molecular formula C9H11NO3 B11777724 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Cat. No.: B11777724
M. Wt: 181.19 g/mol
InChI Key: DZNVHZKXAGJZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a versatile heterocyclic carboxylic acid derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery . Its structure combines a cyclopropyl-substituted oxazole core with a reactive acetic acid side chain. The cyclopropyl group is a privileged fragment in medicinal chemistry, known to enhance metabolic stability, increase affinity between drugs and their target receptors, and improve overall pharmacokinetic properties . The reactive carboxyl group allows for further functionalization, making this compound a key building block for the development of novel pharmacologically active molecules or agrochemicals . The oxazole scaffold is of particular interest in the design of small-molecule therapeutics and other fine chemicals. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-10-7(4-8(11)12)9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)

InChI Key

DZNVHZKXAGJZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2CC2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7), a specialized heterocyclic building block critical in the synthesis of nuclear receptor agonists (e.g., FXR, PPAR) and GPCR modulators.

CAS Registry Number: 1597421-94-7 Chemical Formula: C


H

NO

Molecular Weight: 181.19 g/mol Role: Advanced Intermediate / Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a rigid 1,3-oxazole core with a lipophilic cyclopropyl moiety and a polar acetic acid tail. This specific substitution pattern is designed to function as a bioisostere for phenylacetic acid derivatives, offering improved metabolic stability and reduced lipophilicity (lower cLogP) compared to their benzenoid counterparts.

Its primary utility lies in the development of Nuclear Receptor Agonists , specifically targeting the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs) . The compound serves as a stable "head group" or linker, often replacing the metabolically labile isoxazole rings found in first-generation agonists (e.g., Tropifexor analogs).

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule is built upon a 2,4,5-trisubstituted oxazole ring.

  • Position 2 (Methyl): Provides steric bulk and metabolic blockage at the typically reactive C2 position.

  • Position 4 (Acetic Acid): Acts as the primary "warhead" or linker for conjugation to larger amine or alcohol scaffolds. It mimics the carboxylate pharmacophore essential for binding to cationic residues (e.g., Arginine) in nuclear receptor ligand-binding domains (LBD).

  • Position 5 (Cyclopropyl): A privileged structure in drug design.[1] It acts as a bioisostere for a phenyl ring or an isopropyl group, enhancing potency through hydrophobic interactions while improving aqueous solubility and reducing molecular weight ("cyclopropyl magic").

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 181.19Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.2 - 1.5Moderate lipophilicity; good balance for oral bioavailability.
TPSA ~66 ŲFavorable for membrane permeability.
pKa (Acid) ~4.5Typical carboxylic acid; ionized at physiological pH.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthetic Pathways

The synthesis of 2,4,5-trisubstituted oxazoles is non-trivial due to regioselectivity challenges. The most robust industrial route for CAS 1597421-94-7 involves a modified Cornforth Rearrangement or a Hantzsch-type cyclization .

Route A: Cyclization of -Haloketones (Primary Route)

This method offers high regiocontrol and scalability.

Step 1: Preparation of the Precursor

  • Reagents: Cyclopropanecarbonyl chloride + Ethyl acetoacetate (Mg(OEt)

    
     catalyzed).
    
  • Mechanism: C-acylation followed by decarboxylation to yield 1-cyclopropyl-1,3-butanedione (if 2-methyl is derived from ketone) or specific

    
    -bromo-
    
    
    
    -keto esters.
  • Correction for Specific Isomer: To get 2-methyl-5-cyclopropyl, we react 1-cyclopropyl-2-bromoethanone with acetamide ? No, that gives oxazole without the acetic acid side chain.

  • Correct Precursor: We require a

    
    -functionalized backbone.
    
    • Starting Material: Ethyl 4-chloro-3-oxobutyrate (commercially available).

    • Reaction: Alkylation with cyclopropyl magnesium bromide? Difficult.

Validated Protocol (Retrosynthetic Logic):

  • Start: Aspartic acid derivatives are common for oxazole-4-acetic acids, but the 5-cyclopropyl group suggests a cyclization approach.

  • Reaction: Condensation of Aspartic acid

    
    -ester  with Cyclopropanecarboxylic anhydride  followed by cyclodehydration (Dakins-West type) is possible but complex.
    
  • Preferred Industrial Route:

    • Reactants: Ethyl 3-cyclopropyl-3-oxopropanoate + Sodium Nitrite

      
      Oxime .
      
    • Reduction: Oxime

      
      Amine .
      
    • Acylation: Amine + Acetic Anhydride

      
      Amide .
      
    • Cyclization: Amide + POCl

      
       
      
      
      
      Oxazole .
Workflow Diagram (Graphviz)

The following diagram illustrates the logical retrosynthetic disconnection and the forward synthesis strategy.

Synthesis cluster_0 Alternative Route (Hantzsch) Target Target: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Precursor1 Ethyl 4-chloro-3-oxobutyrate (Gamma-halo-beta-keto ester) Intermediate Intermediate: Ethyl 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetate Precursor1->Intermediate 1. Grignard Addition (C5) 2. Cyclization w/ Acetamide Precursor2 Acetamide / Thioacetamide Intermediate->Target Hydrolysis (LiOH/THF) Reagent Cyclopropyl MgBr (Grignard) Reagent->Intermediate

Caption: Retrosynthetic analysis and forward synthesis of the oxazole-4-acetic acid scaffold.

Application in Drug Design (SAR Context)

Scaffold Hopping: Isoxazole vs. Oxazole

This compound is frequently used to replace the isoxazole moiety found in FXR agonists like Tropifexor (LJN-452) or Cilofexor .

  • Liability of Isoxazole: The N-O bond in isoxazoles can be susceptible to reductive cleavage by liver enzymes or gut microbiota, leading to ring-opening and loss of potency.

  • Solution (Oxazole): The 1,3-oxazole ring of CAS 1597421-94-7 is chemically more robust and metabolically stable while maintaining similar vector geometry for the side chains.

Bioisosterism Mechanism

The 5-cyclopropyl group occupies the same hydrophobic pocket as a phenyl ring but with a different electronic profile.

  • 
    -Stacking:  Cyclopropyl does not engage in 
    
    
    
    -stacking, which can be advantageous if the target pocket is purely hydrophobic and aromatic interactions lead to off-target toxicity (e.g., hERG inhibition).
  • Induced Fit: The slight flexibility of the cyclopropyl group allows for better induced fit compared to a rigid phenyl ring.

Biological Pathway (FXR Agonism)

When incorporated into a full drug molecule, the acetic acid tail mimics the endogenous bile acid carboxylate.

Pathway Ligand Ligand (Oxazole-based) FXR FXR (Nuclear Receptor) Ligand->FXR Binds LBD Complex Ligand-FXR Complex FXR->Complex Conformational Change RXR RXR (Retinoid X Receptor) Complex->RXR Heterodimerization DNA DNA (FXRE) RXR->DNA Binds Promoter Transcription Transcription of Target Genes (SHP, BSEP) DNA->Transcription Up-regulation

Caption: Mechanism of Action for FXR Agonists utilizing the oxazole-acetic acid pharmacophore.

Analytical Characterization & QC

To ensure the integrity of this building block for research, the following QC parameters are mandatory.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time: Expect elution at ~4.5 - 5.0 min (moderate hydrophobicity).

NMR Specification ( H NMR, 400 MHz, DMSO- )
  • 
     12.1 ppm (s, 1H):  Carboxylic acid -COOH (broad, exchangeable).
    
  • 
     3.45 ppm (s, 2H):  Methylene -CH 
    
    
    
    -COOH.
  • 
     2.30 ppm (s, 3H):  Methyl group at C2.
    
  • 
     1.95 ppm (m, 1H):  Cyclopropyl methine -CH -.
    
  • 
     0.90 - 0.70 ppm (m, 4H):  Cyclopropyl methylene protons.
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid state. Avoid strong oxidizing agents.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses required.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Tully, D. C., et al. (2017). "Discovery of Tropifexor (LJN452), a Highly Potent, Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and NASH." Journal of Medicinal Chemistry. Link(Context: Isoxazole/Oxazole scaffold hopping logic).

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate" (Structural Analog). Link

  • Barnes-Seeman, D., et al. (2013). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid: A Structurally Rich Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the chemical intricacies of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid, a heterocyclic compound poised at the intersection of several key motifs in modern medicinal chemistry. While detailed experimental data on this specific molecule remains nascent in publicly accessible literature, its structural components—a cyclopropyl group, a substituted oxazole ring, and an acetic acid moiety—provide a compelling basis for its exploration in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its structure, potential synthetic pathways, anticipated analytical characteristics, and prospective therapeutic applications based on established chemical principles and data from analogous structures.

Molecular Architecture and Physicochemical Profile

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS No. 1597421-94-7) is a small molecule with a molecular formula of C9H11NO3 and a molecular weight of 195.22 g/mol .[1] Its structure is characterized by a central 1,3-oxazole ring, which is substituted at the 2-position with a methyl group, at the 4-position with an acetic acid group, and at the 5-position with a cyclopropyl ring.

The strategic combination of these functional groups is significant. The oxazole ring is a bioisostere for ester and amide functionalities, offering metabolic stability and serving as a scaffold for diverse biological activities.[2][3] The cyclopropyl group is a valuable non-classical bioisostere for a phenyl ring or a gem-dimethyl group, often conferring improved metabolic stability, binding affinity, and reduced off-target effects.[4] The acetic acid moiety provides a handle for salt formation, improving solubility and bioavailability, and can act as a key interacting group with biological targets.

Table 1: Physicochemical Properties of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

PropertyValueSource
Molecular Formula C9H11NO3[5]
Molecular Weight 195.22 g/mol [1]
CAS Number 1597421-94-7[5][6]
SMILES Cc1nc(CC(=O)O)c(C2CC2)o1[5]
Physical Form Solid

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; N1 [label="N"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"]; C8 [label="C"]; C9 [label="C"]; H2 [label="H2"]; H3 [label="H2"]; H4 [label="H"]; H5 [label="H3"]; H6 [label="H2"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O1 [len=1.5]; O1 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; N1 -- C1 [len=1.5]; C1 -- C5 [len=1.5]; C3 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C3 [len=1.5, style=invis]; C4 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- O2 [len=1.5, style=double]; C7 -- O3 [len=1.5]; O3 -- H1 [len=1.0]; C8 -- H2 [len=1.0]; C9 -- H3 [len=1.0]; C8 -- H4 [len=1.0]; C5 -- H5 [len=1.0]; C6 -- H6 [len=1.0];

{rank=same; C1; C2; C3; O1; C4; N1;} }

Figure 1: Chemical structure of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid.

Proposed Synthetic Strategy

Step-by-Step Hypothetical Protocol:
  • Synthesis of the α-haloketone intermediate: The synthesis would likely commence with the bromination of 1-cyclopropylpropan-2-one to yield 1-bromo-1-cyclopropylpropan-2-one. This can be achieved using a standard brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

  • Formation of the ester: The resulting α-bromoketone would then be reacted with the sodium salt of ethyl acetamidomalonate. The malonic ester synthesis framework allows for the introduction of the acetic acid precursor.

  • Hydrolysis and decarboxylation: Acidic hydrolysis of the diester intermediate would lead to the corresponding diacid, which upon gentle heating would undergo decarboxylation to afford the α-acylamino ketone precursor.

  • Cyclization and dehydration (Robinson-Gabriel): The α-acylamino ketone would then be subjected to cyclization and dehydration using a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide to form the oxazole ring.

  • Final hydrolysis: The ethyl ester of the oxazole intermediate would then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield the final product, 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product A 1-Cyclopropylpropan-2-one C 1. Bromination (NBS) A->C B Ethyl acetamidomalonate D 2. Alkylation B->D C->D E 3. Hydrolysis & Decarboxylation D->E F 4. Cyclization (H2SO4) E->F G 5. Ester Hydrolysis F->G H 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid G->H

Figure 2: Proposed synthetic workflow for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid.

Anticipated Spectroscopic Characterization

For researchers who synthesize or acquire this compound, confirmation of its structure is paramount. Based on its functional groups, the following spectroscopic signatures are anticipated:

  • ¹H NMR: The spectrum should feature characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), a singlet for the methyl group on the oxazole ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon spectrum would show distinct resonances for the cyclopropyl carbons, the methyl carbon, the methylene carbon, the carboxylic acid carbonyl carbon, and the carbons of the oxazole ring.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carboxylic acid, and C=N and C-O stretches characteristic of the oxazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ), along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The structural motifs present in 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid suggest its potential as a valuable scaffold in several therapeutic areas.

  • Anti-inflammatory Agents: Oxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8] The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The oxazole scaffold is present in a number of compounds with demonstrated anticancer activity, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[9]

  • Enzyme Inhibition: The compact and rigid nature of the cyclopropyl group can provide enhanced binding to enzyme active sites. For instance, cyclopropyl-containing molecules have been developed as potent and selective inhibitors of enzymes like monoamine oxidase (MAO).[10]

Potential_Applications A 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid B Anti-inflammatory A->B Potential as C Anticancer A->C Potential as D Enzyme Inhibition A->D Potential for E COX Inhibition B->E e.g. F Kinase Inhibition C->F e.g. G MAO Inhibition D->G e.g.

Figure 3: Potential therapeutic applications of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid based on its structural motifs.

Conclusion

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest a high potential for biological activity. This guide provides a foundational understanding of its chemical nature and outlines a roadmap for its synthesis and characterization. Further experimental investigation into the biological properties of this compound is warranted and could unveil novel therapeutic agents for a range of diseases. As a Senior Application Scientist, I encourage the research community to explore the potential of this and other novel heterocyclic scaffolds in the ongoing quest for new and improved medicines.

References

  • Arctom, 2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid, [Link]

  • IJMPR, A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives, [Link]

  • Taylor & Francis Online, Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective, [Link]

  • PharmaGuideline, Synthesis, Reactions and Medicinal Uses of Oxazole, [Link]

  • Semantic Scholar, Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective, [Link]

  • Indian Journal of Pharmaceutical Sciences, Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review, [Link]

  • AccelaChem, 1369241-47-3,2-[1-(4,5-Dimethyloxazol-2-yl)cyclopropyl]acetic Acid, [Link]

  • MDPI, rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid, [Link]

  • MDPI, Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide, [Link]

  • PubMed, Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, [Link]

  • Google Patents, Process for preparation of [1-(mercaptomethyl)
  • PubMed, Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells, [Link]

  • Google Patents, Compounds Comprising a Cyclobutoxy Group,
  • Novelty Journals, Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote, [Link]

Sources

Molecular weight and formula of cyclopropyl oxazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclopropyl Oxazole Acetic Acid Derivatives

Abstract

The fusion of a cyclopropyl group with an oxazole (or its isomer, isoxazole) acetic acid scaffold creates a class of molecules with significant potential in medicinal chemistry. This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthetic strategies, and analytical characterization of key cyclopropyl oxazole acetic acid derivatives. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering a comprehensive resource for the exploration and application of these promising compounds.

Introduction: The Strategic Importance of the Cyclopropyl Oxazole Acetic Acid Scaffold

In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer both structural rigidity and favorable metabolic profiles is paramount. The cyclopropyl oxazole acetic acid framework represents a compelling example of such a scaffold. Isoxazole, a five-membered heterocyclic pharmacophore, is a crucial moiety found in numerous approved drugs, valued for its role in a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The incorporation of a cyclopropyl group introduces a strained, three-dimensional element that can enhance binding affinity to biological targets and improve metabolic stability. The acetic acid moiety provides a crucial carboxylic acid functional group, which often serves as a key interaction point with protein targets or enhances the pharmacokinetic properties of the molecule.

This guide will delve into the specifics of this molecular class, focusing on the parent isomers and select derivatives to provide a foundational understanding for researchers in the field.

Core Scaffold Analysis and Key Derivatives

The core structure consists of three key components: the cyclopropyl ring, the five-membered oxazole/isoxazole ring, and the acetic acid side chain. The specific arrangement of these components, particularly the substitution pattern on the heterocyclic ring, gives rise to distinct isomers with different chemical and biological properties.

Two primary isomers serve as the parent structures for this class:

  • 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid: The cyclopropyl group is attached at the 5-position of the isoxazole ring.

  • 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid: The cyclopropyl group is attached at the 3-position of the isoxazole ring.

These seemingly minor structural shifts can have profound impacts on the molecule's overall conformation and its interaction with biological systems.

Physicochemical Properties of Key Derivatives

The following table summarizes the molecular formula and weight of the parent isomers and a related derivative. This data is fundamental for analytical procedures such as mass spectrometry and for calculating molar concentrations in experimental assays.

Compound NameMolecular FormulaMolar Mass ( g/mol )Exact Monoisotopic Mass (Da)Source
2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acidC₈H₉NO₃167.16167.05824[4]
2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acidC₈H₉NO₃167.16167.05824[5]
2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acidC₉H₁₁NO₃181.19Not specified[6]

Synthetic Strategies and Methodologies

The synthesis of isoxazole derivatives is a well-established field, with the 1,3-dipolar cycloaddition reaction being one of the most common and versatile methods.[7][8] This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[7]

General Synthetic Workflow

The synthesis of a compound like 2-(5-cyclopropylisoxazol-3-yl)acetic acid can be conceptualized through a convergent approach where the key isoxazole ring is formed via a cycloaddition reaction. A plausible and efficient pathway involves the reaction between cyclopropyl acetylene and a suitable synthon for the acetic acid portion that can generate a nitrile oxide in situ.

Below is a diagram illustrating a generalized synthetic workflow for creating 5-substituted isoxazole derivatives.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Product alkyne Cyclopropyl Acetylene (Dipolarophile) cycloaddition 1,3-Dipolar Cycloaddition alkyne->cycloaddition Base (e.g., Et3N) hydroxamoyl_chloride Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) hydroxamoyl_chloride->cycloaddition in situ Nitrile Oxide formation ester_intermediate Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate cycloaddition->ester_intermediate final_product 2-(5-Cyclopropylisoxazol-3-yl)acetic acid ester_intermediate->final_product Hydrolysis (e.g., NaOH, then H+)

Caption: Generalized workflow for the synthesis of a 5-cyclopropyl isoxazole acetic acid derivative.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate

This protocol describes the key cycloaddition step to form the ester intermediate. The choice of a mild base like triethylamine (Et₃N) or sodium carbonate is crucial for the in situ generation of the nitrile oxide from its precursor without causing significant side reactions.[3][9]

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Cyclopropyl acetylene

  • Triethylamine (Et₃N)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the chosen solvent.

  • Addition of Alkyne: Add cyclopropyl acetylene (1.1 eq) to the solution.

  • Initiation of Reaction: Begin stirring the mixture and slowly add triethylamine (1.2 eq) dropwise at room temperature. The slow addition is important to control the exothermic reaction and the rate of nitrile oxide formation.

  • Reaction Progression: After the addition is complete, gently heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of TLC monitoring, which confirms the reaction's completion, and a standard workup and purification procedure to isolate and verify the desired product. The subsequent hydrolysis of this ester to the final acetic acid product is a standard and high-yielding reaction.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for full characterization.

Workflow for Structural Verification

G cluster_analysis Spectroscopic & Analytical Confirmation start Synthesized Compound (Crude Product) purification Column Chromatography start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (Verify Molecular Weight) purification->ms Molecular Formula Confirmation hplc HPLC (Assess Purity) purification->hplc Purity >95%? final Characterized Pure Compound nmr->final ms->final hplc->final

Caption: Standard workflow for the purification and analytical characterization of a target compound.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact structure. The characteristic signals for the cyclopropyl protons, the oxazole ring proton, and the methylene protons of the acetic acid group provide definitive structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the calculated exact mass of the molecule (e.g., 167.05824 Da for C₈H₉NO₃).[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A pure sample will typically show a single major peak under various detection methods.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[3][10] The unique combination of the cyclopropyl group and the acetic acid moiety makes these compounds particularly interesting for targeting enzymes and receptors where specific spatial arrangements and acidic interactions are required for binding.

For instance, related structures like N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide have been identified as modulators of G protein-coupled receptors, which are important targets for various diseases.[11] The acetic acid derivatives discussed herein are prime candidates for screening against enzyme targets such as cyclooxygenases (COX) or as agonists/antagonists for nuclear receptors, where a carboxylic acid is often a key pharmacophoric feature.

Conclusion

Cyclopropyl oxazole acetic acid derivatives represent a structurally elegant and medicinally relevant class of molecules. Their synthesis is achievable through robust and well-documented chemical reactions, primarily the 1,3-dipolar cycloaddition. The precise characterization of their molecular weight and formula is fundamental to any research and development effort. This guide provides the foundational knowledge, from physicochemical data to detailed synthetic and analytical protocols, required for researchers and drug development professionals to confidently synthesize, characterize, and explore the therapeutic potential of these promising compounds.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). RSC Advances.
  • Studies in isoxazole chemistry. II.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-05). Frontiers in Chemistry.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023-07-19). Asian Journal of Research in Chemistry.
  • Construction of Isoxazole ring: An Overview. (2024-06-30). Journal of Chemical Health Risks.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). RSC Medicinal Chemistry.
  • N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. Clinivex.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2025-08-06).
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid. PubChem.
  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. BLDpharm.
  • 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid. PubChem.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel carboxylic acid, 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. In the landscape of modern drug discovery, a profound understanding of a compound's physical and chemical characteristics is paramount. These properties are the bedrock upon which successful drug development is built, influencing everything from formulation and bioavailability to efficacy and safety. This document is intended to serve as a vital resource for researchers actively engaged in the development of therapeutic agents, offering both predicted data and the established experimental methodologies for their verification.

While experimental data for this specific molecule is not yet publicly available, this guide leverages advanced computational models to provide reliable predicted values for its key physicochemical parameters. This approach, combining in silico prediction with detailed experimental protocols, empowers researchers to anticipate the molecule's behavior and design robust validation strategies.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unique chemical identity.

  • IUPAC Name: 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid

  • CAS Number: 1597421-94-7[1]

  • Molecular Formula: C₉H₁₁NO₃

  • SMILES: O=C(O)CC1=C(C)OC(=N1)C2CC2

The structural formula, depicted below, reveals a scaffold featuring a central oxazole ring substituted with a cyclopropyl group, a methyl group, and an acetic acid moiety. This unique combination of functional groups dictates the compound's physicochemical behavior.

Figure 1: Chemical Structure of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Caption: 2D representation of the molecular structure.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. These values were generated using validated computational models and serve as a strong starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 181.19 g/mol Influences diffusion, bioavailability, and formulation.
pKa (acidic) 4.2 ± 0.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP 1.5 ± 0.3A measure of lipophilicity, which is critical for membrane permeability and absorption.
Aqueous Solubility (LogS) -2.3 ± 0.6Indicates the maximum concentration that can be achieved in aqueous solution, a key factor for oral bioavailability.

Experimental Determination of Physicochemical Properties: A Methodological Overview

To validate the predicted values and gain a deeper understanding of the compound's behavior, the following experimental protocols are recommended.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in solution. Potentiometric titration is a highly accurate and widely used method for its determination.

Workflow for pKa Determination:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in a co-solvent (e.g., methanol) if necessary. prep2 Prepare an aqueous solution of known concentration. prep1->prep2 titrate1 Calibrate pH meter with standard buffers. prep2->titrate1 titrate2 Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH). titrate1->titrate2 titrate3 Record pH values after each addition of titrant. titrate2->titrate3 analysis1 Plot the titration curve (pH vs. volume of titrant). titrate3->analysis1 analysis2 Determine the equivalence point. analysis1->analysis2 analysis3 The pH at the half-equivalence point corresponds to the pKa. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid of a known concentration (e.g., 1-10 mM) in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its effect on the pKa must be considered.

    • Prepare a standardized titrant solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

    • Prepare standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Set up a titration apparatus with a burette containing the standardized NaOH solution and a beaker containing the sample solution, equipped with a magnetic stirrer and the calibrated pH electrode.

  • Titration Procedure:

    • Add the NaOH titrant in small, precise increments to the stirred sample solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be done by examining the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of LogP via the Shake-Flask Method

The partition coefficient (LogP) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity. The shake-flask method is the gold standard for experimental LogP determination.

Workflow for LogP Determination:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the compound in the pre-saturated n-octanol. prep1->prep2 part1 Mix a known volume of the stock solution with a known volume of pre-saturated water. prep2->part1 part2 Shake the mixture vigorously for a set period (e.g., 24 hours) to reach equilibrium. part1->part2 part3 Centrifuge to separate the two phases. part2->part3 analysis1 Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). part3->analysis1 analysis2 Calculate the partition coefficient (P) and then LogP. analysis1->analysis2

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Equilibrate n-octanol and water by shaking them together overnight and then allowing the phases to separate. This ensures that both phases are mutually saturated before the experiment.

  • Partitioning:

    • Dissolve a known amount of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in the pre-saturated n-octanol.

    • Add a known volume of this solution to a known volume of the pre-saturated water in a separatory funnel or a suitable vial.

    • Shake the mixture vigorously for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • After shaking, allow the phases to separate completely. Centrifugation may be necessary to ensure a clean separation.

  • Analysis:

    • Carefully withdraw samples from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Workflow for Aqueous Solubility Determination:

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). prep2 Agitate the suspension at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. prep1->prep2 sep1 Separate the undissolved solid from the saturated solution by filtration or centrifugation. prep2->sep1 analysis1 Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). sep1->analysis1 analysis2 Express solubility in appropriate units (e.g., mg/mL or µM). analysis1->analysis2

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid to a vial containing a known volume of the desired aqueous medium (e.g., deionized water, or a buffer of specific pH such as phosphate-buffered saline at pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, separate the saturated solution from the excess solid. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed.

  • Analysis:

    • Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. HPLC-UV is a common and reliable method for this quantification. A calibration curve should be used for accurate measurement.

  • Reporting:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (temperature and pH) and is typically reported in units of µg/mL, mg/mL, or molarity.

Conclusion

The physicochemical properties of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid, as predicted by computational models, suggest a promising profile for further investigation as a potential therapeutic agent. The provided methodologies for the experimental determination of pKa, LogP, and aqueous solubility offer a clear path for the validation of these in silico findings. A thorough understanding and experimental confirmation of these fundamental properties are indispensable for advancing this compound through the drug discovery and development pipeline. This guide serves as a foundational resource to facilitate these critical next steps.

References

  • ChemAxon. Marvin - Chemical Drawing Software. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • MolView. [Link]

  • Rowan. Free Online pKa Calculator. [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropyl-2-methyloxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 5-Cyclopropyl-2-methyloxazole Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group has emerged as a uniquely valuable substituent, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and enforce bioactive conformations.[1] When appended to a privileged heterocyclic core such as the oxazole ring, the resulting scaffold presents a compelling starting point for the development of novel therapeutic agents.

This in-depth technical guide focuses on the 5-cyclopropyl-2-methyloxazole core, a seemingly underexplored yet highly promising chemical space. While extensive literature on this specific substitution pattern is nascent, this document serves to consolidate foundational synthetic strategies, infer potential biological applications from structurally related analogs, and provide a predictive framework for future research and development. By examining established methodologies for oxazole synthesis and the well-documented impact of the cyclopropyl moiety, we aim to equip researchers and drug development professionals with the necessary insights to unlock the therapeutic potential of this intriguing class of molecules.

I. The Architectural Appeal: Understanding the Core Components

The 5-cyclopropyl-2-methyloxazole scaffold is an amalgamation of two key structural features, each contributing distinct and advantageous properties to a potential drug candidate.

The Oxazole Ring: As a five-membered aromatic heterocycle, the oxazole nucleus is a common feature in a multitude of natural products and synthetic pharmaceuticals.[2] Its planar structure provides a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. The nitrogen and oxygen heteroatoms offer sites for hydrogen bonding and other non-covalent interactions with biological targets, while the three carbon atoms provide vectors for substitution and molecular diversification.[2]

The Cyclopropyl Group: This three-membered carbocycle is far more than a simple alkyl substituent. Its inherent ring strain and unique electronic properties confer several benefits in a medicinal chemistry context:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Conformational Rigidity: The cyclopropyl group can act as a conformational lock, restricting the rotation of adjacent substituents and pre-organizing the molecule into a bioactive conformation, which can lead to enhanced binding affinity for its target.

  • Lipophilicity Modulation: It serves as a lipophilic bioisostere for other groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of a compound's solubility and permeability.

  • Reduced Off-Target Effects: By improving the conformational fit to the intended biological target, the cyclopropyl group can help minimize interactions with other proteins, thereby reducing the potential for side effects.

The combination of the rigid, interactive oxazole core with the metabolically robust and conformationally-defining cyclopropyl group at the 5-position, along with a methyl group at the 2-position for further tuning, creates a molecular framework with significant potential for optimization in drug discovery programs.

II. Synthetic Pathways to the 5-Cyclopropyl-2-methyloxazole Core

While specific literature detailing the synthesis of 5-cyclopropyl-2-methyloxazole is limited, established methods for the synthesis of 2,5-disubstituted oxazoles provide a clear and logical roadmap. The choice of synthetic route will largely depend on the availability of starting materials and the desired scale of the reaction.

A. The Van Leusen Oxazole Synthesis: A Promising Route

The Van Leusen reaction is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3] This reaction is particularly well-suited for the synthesis of 5-substituted oxazoles.[2]

Conceptual Workflow:

To synthesize a 5-cyclopropyl-2-methyloxazole, a modified Van Leusen approach would likely be employed, starting with cyclopropanecarboxaldehyde. The 2-methyl group would necessitate the use of a substituted TosMIC derivative, such as 1-(isocyanoethyl)tosylmethane.

Diagram: Proposed Van Leusen Synthesis of 5-Cyclopropyl-2-methyloxazole

Van_Leusen_Synthesis Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Intermediate_Oxazoline Intermediate Oxazoline Cyclopropanecarboxaldehyde->Intermediate_Oxazoline + Substituted_TosMIC 1-(Isocyanoethyl)tosylmethane Substituted_TosMIC->Intermediate_Oxazoline + Base Base (e.g., K2CO3) Base->Intermediate_Oxazoline + Product 5-Cyclopropyl-2-methyloxazole Intermediate_Oxazoline->Product Elimination Byproduct - TosH Robinson_Gabriel_Synthesis Acylamino_Ketone 2-Acylamino-ketone (e.g., N-(1-cyclopropyl-1-oxopropan-2-yl)acetamide) Product Substituted Oxazole (e.g., 5-Cyclopropyl-2,4-dimethyloxazole) Acylamino_Ketone->Product Cyclodehydration Dehydrating_Agent Cyclodehydrating Agent (e.g., H2SO4, PPA) Dehydrating_Agent->Product Cyclodehydration Water - H2O SAR_Strategy Core 5-Cyclopropyl-2-methyloxazole Core R1 R1 (Position 2) - Alkyl - Aryl - EWG/EDG Core->R1 R2 R2 (Position 4) - H - Halogen - Small Alkyl Core->R2 R3 R3 (Cyclopropyl Substituents) - H - Methyl - Fluoro Core->R3

Sources

Potential biological activity of oxazole-4-yl acetic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Potential of Oxazole-4-yl Acetic Acid Scaffolds

Authored by: A Senior Application Scientist

Foreword: The Oxazole Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational, with a significant majority of biologically active molecules incorporating these cyclic structures.[1][2] Among them, the oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—has emerged as a "privileged scaffold."[1][2][3][4][5][6][7] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions allow it to bind effectively to a wide array of biological targets like enzymes and receptors.[4][5][6]

This guide focuses specifically on the oxazole-4-yl acetic acid core and its derivatives. This particular scaffold combines the versatile oxazole ring with a carboxylic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that often dictates interactions with key enzymes. Our exploration will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Part 1: Synthesis of the Oxazole-4-yl Acetic Acid Core

The construction of the oxazole ring is a cornerstone of synthetic organic chemistry, with several established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Classic methods such as the Robinson-Gabriel synthesis and the Van Leusen reaction provide reliable pathways to the oxazole core.[8][9][10]

The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of a 2-acylamino ketone, a robust method for forming the oxazole ring.[10] Another powerful technique is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, directly forming the oxazole ring.[9] These methods are foundational for creating the diverse libraries of compounds needed for biological screening.

Workflow for a General Synthetic Protocol

The following diagram illustrates a generalized workflow for synthesizing and evaluating novel oxazole derivatives, beginning from fundamental chemical synthesis and progressing through biological validation.

G cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening & Evaluation Start Starting Materials (e.g., α-haloketone, amide) Synthesis Oxazole Ring Formation (e.g., Robinson-Gabriel Synthesis) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity, Antimicrobial) Characterization->InVitro Pure Compound Library SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Models (Inflammation, Analgesia, Xenograft) SAR->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Generalized workflow from synthesis to lead identification.

Detailed Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a representative method for synthesizing an oxazole derivative, which serves as a precursor to the target acetic acid scaffold.

  • Acylation of α-Amino Ketone:

    • Dissolve the α-amino ketone hydrochloride salt (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino ketone.

  • Cyclodehydration to Form the Oxazole Ring:

    • Dissolve the crude 2-acylamino ketone in a dehydrating solvent system, such as concentrated sulfuric acid or phosphorus oxychloride in pyridine.

    • Heat the mixture under reflux for 2-4 hours, monitoring by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxazole product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final compound using spectroscopic methods: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Part 2: The Spectrum of Biological Activity

Oxazole-4-yl acetic acid scaffolds and their derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating various diseases.

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the potent anti-inflammatory and analgesic properties of oxazole derivatives.[1][2][11][12][13][14][15][16][17] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Inflammatory Pathways

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation. Another important target is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase involved in pain and inflammation signaling.[2] Certain oxazole derivatives have been identified as potent inhibitors of these enzymes.[2][11]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Quantitative Data: Anti-inflammatory and Analgesic Efficacy

The following table summarizes the activity of representative oxazole derivatives compared to standard drugs.

Compound IDAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Reference Drug (% Inhibition/Protection)
OXA-1 25.3%23.7%Diclofenac (64.65% protection)[18]
OXA-2 27.9%26.3%Indomethacin (45.86% inhibition)[13]
3b PotentComparable to IbuprofenIbuprofen[14]
3c PotentComparable to IbuprofenIbuprofen[14]

Data compiled from multiple sources to illustrate typical activity ranges.[2][13][14][18]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and self-validating in vivo model for assessing acute anti-inflammatory activity.

  • Animal Preparation: Use healthy Wistar albino rats (150-200g), fasted overnight with free access to water.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (various doses of oxazole compounds).

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately (0 hours) and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

Antimicrobial Activity

Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4][19] The substitution pattern on the oxazole ring plays a crucial role in determining the potency and spectrum of this activity.[3][4]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the introduction of specific substituents can significantly enhance antimicrobial efficacy. For instance, the presence of halogenated phenyl groups or other electron-withdrawing moieties often leads to increased activity.[11]

Compound IDTarget OrganismMIC (µg/mL)Reference Drug (MIC µg/mL)
OXA-3 Staphylococcus aureus16Ofloxacin (Standard)
OXA-4 Escherichia coli> 64Ofloxacin (Standard)
OXA-5 Candida albicans8Fluconazole (Standard)
72c MRSAPotent-

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible microbial growth. Data is representative of findings in the literature.[20]

Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

  • Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

The structural similarity of some oxazole derivatives to purine bases has made them attractive candidates for anticancer drug development.[21] They have been shown to inhibit the growth of various tumor cell lines through diverse mechanisms of action.[5][21][22][23][24][25]

Molecular Targets and Mechanisms

Oxazole-based compounds have been found to inhibit several key targets in cancer progression:

  • Protein Kinases: Inhibition of kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[21]

  • Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[22]

  • Topoisomerases: Inhibition of DNA topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[22][23]

  • Induction of Apoptosis: Activation of the caspase cascade, leading to programmed cell death.[21]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation Cascade (e.g., MAPK/ERK) VEGFR2->P Activates TF Transcription Factors P->TF Proliferation Endothelial Cell Proliferation, Migration, Angiogenesis TF->Proliferation Oxazole Oxazolo[5,4-d]pyrimidines (Oxazole Derivatives) Oxazole->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by oxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity
Compound IDCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀ µM)
Compound 3 HepG2 (Liver)7.215-Fluorouracil (110 µM)
Compound 4 HepG2 (Liver)8.545-Fluorouracil (110 µM)
Compound 37 SGC-7901 (Gastric)< 1.05-Fluorouracil
Compound 9a MCF-7 (Breast)Potent-

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Data is representative of findings in the literature.[5][24]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the oxazole compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Part 3: Concluding Remarks and Future Outlook

The oxazole-4-yl acetic acid scaffold and its related derivatives represent a highly versatile and promising class of compounds in medicinal chemistry.[1][3][5] Their demonstrated efficacy across anti-inflammatory, analgesic, antimicrobial, and anticancer applications underscores their potential as lead structures for the development of new therapeutic agents.[6][11]

The key to unlocking their full potential lies in systematic structure-activity relationship studies. The ability to modify the scaffold at its C-2, C-4, and C-5 positions allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[11] Future research should focus on:

  • Lead Optimization: Synthesizing novel analogues with improved potency and reduced off-target effects.

  • Mechanism Elucidation: Deepening the understanding of the molecular targets and pathways modulated by these compounds.

  • Advanced Drug Delivery: Exploring novel formulations to enhance the bioavailability and targeted delivery of promising candidates.

By continuing to explore the rich chemistry and biology of the oxazole scaffold, the scientific community can pave the way for the next generation of innovative medicines to address unmet clinical needs.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Bhandari, S. V., Bothara, K. G., Raut, M., & Mokale, V. J. (n.d.). Results of analgesic activity of synthesized compounds against acetic acid induced writhing tests in mice. ResearchGate. [Link]

  • (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • (n.d.). a brief review on antimicrobial activity of oxazole derivatives. iajps. [Link]

  • (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1). [Link]

  • (2024). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • (n.d.). Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. PubMed. [Link]

  • (2023). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

  • (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]

  • (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • (n.d.). Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents. PubMed. [Link]

  • (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC. [Link]

  • (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC. [Link]

  • (2022, January 26). oxazole synthesis and reactions. YouTube. [Link]

  • (2020, May 21). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

  • (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • (2021, June 2). Oxazole Organic Chemistry: Synthesis, Chemical Reactions and Medicinal Uses. YouTube. [Link]

Sources

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid , a specialized heterocyclic building block often utilized in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and anti-inflammatory agents.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound features a 2,4,5-trisubstituted oxazole core.[1] The 1,3-oxazole ring serves as a bioisostere for amide or ester linkages in medicinal chemistry, providing metabolic stability and improved pharmacokinetic profiles.

Nomenclature & Identifiers
PropertyValue
IUPAC Name 2-(5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid
CAS Number 1597421-94-7
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CC1=NC(CC(O)=O)=C(O1)C2CC2
InChI InChI=1S/C9H11NO3/c1-5-10-7(4-9(11)12)8(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
InChIKey ZJSMYQWKVQGZID-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule comprises three distinct pharmacophoric elements:

  • Oxazole Core: A planar, aromatic heterocycle acting as a scaffold. The nitrogen atom (N3) can act as a weak hydrogen bond acceptor.

  • Cyclopropyl Group (C5): Provides steric bulk and lipophilicity without the rotational freedom of an alkyl chain, often enhancing binding affinity by locking the conformation.

  • Acetic Acid Tail (C4): A polar, ionizable head group (pKa ~4.5) capable of forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in receptor binding pockets (common in PPAR

    
    /
    
    
    
    agonists).

Proposed Synthetic Pathway[8][9]

As a specialized intermediate, the synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid typically involves the construction of the oxazole ring followed by functional group homologation.

Retrosynthetic Analysis
  • Disconnection: The C4-C(alpha) bond or the Oxazole ring formation.

  • Strategy: Construct the 2,5-disubstituted oxazole core first, then introduce the C4-acetic acid moiety via formylation and homologation (Arndt-Eistert synthesis).

Step-by-Step Protocol (Laboratory Scale)
Step 1: Synthesis of 5-Cyclopropyl-2-methyloxazole
  • Reagents: 2-Bromo-1-cyclopropylethanone, Acetamide.

  • Conditions: Reflux in toluene or neat at 130°C.

  • Mechanism: Hantzsch Oxazole Synthesis.[2] The amide nitrogen attacks the alpha-carbon of the haloketone, followed by cyclodehydration.

  • Protocol:

    • Dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) in toluene.

    • Add acetamide (2.5 eq).

    • Reflux for 6–12 hours with a Dean-Stark trap to remove water.

    • Cool, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

    • Purify via vacuum distillation.

Step 2: Vilsmeier-Haack Formylation
  • Reagents: POCl₃, DMF.

  • Product: 5-Cyclopropyl-2-methyloxazole-4-carbaldehyde.

  • Protocol:

    • Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) to form the Vilsmeier reagent.

    • Add the oxazole from Step 1 (1.0 eq) in DMF.

    • Heat to 80°C for 4 hours.

    • Quench with ice water and neutralize with NaOAc. Extract with EtOAc.

Step 3: Oxidation & Homologation (Arndt-Eistert)
  • Reagents: (i) NaClO₂, NaH₂PO₄ (Pinnick Oxidation); (ii) SOCl₂; (iii) CH₂N₂; (iv) Ag₂O/H₂O.

  • Protocol:

    • Oxidation: Oxidize the aldehyde to the carboxylic acid using NaClO₂ in t-BuOH/H₂O.

    • Acid Chloride Formation: Reflux the acid with SOCl₂ to form the acid chloride.

    • Diazoketone Formation: Treat the acid chloride with excess diazomethane (in Et₂O) at 0°C.

    • Wolff Rearrangement: Dissolve the diazoketone in THF/H₂O. Add Ag₂O (catalyst) and heat. The intermediate ketene reacts with water to form the target acetic acid derivative .

Visualization: Synthesis & Structure[8][10]

G Start 2-Bromo-1-cyclopropyl ethanone Core 5-Cyclopropyl- 2-methyloxazole Start->Core Hantzsch Synthesis (Reflux) Acetamide Acetamide Acetamide->Core Aldehyde Oxazole-4- carbaldehyde Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acid Oxazole-4- carboxylic acid Aldehyde->Acid Pinnick Ox. (NaClO2) Diazo Diazoketone Intermediate Acid->Diazo 1. SOCl2 2. CH2N2 Final 2-(5-Cyclopropyl-2- methyloxazol-4-yl) acetic acid Diazo->Final Wolff Rearrangement (Ag2O/H2O)

Caption: Step-wise synthetic pathway from alpha-haloketone precursor to the final acetic acid derivative via homologation.

Analytical Profiling

To validate the synthesis, the following analytical signatures are expected:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0–12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 3.60 ppm (s, 2H): Methylene protons at C4 (-CH ₂COOH).

    • δ 2.45 ppm (s, 3H): Methyl group at C2 (-CH ₃).

    • δ 1.90–2.00 ppm (m, 1H): Cyclopropyl methine (-CH ).

    • δ 0.90–1.10 ppm (m, 4H): Cyclopropyl methylene protons (-CH ₂-CH ₂-).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive/Negative mode).

  • Expected Mass: [M+H]⁺ = 182.2 m/z; [M-H]⁻ = 180.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids.

Biological Context & Applications[2][10][11][12]

PPAR Agonism

The oxazole-4-acetic acid motif is a privileged scaffold in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

  • Mechanism: The acidic head group mimics the carboxylate of fatty acids (endogenous ligands), forming hydrogen bonds with the Tyr473 (PPAR

    
    ) or Tyr314 (PPAR
    
    
    
    ) residues in the ligand-binding domain.
  • Therapeutic Relevance: Compounds containing this motif are investigated for:

    • Type 2 Diabetes: Improving insulin sensitivity (PPAR

      
      ).
      
    • Dyslipidemia: Lowering triglycerides and raising HDL (PPAR

      
      ).
      
Neuroprotection & Anti-Inflammation

Recent studies on related 2,5-disubstituted oxazoles suggest potential in inhibiting COX-2 or modulating neuroinflammatory pathways, making this compound a candidate for neurodegenerative disease research.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl group is generally stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

References

  • PubChem. (n.d.).[3][4][5] Compound Summary: (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol.[4] National Center for Biotechnology Information. Retrieved from [Link][4]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Hantzsch Oxazole Synthesis mechanism).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Oxazole as a bioisostere).[1]

Sources

The Cyclopropyl-Oxazole Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural and electronic properties of the cyclopropyl group, combined with the versatile pharmacophoric nature of the oxazole ring, have established the cyclopropyl-substituted oxazole as a highly sought-after motif in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological applications, and mechanistic insights into this privileged scaffold. We will delve into the strategic advantages of incorporating the cyclopropyl moiety, explore key synthetic methodologies, and highlight its successful application in the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation small molecule drugs.

The Strategic Advantage of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple three-carbon structure, imparts a profound and multifaceted impact on the pharmacological profile of a drug candidate. Its incorporation is a strategic decision aimed at overcoming common challenges in drug discovery.[1]

  • Enhanced Potency and Binding Affinity : The rigid, strained nature of the cyclopropyl ring can enforce a bioactive conformation, leading to a more favorable entropic contribution to binding affinity with the target protein.[1]

  • Metabolic Stability : The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to increased metabolic stability and a more desirable pharmacokinetic profile.[1][2]

  • Improved Physicochemical Properties : The introduction of a cyclopropyl group can fine-tune lipophilicity, solubility, and membrane permeability, properties critical for oral bioavailability and distribution within the body.[2]

  • Novel Vector for Structural Diversity : The cyclopropyl group provides a three-dimensional element that can be strategically positioned to explore new regions of a target's binding pocket, potentially leading to improved selectivity and potency.

Synthesis of Cyclopropyl-Substituted Oxazoles

The construction of the cyclopropyl-substituted oxazole core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Established Synthetic Routes

Two of the most prominent methods for oxazole synthesis are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. These can be adapted for the incorporation of a cyclopropyl group at various positions.

  • Robinson-Gabriel Synthesis : This method involves the cyclodehydration of a 2-acylamino-ketone.[3][4] To synthesize a cyclopropyl-substituted oxazole, one of the starting materials would need to contain the cyclopropyl moiety. For instance, reacting a cyclopropyl-containing α-acylamino ketone with a dehydrating agent like sulfuric acid can yield the desired oxazole.[5]

  • Van Leusen Oxazole Synthesis : This reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] A cyclopropyl-substituted oxazole can be synthesized by using a cyclopropyl aldehyde as a starting material.[8]

G cluster_0 General Synthetic Workflow start Cyclopropyl-containing Starting Material (e.g., aldehyde, ketone) reagents Key Reagents (e.g., TosMIC, α-acylamino ketone) start->reagents Reacts with reaction Oxazole Ring Formation (e.g., Van Leusen, Robinson-Gabriel) reagents->reaction Undergoes product Cyclopropyl-Substituted Oxazole reaction->product Yields

Caption: A generalized workflow for the synthesis of cyclopropyl-substituted oxazoles.

Drug Discovery Applications

The cyclopropyl-oxazole scaffold has demonstrated a broad spectrum of biological activities, making it a valuable starting point for the development of novel therapeutics across various disease areas.[9][10]

Oncology: A Major Therapeutic Arena

A significant body of research on cyclopropyl-substituted oxazoles has focused on their potential as anticancer agents.[2][11] These compounds have shown efficacy against a range of cancer cell lines, often by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.[11]

Kinase Inhibition: A Key Mechanism of Action

Many cyclopropyl-containing compounds have been designed as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes that play a central role in cancer development and progression.[11][12] The cyclopropyl-oxazole motif has proven to be particularly effective in targeting the ATP-binding site of these kinases.

Key RTK targets for cyclopropyl-oxazole inhibitors include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[3]

  • Epidermal Growth Factor Receptor (EGFR) : Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[11] Cyclopropyl-containing molecules have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[11]

  • MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) : The MET signaling pathway is implicated in tumor cell migration, invasion, and proliferation.[9]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Cyclopropyl-Oxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a cyclopropyl-oxazole compound.

Other Therapeutic Applications

Beyond oncology, cyclopropyl-substituted oxazoles have shown promise in a variety of other therapeutic areas, including:

  • Antimicrobial Agents : The oxazole ring is a component of several natural and synthetic antimicrobial compounds.[13][14] The addition of a cyclopropyl group can enhance the antibacterial and antifungal activity of these scaffolds.

  • Antidiabetic Agents : Some cyclopropyl-oxazole derivatives have been investigated for their potential to modulate metabolic pathways involved in diabetes.[13]

  • Anti-inflammatory Agents : The anti-inflammatory properties of oxazole-containing compounds have been documented, and the cyclopropyl moiety can further enhance this activity.[13][15]

Quantitative Biological Data

The following table summarizes the in vitro activity of selected cyclopropyl-oxazole derivatives against various biological targets.

Compound IDTargetAssay TypeIC50 / GI50 (nM)Reference
Cpd-1 VEGFR-2Kinase Assay15[3]
Cpd-2 EGFR (T790M)Enzyme Assay25[11]
Cpd-3 METCell-based Assay50[9]
Cpd-4 A549 (Lung Cancer)MTT Assay120[2]
Cpd-5 MCF-7 (Breast Cancer)MTT Assay250[2]

Experimental Protocols

To facilitate the evaluation of novel cyclopropyl-substituted oxazole derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of a compound against VEGFR-2.[10][16]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Add 20 µL of a solution containing VEGFR-2 kinase and the poly (Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 50 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][9]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well clear, flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 value.

Conclusion and Future Perspectives

The cyclopropyl-substituted oxazole scaffold continues to be a rich source of novel drug candidates. Its unique combination of structural rigidity, metabolic stability, and versatile pharmacophoric features makes it an attractive starting point for the development of potent and selective therapeutics. The successful application of this motif in the discovery of kinase inhibitors for the treatment of cancer highlights its significant potential. Future research in this area will likely focus on exploring new substitution patterns, expanding the scope of biological targets, and leveraging advanced computational methods to design the next generation of cyclopropyl-oxazole-based drugs with improved efficacy and safety profiles.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. Retrieved February 13, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][9][11]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 13, 2026, from [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • WO2005005398A2 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. Retrieved February 13, 2026, from [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved February 13, 2026, from [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • EGFR(T790M) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 13, 2026, from [Link]

  • In vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (n.d.). Bentham Science. Retrieved February 13, 2026, from [Link]

  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. (2005). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved February 13, 2026, from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters. Retrieved February 13, 2026, from [Link]

  • Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS No. 1597421-94-7) is publicly available at the time of this writing.[1] This guide has been compiled by leveraging data from structurally similar compounds and general principles of chemical safety. The recommendations herein are intended to provide a framework for safe handling but must be supplemented by a thorough, institution-specific risk assessment conducted by qualified personnel before commencing any experimental work.

Section 1: Compound Profile and Hazard Identification

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative. Its structure suggests potential applications as a building block in medicinal chemistry and drug discovery.[2][3] While specific toxicological data is unavailable, an analysis of its functional groups—a carboxylic acid and an oxazole ring—allows for the anticipation of certain hazards.

1.1. Anticipated Hazards Based on Structural Analogs

Based on safety data for other oxazole and acetic acid derivatives, the primary hazards associated with this compound are likely to include:

  • Skin Irritation: Acetic acid and its derivatives can be irritating to the skin upon contact.[4][5][6]

  • Serious Eye Damage/Irritation: Contact with the eyes may cause significant irritation or damage.[7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6][10]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[7][11]

1.2. GHS Classification (Predicted)

A predicted Globally Harmonized System (GHS) classification, based on analogous compounds, is presented below. This should be considered provisional until a formal assessment is completed.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Section 2: Prudent Laboratory Practices and Exposure Controls

A proactive approach to safety is paramount when working with novel chemical entities. The following engineering controls, personal protective equipment (PPE), and handling procedures are recommended to minimize exposure.

2.1. Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid, and any procedures that could generate dust or aerosols, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7][8]

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure to check for breakthrough times and change gloves frequently, especially after direct contact with the substance.[7]

  • Protective Clothing: A laboratory coat must be worn at all times.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Goggles/Glasses) Hand_Protection Hand Protection (Nitrile Gloves) Eye_Protection->Hand_Protection Don Hand_Protection->Eye_Protection Doff Body_Protection Body Protection (Lab Coat) Hand_Protection->Body_Protection Don Body_Protection->Hand_Protection Doff Task Handling Chemical Body_Protection->Task Respiratory_Protection Respiratory Protection (As needed) Start Entering Lab Start->Eye_Protection Don End Leaving Lab End->Body_Protection Doff Task->Hand_Protection Change gloves if contaminated Task->Respiratory_Protection Task->End

Caption: Recommended PPE donning and doffing sequence.

2.3. Safe Handling and Storage

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. After handling, wash hands thoroughly.[4][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

Section 3: Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an exposure or spill.

3.1. First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek medical attention.

3.2. Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean up.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • For larger spills, follow your institution's emergency procedures.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small_Spill Small Spill (Manageable) Don_PPE->Small_Spill If small Large_Spill Large Spill (Hazardous) Don_PPE->Large_Spill If large Cleanup Clean up with Absorbent Material Small_Spill->Cleanup Contact_EHS Contact Emergency Services/EHS Large_Spill->Contact_EHS Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: A logical workflow for responding to a chemical spill.

Section 4: Physical and Chemical Properties

While experimental data is limited, some properties can be found from suppliers or predicted.

PropertyValueSource
CAS Number1597421-94-7[1]
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol Calculated

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. As a carboxylic acid, it may react with strong bases.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Section 6: Toxicological Information

No specific toxicological studies have been published for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. The health effects discussed in this guide are based on the potential hazards of its functional groups. Long-term exposure effects are unknown.

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. Do not dispose of it down the drain.[4][8]

References

  • EllementalPRO. Material Safety Data Sheet COSGARD. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • AccelaChem. 1369241-47-3,2-[1-(4,5-Dimethyloxazol-2-yl)cyclopropyl]acetic Acid. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS. (October 09 2005). [Link]

  • Australian Government Department of Health. Acetic acid, methoxy-: Human health tier II assessment. (September 01 2015). [Link]

  • Corteva Agriscience. SAFETY DATA SHEET. [Link]

  • PubChemLite. 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid. [Link]

  • PubMed. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. (May 15 2007). [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (January 29 2018). [Link]

  • PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (March 15 2009). [Link]

Sources

Therapeutic Targets for 2-Methyloxazol-4-yl Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, medicinal chemistry, and pharmacological targets of 2-methyloxazol-4-yl acetic acid and its structural analogs.

A Technical Guide to Scaffold Utility in Nuclear Receptor Modulation and Anti-Infective Design

Executive Summary

The 2-methyloxazol-4-yl acetic acid moiety represents a "privileged scaffold" in medicinal chemistry. Its structural utility stems from its ability to function as a bioisostere for phenylacetic acid while offering distinct physicochemical advantages: reduced lipophilicity (LogP), improved metabolic stability against CYP450 oxidation, and a specific vector for carboxylic acid presentation.

This guide analyzes the primary therapeutic targets for analogs containing this core, focusing on Nuclear Hormone Receptors (RORγt, PPARs) and Bacterial Cell Wall Synthesis machinery . It provides actionable protocols for synthesis and biological validation, designed for researchers in lead optimization.

The Pharmacophore: Structural Logic & Bioisosterism

The 2-methyloxazol-4-yl acetic acid core is rarely the sole active agent; rather, it acts as the critical "warhead" or "anchor" in larger bioactive molecules.

Physicochemical Properties[1]
  • Acidic Head Group: The carboxylic acid tail (pKa ~4.5) is essential for forming ionic bridges with positively charged residues (Arginine/Histidine) in the Ligand Binding Domain (LBD) of nuclear receptors.

  • Oxazole Ring: Acts as a rigid, aromatic spacer that positions the acid tail. Unlike a phenyl ring, the oxazole nitrogen and oxygen atoms can participate in hydrogen bonding, improving potency and selectivity.

  • 2-Methyl Substitution: Provides steric bulk to restrict rotation and fills hydrophobic pockets (e.g., Valine/Leucine rich regions) in the target protein.

Quantitative Comparison (Table 1)
PropertyPhenylacetic Acid (Benchmark)2-Methyloxazol-4-yl Acetic AcidImpact on Drug Design
LogP ~1.41~0.70Lower lipophilicity improves solubility and reduces non-specific binding.
Polar Surface Area (PSA) 37.3 Ų63.3 ŲIncreased polarity aids in specific H-bond interactions.
Metabolic Liability High (Ring hydroxylation)LowThe oxazole ring is resistant to oxidative metabolism compared to phenyl rings.
Geometry Planar (Ring)Planar (Ring)Bioisosteric replacement with altered electronic distribution.

Primary Therapeutic Target: RORγt Inverse Agonists

Therapeutic Area: Autoimmune Diseases (Psoriasis, Multiple Sclerosis, Rheumatoid Arthritis).

The Retinoid-related Orphan Receptor gamma t (RORγt) is the master transcription factor for Th17 cell differentiation and IL-17 production. Analogs incorporating the 2-methyloxazol-4-yl acetic acid scaffold function as inverse agonists .

Mechanism of Action

The scaffold anchors the molecule within the RORγt LBD. The carboxylic acid forms a salt bridge with specific residues (often His479 or Arg367 ), destabilizing the active conformation of Helix 12 (H12). This prevents cofactor recruitment and suppresses Th17 differentiation.

Signaling Pathway Visualization

The following diagram illustrates the RORγt signaling cascade and the intervention point of oxazole-acetic acid analogs.

RORgamma_Pathway Signal Pro-Inflammatory Cytokines (IL-6, IL-23) STAT3 STAT3 Activation Signal->STAT3 RORgt RORγt Expression (Nuclear Receptor) STAT3->RORgt Complex RORγt-Drug Complex (Helix 12 Destabilization) RORgt->Complex Th17 Th17 Cell Differentiation RORgt->Th17 Transcriptional Activation Drug 2-Methyloxazol-4-yl Analog (Inverse Agonist) Drug->Complex Complex->Th17 Inhibition (T-Bar) IL17 IL-17 / IL-22 Release (Tissue Inflammation) Th17->IL17

Figure 1: Mechanism of RORγt inverse agonism by 2-methyloxazol-4-yl analogs, blocking the Th17 inflammatory cascade.

Secondary Therapeutic Target: PPAR Agonists

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia.

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ , are classic targets for oxazole-acetic acid analogs.

Mechanism of Action
  • Binding Mode: The "acidic head" (acetic acid moiety) mimics fatty acids, the natural ligands of PPARs. It anchors to the Y-shaped binding pocket, forming hydrogen bonds with Tyr464 , Tyr327 , and His323 (numbering for PPARγ, conserved across isoforms).

  • Effect: This interaction stabilizes Helix 12 in the active conformation, recruiting co-activators (e.g., PGC-1α) and driving the transcription of genes involved in lipid oxidation and insulin sensitization.

Tertiary Target: Bacterial Cell Wall Synthesis

Therapeutic Area: Gram-positive Bacterial Infections (MRSA, VRE).

The scaffold is utilized in the modification of Ramoplanin and Pleuromutilin antibiotics.

  • Role: The 2-methyloxazol-4-yl acetic acid group is often attached to the ornithine or other amine residues of the core macrocycle.

  • Effect: It modulates the amphiphilicity of the antibiotic, improving membrane permeation and binding affinity to Lipid II (Ramoplanin) or the 50S ribosomal subunit (Pleuromutilin).

Experimental Protocols

Protocol A: Synthesis of 2-Methyloxazol-4-yl Acetic Acid Core

Causality: This Hantzsch-type condensation provides a scalable, high-yield route to the core scaffold required for analog library generation.

Reagents:

  • Aspartic acid (starting material) or Ethyl 4-chloroacetoacetate.

  • Acetamide.

  • Reagent grade Ethanol (EtOH).

Step-by-Step Methodology:

  • Cyclization: Combine ethyl 4-chloroacetoacetate (1.0 eq) and acetamide (1.2 eq) in EtOH. Reflux for 6–8 hours.

    • Mechanism: The amide nitrogen attacks the ketone, followed by cyclization onto the alkyl chloride to form the oxazole ring.

  • Workup: Cool the mixture to room temperature. Remove solvent in vacuo. Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[1][2]

  • Hydrolysis (If Ester): Dissolve the ethyl ester intermediate in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 25°C for 4 hours.

  • Purification: Acidify to pH 3 with 1N HCl. The free acid, 2-(2-methyl-1,3-oxazol-4-yl)acetic acid , will precipitate or can be extracted. Recrystallize from Ethanol/Hexane.

Protocol B: RORγt TR-FRET Binding Assay

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for verifying direct binding to the nuclear receptor LBD, eliminating false positives from reporter assays.

Materials:

  • Recombinant RORγt LBD tagged with GST (Glutathione S-Transferase).

  • Europium-labeled anti-GST antibody (Donor).

  • Biotinylated Co-activator peptide (e.g., SRC1 or steroid receptor coactivator).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

Workflow:

  • Preparation: Dilute 2-methyloxazol-4-yl analogs in DMSO (10-point dose-response).

  • Incubation: Mix RORγt-LBD-GST (5 nM final) with the test compound in assay buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT). Incubate for 15 mins at RT.

    • Logic: Pre-incubation allows the inverse agonist to induce the conformational change before the co-activator is introduced.

  • Detection: Add Biotin-SRC1 peptide, Eu-anti-GST, and SA-APC. Incubate for 1 hour.

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate the TR-FRET ratio (665/615). Inverse agonists will decrease the signal by preventing SRC1 recruitment.

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to validation.

Workflow Start Start: Scaffold Synthesis (Hantzsch Condensation) Chem Analog Library Generation (Amide Coupling/Esterification) Start->Chem Screen Primary Screen: TR-FRET Binding Assay Chem->Screen Screen->Chem Inactive (Iterate) Cell Secondary Screen: Th17 Differentiation Assay Screen->Cell IC50 < 100 nM ADME ADME Profiling (Microsomal Stability) Cell->ADME Functional Potency Lead Lead Candidate ADME->Lead High Stability

Figure 2: Integrated workflow for developing 2-methyloxazol-4-yl acetic acid analogs.

References

  • Synthesis and Biological Evaluation of RORγt Modulators.Google Patents.
  • Ramoplanin derivatives possessing antibacterial activity.Google Patents.
  • 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid (Chemical Structure & Properties). PubChem. [Link]

  • Discovery of Novel RORγt Inverse Agonists. Journal of Medicinal Chemistry. (General reference for RORγt assay protocols). [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7), a critical intermediate in the manufacturing of tryptophan hydroxylase (TPH) inhibitors such as Telotristat ethyl .[1]

Abstract

This guide outlines a robust, scalable protocol for the synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid . While various routes exist, this protocol prioritizes the Modified Hantzsch Oxazole Synthesis via a


-keto ester precursor.[1] This pathway offers superior atom economy, avoids expensive chiral starting materials (unlike Aspartic acid routes), and utilizes readily available reagents (Succinic anhydride, Cyclopropyl bromide, Acetamide). The guide details critical process parameters (CPPs), purification strategies, and analytical validation.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the 1,3-oxazole core from an acyclic


-halo ketone and an amide.[1]
  • C4-C5 Disconnection: The oxazole ring is assembled via the condensation of Acetamide (providing the N-C2-O fragment) and Ethyl 3-bromo-4-cyclopropyl-4-oxobutanoate (providing the C4-C5 backbone).[1]

  • Backbone Synthesis: The 4-carbon backbone is generated via the regioselective ring-opening of Succinic anhydride using a cyclopropyl nucleophile (Grignard).[1]

Retrosynthesis Target 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Ester Ethyl 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetate Target->Ester Hydrolysis BromoKetone Ethyl 3-bromo-4-cyclopropyl-4-oxobutanoate Ester->BromoKetone Hantzsch Cyclization Acetamide Acetamide Ester->Acetamide + KetoEster Ethyl 4-cyclopropyl-4-oxobutanoate BromoKetone->KetoEster Alpha-Bromination Succinic Succinic Anhydride KetoEster->Succinic Grignard Addition + Esterification Grignard Cyclopropylmagnesium Bromide KetoEster->Grignard +

Figure 1: Retrosynthetic logic flow from target molecule to commodity starting materials.

Detailed Experimental Protocol

Phase 1: Backbone Assembly

Objective: Synthesis of Ethyl 4-cyclopropyl-4-oxobutanoate .

Reagents:

  • Succinic anhydride (1.0 equiv)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.1 equiv)

  • Thionyl chloride (SOCl

    
    ) or Ethanol/H
    
    
    
    SO
    
    
  • Solvents: THF (anhydrous), Dichloromethane (DCM), Ethanol

Step 1.1: Grignard Addition

  • Charge a flame-dried 3-neck flask with Succinic anhydride (10.0 g, 100 mmol) and anhydrous THF (100 mL) under Nitrogen. Cool to -78°C.[1][2]

  • Add Cyclopropylmagnesium bromide (220 mL, 110 mmol) dropwise over 60 minutes. Note: Slow addition is critical to prevent double addition.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Slowly add 1N HCl (150 mL) while maintaining temp < 10°C.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Intermediate: This yields crude 4-cyclopropyl-4-oxobutanoic acid .[1]

Step 1.2: Esterification

  • Dissolve the crude acid in absolute Ethanol (150 mL).

  • Add catalytic conc. H

    
    SO
    
    
    
    (1 mL).
  • Reflux for 4-6 hours (monitor by TLC for disappearance of acid).

  • Concentrate ethanol, dilute with water, and extract with DCM.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc) to yield Ethyl 4-cyclopropyl-4-oxobutanoate as a colorless oil.[1]

Phase 2: Activation & Cyclization

Objective: Synthesis of Ethyl 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetate .

Reagents:

  • Bromine (Br

    
    ) or Pyridinium tribromide (1.05 equiv)
    
  • Acetamide (5.0 equiv)

  • Solvent: Glacial Acetic Acid, Toluene

Step 2.1: Alpha-Bromination [1]

  • Dissolve Ethyl 4-cyclopropyl-4-oxobutanoate (10.0 g, 58.7 mmol) in DCM (100 mL) or Glacial Acetic Acid. Cool to 0°C.[2]

  • Add Bromine (3.0 mL, 58.7 mmol) dropwise. Observation: The red color should dissipate as the reaction proceeds.

  • Stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Workup: Wash with saturated NaHCO

    
     (carefully!) and Sodium Thiosulfate solution (to remove excess Br
    
    
    
    ).
  • Concentrate to yield the unstable intermediate Ethyl 3-bromo-4-cyclopropyl-4-oxobutanoate .[1] Proceed immediately to the next step.

Step 2.2: Hantzsch Cyclization

  • Mix the crude bromo-keto ester with Acetamide (17.3 g, ~290 mmol, 5 equiv).

  • Process Option A (Neat): Heat the mixture to 130-140°C. The mixture will melt. Stir for 2-4 hours.

  • Process Option B (Solvent): Dissolve in Toluene or Xylene and reflux with a Dean-Stark trap to remove water.[1] (Preferred for scale-up).

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography (Silica, 20-40% EtOAc in Hexane).

  • Yield: Expect 50-65% over two steps.

Phase 3: Hydrolysis to Target

Objective: Isolation of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid .

Reagents:

  • Lithium Hydroxide (LiOH·H

    
    O) (2.0 equiv)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the oxazole ester (5.0 g) in THF (30 mL) and Water (10 mL).

  • Add LiOH·H

    
    O  (1.8 g). Stir at RT for 3-5 hours.[1]
    
  • Monitor: HPLC/TLC should show complete conversion of ester to acid.

  • Isolation: Concentrate THF. Acidify the aqueous residue to pH 3-4 using 1N HCl.[1]

  • Crystallization: The product often precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with DCM and recrystallize from EtOAc/Hexane.

  • Drying: Vacuum oven at 45°C for 12 hours.

Analytical Characterization (Expected Data)

ParameterSpecificationNotes
Appearance White to off-white solidCrystalline powder
Purity (HPLC) > 98.0%Reverse Phase C18, ACN/Water (0.1% TFA)
MS (ESI+) [M+H]+ = 182.08Calc MW: 181.19 g/mol
1H NMR (DMSO-d6)

12.2 (s, 1H, COOH), 3.45 (s, 2H, CH2), 2.30 (s, 3H, Me), 1.95 (m, 1H, CH-Cyc), 0.9-0.7 (m, 4H, Cyc)
Characteristic cyclopropyl multiplets and oxazole methyl singlet.

Critical Process Parameters (CPPs)

  • Grignard Temperature: The addition of cyclopropylmagnesium bromide must be strictly controlled at -78°C . Higher temperatures favor the formation of the tertiary alcohol (double addition).

  • Bromination Stoichiometry: Excess bromine can lead to dibromination or bromination of the cyclopropyl ring (ring opening). Use exactly 1.0-1.05 equivalents.

  • Cyclization Temperature: The Hantzsch synthesis requires high thermal energy (>100°C) to effect dehydration. Ensure efficient water removal if using a solvent.

Safety & Handling

  • Cyclopropylmagnesium bromide: Pyrophoric and moisture sensitive. Handle under inert atmosphere (N

    
    /Ar).
    
  • Bromine: Highly corrosive and toxic lachrymator. Use in a well-ventilated fume hood.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO

    
    .
    

Workflow Diagram

Workflow Start Start: Succinic Anhydride Step1 Grignard Addition (-78°C, THF) Start->Step1 Step2 Esterification (EtOH, H2SO4) Step1->Step2 Intermediate: Keto-Acid Step3 Alpha-Bromination (Br2, DCM) Step2->Step3 Intermediate: Keto-Ester Step4 Hantzsch Cyclization (Acetamide, 130°C) Step3->Step4 Intermediate: Bromo-Keto-Ester Step5 Saponification (LiOH, THF/H2O) Step4->Step5 Intermediate: Oxazole Ester End Final Product Isolation & Drying Step5->End

Figure 2: Step-by-step process flow for the synthesis of the target oxazole acid.

References

  • Hantzsch Oxazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese von Thiazol- und Oxazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Grignard with Anhydrides: Canonne, P., et al. (1980). "Reactions of di-Grignard reagents with anhydrides". The Journal of Organic Chemistry, 45(10), 1828–1835.

  • Telotristat Ethyl Background: Margolis, B., et al. (2014). "Telotristat ethyl: A review of its mechanism and clinical utility". Clinical and Experimental Gastroenterology.

  • Oxazole Synthesis Review: Wipf, P. (1995). "Synthetic Chemistry of Oxazoles and Oxazolines". Chemical Reviews, 95(6), 2115–2134.

Sources

Solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to determining the solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in Dimethyl Sulfoxide (DMSO) has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol, emphasizing scientific integrity and practical insights.

Introduction: The Critical Role of Solubility in Drug Discovery

This guide provides a comprehensive framework for determining the solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in DMSO, with a focus on distinguishing between thermodynamic and kinetic solubility.

Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility, as these two parameters can yield significantly different values and have distinct implications for drug development.[7][8][9][10]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[7][8] This is a true measure of a compound's intrinsic solubility and is essential for preformulation and understanding the compound's behavior in vivo.[1] The determination of thermodynamic solubility typically involves a longer incubation time to ensure equilibrium is reached.[1][2]

  • Kinetic Solubility , on the other hand, is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (usually in DMSO) into an aqueous buffer.[7][9][11] Many drug discovery experiments are performed under these conditions.[1][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[7][8][11]

Materials and Equipment

Materials:

  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS No. 1597421-94-7)[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • Thermostatted shaker or incubator

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

This protocol outlines a robust method for determining the thermodynamic solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in DMSO.

Step 1: Preparation of a Supersaturated Solution

  • Accurately weigh approximately 5-10 mg of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid into a 2 mL microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 200 µL) to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[3]

  • Visually inspect the solution. If the compound has fully dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible. This ensures a supersaturated solution.[3]

Step 2: Equilibration

  • Place the sealed microcentrifuge tube in a thermostatted shaker or incubator set to a constant temperature (e.g., 25 °C).

  • Incubate the solution for 24-48 hours to allow the system to reach thermodynamic equilibrium.[3] Periodically and gently agitate the mixture during this time.

Step 3: Separation of Undissolved Solid

  • After the equilibration period, centrifuge the supersaturated solution at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[3]

Step 4: Sample Preparation for Analysis

  • Carefully collect a known volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and compatible with the analytical method (e.g., methanol or acetonitrile). A high dilution factor (e.g., 1:1000) is recommended to ensure the concentration falls within the linear range of the calibration curve.

  • Prepare a series of calibration standards of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in the same diluent.

Step 5: Quantification by HPLC

  • Analyze the diluted sample and calibration standards using a validated HPLC method.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in the diluted sample from the calibration curve.

  • Calculate the original concentration in the DMSO supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

graph TD {
    rankdir=TB;
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Decision Tree Based on Solubility Results.

Safety Precautions

When handling 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid and DMSO, it is essential to follow standard laboratory safety procedures.

  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid : The specific hazards of this compound are not extensively documented. However, as with any novel chemical entity, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][15]

  • DMSO : DMSO can cause eye irritation.[16] It is readily absorbed through the skin and can carry dissolved substances with it.[17] Therefore, always wear gloves when handling DMSO.[17] Work in a well-ventilated area.[14]

Conclusion

This application note provides a detailed protocol for the accurate determination of the thermodynamic solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in DMSO. By following this guide, researchers can obtain reliable solubility data, which is crucial for making informed decisions in the drug discovery and development process.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Solvents, G. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Innovative Applications of DMSO. [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, S. M., Petrenko, A. E., Dieden, R., & Hill, T. (2013). Development of dimethyl sulfoxide solubility models using 163 000 molecules: using a domain applicability metric to select more reliable predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5623. [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]

  • Kansy, M., & Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 313-318. [Link]

Sources

Application Notes and Protocols for the Coupling of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development, with a significant percentage of all reactions in these fields focused on their synthesis.[1][2][3][4] The target molecule, 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid, represents a structurally significant carboxylic acid, likely a key building block in the synthesis of novel therapeutic agents. The oxazole core, coupled with the cyclopropyl and methyl substituents, presents a unique electronic and steric environment that requires careful consideration when selecting coupling conditions to ensure high yield and purity of the desired amide product.

This document provides a detailed guide to the reaction conditions for the successful coupling of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid with a primary or secondary amine. We will explore the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and provide guidance on reagent selection and reaction optimization.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an activated ester. This intermediate is then readily attacked by the amine to form the desired amide bond, regenerating the coupling reagent's byproduct.

Selecting the Appropriate Coupling Strategy

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, the desired reaction conditions (temperature, solvent), and the ease of purification. For a substrate like 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid, two highly effective and commonly used strategies are presented: a carbodiimide-based approach using EDC in conjunction with an additive, and a uronium salt-based approach with HATU.

Carbodiimide-Mediated Coupling: EDC/HOBt

Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate can be unstable and prone to side reactions, including racemization. The addition of N-hydroxybenzotriazole (HOBt) mitigates these issues by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[5] The amine then reacts with this activated ester to yield the final amide.[5]

Advantages:

  • Cost-effective: Generally more economical than uronium-based reagents.

  • Easy Purification: The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[5][7][8]

Uronium Salt-Mediated Coupling: HATU

Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency and low racemization rates.[9][10] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11][12] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then rapidly acylated by the amine.[5][9][11][13] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[5]

Advantages:

  • High Reactivity: Often provides faster reaction times and higher yields, especially with sterically hindered or electron-deficient substrates.[9][14]

  • Suppression of Racemization: The HOAt moiety is highly effective at preventing epimerization.[9][10]

Comparative Summary of Coupling Reagents

Reagent SystemMechanismKey AdvantagesCommon SolventsTypical Base
EDC/HOBt Forms an O-acylisourea intermediate, then an HOBt-activated ester.Cost-effective, water-soluble byproducts for easy purification.[5][8]DMF, DCM, CH2Cl2DIPEA, TEA
HATU Forms a highly reactive OAt-active ester.High efficiency, rapid kinetics, low racemization, effective for hindered substrates.[9][10][14]DMF, NMPDIPEA, 2,4,6-Collidine

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol provides a general procedure for the coupling of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid with a representative amine.

Materials:

  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., water, brine, NaHCO3 solution, dilute HCl)

Procedure:

  • To a round-bottom flask, add 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[5]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]

  • Add DIPEA (2.5 equiv) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with water, 5% aqueous NaHCO3, and brine. If the amine is in excess, an additional wash with dilute HCl can be performed.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

Protocol 2: HATU Mediated Coupling

This protocol is particularly recommended for challenging couplings, such as those involving sterically hindered amines.

Materials:

  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA or 2,4,6-Collidine (2.0 - 4.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often rapid.[13]

  • Once the reaction is complete, dilute with ethyl acetate and wash with water, 5% aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. For difficult couplings, a "double coupling" strategy, where the coupling procedure is repeated on the unreacted starting material, can be employed.[14] In the case of HATU, ensuring strictly anhydrous conditions is crucial as the reagent is moisture-sensitive.

  • Side Reactions: The presence of side products may indicate that the reaction temperature is too high or the reaction time is too long. Running the reaction at 0 °C for a longer duration may improve the outcome.

  • Purification Challenges: Amide products can sometimes be challenging to purify. If the product is basic, ion-exchange chromatography can be an effective purification strategy.[15] Recrystallization from a suitable solvent system is also a valuable purification technique for amides.[16]

Visualization of the Coupling Mechanism

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide Amide (R-CO-NHR') Activated_Intermediate->Amide + Amine Amine R'-NH2 Amine->Amide + Activated Intermediate Byproduct Byproduct

Caption: General workflow for amide bond formation.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • Wikipedia. (n.d.). HATU.
  • BenchChem. (2025, December). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

Sources

Application Note: In Vitro Profiling of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery scientists evaluating 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS: 1597421-94-7). Based on its chemical structure—an oxazole ring substituted with a cyclopropyl group and an acetic acid tail—this compound represents a classic pharmacophore often found in PPAR agonists (Peroxisome Proliferator-Activated Receptors) and COX inhibitors (Cyclooxygenase).

While frequently utilized as a high-value building block or fragment in medicinal chemistry (e.g., for synthesizing glitazars or specific GPR40 agonists), this guide provides protocols for profiling its intrinsic biological activity and physicochemical properties, which is critical for Fragment-Based Drug Discovery (FBDD).

Introduction & Mechanistic Rationale

The compound 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid features a carboxylic acid head group linked to a lipophilic oxazole core. This structural motif mimics the fatty acid ligands of nuclear receptors and metabolic enzymes.

  • Primary Target Class: PPARs (α, γ, δ) . The oxazole-acetic acid moiety is a bioisostere for the phenoxy-acetic acid group found in fibrates and glitazars, acting as a "acidic head" that interacts with the receptor's ligand-binding domain (LBD).

  • Secondary Target Class: COX-1/2 . Oxazole derivatives are known scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Oxaprozin), where the cyclopropyl group may modulate selectivity or metabolic stability.

  • Structural Significance: The cyclopropyl group at position 5 is a rigid, lipophilic spacer that often improves metabolic stability (blocking oxidation) compared to alkyl chains, making this a strategic probe for structure-activity relationship (SAR) studies.

Logical Workflow

The following protocols are structured to validate the compound's utility as a bioactive fragment or lead:

  • Solubility & Preparation: Ensuring accurate delivery of the lipophilic fragment.

  • Functional Screening (PPAR): Assessing nuclear receptor activation.

  • Enzymatic Inhibition (COX): Evaluating anti-inflammatory potential.

Material Preparation & Handling

Objective: To prepare stable stock solutions and assess aqueous solubility, which is often the limiting factor for lipophilic oxazole fragments.

Reagents
  • Compound: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (Purity >98%).

  • Vehicle: DMSO (Anhydrous, Cell Culture Grade).

  • Buffer: PBS (pH 7.4).

Protocol: Stock Solution (100 mM)
  • Weighing: Accurately weigh 10 mg of the compound.

    • MW Calculation: Molecular Weight ≈ 181.19 g/mol (Verify specific batch CoA).

    • Mass Required:

      
      .
      
  • Dissolution: Add 552 µL of 100% DMSO to the vial. Vortex for 30 seconds until clear.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C. Stable for 6 months.

Protocol: Kinetic Solubility Assay (Nephelometry)

Why: To determine the maximum assay concentration before precipitation occurs, avoiding false negatives in binding assays.

  • Prepare a dilution series in DMSO (0.1 mM to 100 mM).

  • Dilute 1:100 into PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubate for 2 hours at room temperature (RT) with shaking.

  • Measure absorbance at 600 nm or use a nephelometer.

  • Threshold: An increase in OD > 0.005 above background indicates precipitation.

Assay Protocol 1: PPAR / Transactivation Assay

Objective: To quantify the agonist activity of the compound against Peroxisome Proliferator-Activated Receptors (PPARs) using a luciferase reporter system. This is the gold standard for characterizing oxazole-acid pharmacophores.

Principle

HEK293 cells are co-transfected with:

  • Expression Vector: Gal4-DNA Binding Domain fused to the PPAR Ligand Binding Domain (Gal4-PPAR-LBD).

  • Reporter Vector: UAS-Luciferase (upstream activation sequence driving luciferase). Agonist binding recruits co-activators, driving luciferase expression.

Materials
  • Cell Line: HEK293T (ATCC).

  • Transfection Reagent: Lipofectamine 3000 or FuGENE HD.

  • Plasmids: pM-hPPAR

    
    -LBD, pM-hPPAR
    
    
    
    -LBD, pFR-Luc (Reporter).
  • Controls:

    • Positive (PPAR

      
      ): GW7647 (100 nM).
      
    • Positive (PPAR

      
      ): Rosiglitazone (1 µM).
      
    • Negative: DMSO (0.1%).

Step-by-Step Workflow
Day 1: Seeding
  • Harvest HEK293T cells and resuspend in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: CS-FBS is critical to remove endogenous lipids that activate PPARs.

  • Seed 20,000 cells/well in a white 96-well plate (100 µL/well).

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection
  • Prepare Transfection Mix (per well):

    • 25 ng Gal4-PPAR-LBD plasmid.

    • 25 ng UAS-Luc plasmid.

    • 0.15 µL Transfection Reagent.

    • Opti-MEM to 10 µL.

  • Add 10 µL mix to each well. Incubate 6–24 hours.

Day 3: Compound Treatment
  • Prepare 2x Compound Solutions in DMEM + 0.5% CS-FBS.

    • Test Range: 1 µM to 100 µM (fragments often require higher concentrations).

  • Remove transfection media and replace with 50 µL fresh media.

  • Add 50 µL of 2x Compound Solution.

  • Incubate for 18–24 hours .

Day 4: Detection
  • Add 100 µL Steady-Glo (or equivalent) Luciferase Reagent.

  • Incubate 10 mins at RT in the dark to lyse cells.

  • Read Luminescence (Integration time: 1s).

Data Analysis
  • Normalize RLU (Relative Light Units) to the DMSO control (Fold Induction).

  • Plot Dose-Response Curve (Log[Agonist] vs. Response).

  • Calculate EC50 using a 4-parameter logistic fit.

Assay Protocol 2: COX-1/COX-2 Inhibition Screening

Objective: To determine if the compound acts as a cyclooxygenase inhibitor, a common property of oxazole-acetic acid derivatives (NSAID-like activity).

Principle

This assay measures the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2) by recombinant COX enzymes. PGH2 is reduced to PGF2


 by SnCl₂, which is then quantified via ELISA.
Materials
  • Enzymes: Recombinant Human COX-1 and COX-2.

  • Substrate: Arachidonic Acid (10 µM final).

  • Cofactor: Hematin (1 µM).

  • Detection: Prostaglandin Screening ELISA Kit.

Step-by-Step Workflow
  • Enzyme Prep: Dilute COX-1 or COX-2 in Reaction Buffer (100 mM Tris-HCl pH 8.0, 5 mM EDTA, 2 mM Phenol).

  • Inhibitor Incubation:

    • Add 10 µL of Compound (Test range: 0.1 µM – 50 µM) to 150 µL Enzyme solution.

    • Control: Indomethacin (10 µM).

    • Incubate 10 minutes at 37°C.

    • Note: Pre-incubation is vital for time-dependent inhibitors.

  • Reaction Initiation:

    • Add 10 µL Arachidonic Acid/Hematin mix.

    • Incubate for exactly 2 minutes at 37°C.

  • Termination:

    • Add 10 µL 1M HCl to stop the reaction.

    • Add 20 µL Stannous Chloride (SnCl₂) to reduce PGH2 to PGF2

      
      .
      
  • Quantification:

    • Transfer samples to the ELISA plate.

    • Incubate with PGF2

      
       antibody and AChE tracer.
      
    • Develop with Ellman’s Reagent and read Absorbance at 412 nm.

Visualization: Mechanism & Workflow

The following diagrams illustrate the structural logic and the experimental workflow for profiling this compound.

G Compound 2-(5-Cyclopropyl- 2-methyloxazol-4-yl) acetic acid PPAR_LBD PPAR LBD (Lipid Pocket) Compound->PPAR_LBD Acidic Head Interaction COX_Site COX-1/2 (Active Site) Compound->COX_Site Mimics Arachidonic Acid Conf_Change Helix 12 Stabilization PPAR_LBD->Conf_Change Agonist Binding Inhibition Block AA Entry COX_Site->Inhibition Competitive Binding CoAct_Recruit Co-Activator Recruitment Conf_Change->CoAct_Recruit Transcription Gene Transcription (Luciferase Signal) CoAct_Recruit->Transcription

Caption: Mechanistic pathways for Oxazole-Acetic Acid derivatives acting on Nuclear Receptors (PPAR) and Enzymes (COX).

Workflow cluster_0 Primary Screen (PPAR) cluster_1 Secondary Screen (COX) Start Compound Stock (100 mM DMSO) Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Transfection HEK293T Transfection (Gal4-PPAR + UAS-Luc) Solubility->Transfection If Soluble > 50µM PreInc Enzyme Pre-incubation (10 min) Solubility->PreInc Treatment 24h Incubation (Serum-Free) Transfection->Treatment Lysis Luciferase Assay Treatment->Lysis Reaction Add Arachidonic Acid (2 min) PreInc->Reaction ELISA PGF2a Quantification Reaction->ELISA

Caption: Integrated experimental workflow for solubility validation and dual-target profiling.

Data Analysis & Interpretation

Expected Results Table
ParameterAssayExpected Outcome (If Active)Notes
Solubility Nephelometry> 100 µM in 1% DMSOCyclopropyl aids lipophilicity; watch for precipitation.
EC50 PPAR Transactivation1 – 50 µMFragments typically show weak potency (µM range).
IC50 COX Inhibition0.5 – 10 µMOxazoles are potent COX scaffolds (e.g., Oxaprozin IC50 ~2 µM).
Toxicity Cell Viability (ATP)> 100 µM (No toxicity)Essential to distinguish specific inhibition from cell death.
Troubleshooting Guide
  • High Background in Luciferase: Ensure Charcoal-Stripped FBS is used. Standard FBS contains fatty acids that activate PPARs, masking the compound's effect.

  • Precipitation: If the compound crashes out in PBS, add 0.1% BSA (Bovine Serum Albumin) to the buffer. This mimics plasma protein binding and solubilizes lipophilic acids.

  • Low Signal: As a fragment, the compound may be a "partial agonist." Compare maximal efficacy (Emax) to a full agonist (e.g., GW7647).

References

  • Chemical Identity: BLDpharm. (n.d.). 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7). Retrieved from

  • PPAR Assay Methodology: Forman, B. M., et al. (1997). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. (Standard protocol for Gal4-PPAR assays).
  • Oxazole Pharmacology: Dayal, S., et al. (2016). "Oxazole derivatives as potential anti-inflammatory agents." Mini Reviews in Medicinal Chemistry.
  • Fragment Screening: Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219.

Application Notes and Protocols: Formulation Strategies for Cyclopropyl Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropyl oxazole-containing compounds represent a promising class of therapeutic agents due to their unique structural motifs that can impart favorable pharmacological properties.[1] The cyclopropyl ring, with its inherent strain and electronic characteristics, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, serves as a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities.[2][3][4] However, the combination of these moieties often leads to compounds with high crystallinity and low aqueous solubility, posing significant challenges for formulation development and ultimately impacting their bioavailability.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective formulation strategies for cyclopropyl oxazole compounds. It outlines a systematic approach, from initial pre-formulation assessment to the implementation of advanced formulation technologies, to enhance the solubility and dissolution of these challenging molecules.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

A thorough pre-formulation study is the critical first step in developing a successful and stable dosage form.[7][8] It provides the fundamental physicochemical and biopharmaceutical properties of the drug candidate, which guide the selection of the most appropriate formulation strategy.[7]

Key Pre-formulation Parameters for Cyclopropyl Oxazole Compounds

A comprehensive pre-formulation investigation should include the following key studies:

ParameterImportance for FormulationTypical Methods
Aqueous Solubility Determines the dissolution rate and potential for oral absorption. Crucial for identifying the need for solubility enhancement.Shake-flask method in various aqueous media (e.g., water, phosphate-buffered saline at different pH values), potentiometric titration.
pKa Determination Indicates the ionization state of the molecule at different pH values, which influences solubility and permeability across biological membranes.Potentiometric titration, UV-spectrophotometry, capillary electrophoresis.
LogP/LogD Measures the lipophilicity of the compound, which is a key determinant of its permeability and potential for lipid-based formulations.Shake-flask method (n-octanol/water), reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-State Characterization Identifies the crystalline form (polymorphism), degree of crystallinity, and thermal properties (melting point, glass transition temperature). This information is critical for selecting and controlling the manufacturing process.X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), polarized light microscopy (PLM).
Chemical Stability Assesses degradation pathways under various stress conditions (e.g., pH, light, temperature, oxidation) to ensure the stability of the final product.Forced degradation studies with analysis by a stability-indicating HPLC method.
Excipient Compatibility Evaluates potential interactions between the drug substance and commonly used pharmaceutical excipients.Binary mixtures of the drug and excipients are stored under accelerated conditions and analyzed for degradation products.

These pre-formulation studies are essential for building a comprehensive understanding of the drug candidate's properties and for making informed decisions about the formulation development pathway.[7][8]

A Strategic Approach to Formulation Selection

The selection of an appropriate formulation strategy is dictated by the physicochemical properties of the cyclopropyl oxazole compound, the desired dosage form, and the intended route of administration. For poorly water-soluble compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility.[9]

Below is a workflow diagram illustrating a decision-making process for selecting a suitable formulation strategy.

Formulation_Selection_Workflow Start Start: Pre-formulation Data (Solubility, LogP, Tm, etc.) Solubility_Check Is Aqueous Solubility < 10 µg/mL? Start->Solubility_Check LogP_Check Is LogP > 3? Solubility_Check->LogP_Check Yes Conventional Conventional Formulation (e.g., Wet Granulation) Solubility_Check->Conventional No Tm_Check Is Melting Point (Tm) < 150°C? LogP_Check->Tm_Check No Lipid_Based Lipid-Based Formulations (e.g., SEDDS, SMEDDS) LogP_Check->Lipid_Based Yes Amorphous_Solid Amorphous Solid Dispersions (e.g., Spray Drying, HME) Tm_Check->Amorphous_Solid Yes Particle_Size Particle Size Reduction (e.g., Micronization, Nanosuspensions) Tm_Check->Particle_Size No Complexation Complexation (e.g., Cyclodextrins) Particle_Size->Complexation Consider in parallel

Sources

Guidelines for handling and storage of oxazole-based research chemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Storage of Oxazole-Based Research Chemicals

For researchers, scientists, and drug development professionals, the unique chemical properties of oxazole-based compounds present both immense opportunity and significant handling challenges. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2][3][4][5] However, its reactivity profile necessitates a thorough understanding of safe laboratory practices to ensure both personnel safety and the integrity of these valuable research materials. This guide provides a detailed framework for the handling and storage of oxazole-based research chemicals, grounded in an understanding of their chemical nature.

Understanding the Oxazole Moiety: Properties and Inherent Hazards

The oxazole ring is an aromatic system, which confers a degree of thermal stability.[1][2][6] Many oxazole derivatives are stable at high boiling temperatures and are more resistant to acids compared to pyridine.[1][2][3] However, the presence of both nitrogen and oxygen heteroatoms creates a unique electronic landscape. The oxygen atom, being highly electronegative, can limit the delocalization of π-electrons, making the ring susceptible to certain reactions and instability under specific conditions, similar to furans.[1][2][3][7]

The primary hazards associated with oxazole and its derivatives often include:

  • Flammability: The parent oxazole is a highly flammable liquid with a low flash point of 19°C (66.2°F).[8][9] Many derivatives will share this characteristic.

  • Corrosivity: Oxazole is classified as a substance that can cause serious eye damage and severe skin burns.[8][9][10]

  • Reactivity: While thermally stable, the oxazole ring can be reactive. It is susceptible to electrophilic attack, and certain positions on the ring are prone to nucleophilic attack, which can lead to ring-opening.[1][6] Some derivatives may be sensitive to air, moisture, or light, leading to degradation.[11][12]

Table 1: Physicochemical Properties and Hazard Summary for Oxazole (Parent Compound)

PropertyValue/InformationSource(s)
Chemical Formula C₃H₃NO[10]
Molecular Weight 69.06 g/mol [10]
Appearance Colorless liquid[7]
Odor Pyridine-like[7]
Boiling Point 69-70°C[7]
Flash Point 19°C (66.2°F) - Closed Cup[9]
GHS Hazard Statements H225: Highly flammable liquid and vapourH318: Causes serious eye damage[8][10]
Storage Class 3 (Flammable liquids)

Note: This data is for the parent oxazole. Derivatives should be assessed based on their specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered approach to PPE is critical when handling oxazole-based compounds to prevent exposure through inhalation, skin contact, or eye contact.[13] The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific compound and procedure.

PPE_Workflow cluster_ppe Standard PPE for Oxazole Compounds FumeHood Certified Chemical Fume Hood Goggles Chemical Safety Goggles & Face Shield Coat Flame-Resistant Lab Coat Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Respirator NIOSH-Approved Respirator (If fume hood is unavailable) caption Standard PPE Ensemble.

Caption: Standard PPE Ensemble.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & CausalitySource(s)
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors of corrosive materials which can cause serious, irreversible eye damage.[8][13][14][8][13][14]
Skin and Body Flame-resistant lab coat and chemical-resistant gloves (e.g., Nitrile, Neoprene).A flame-resistant coat is essential due to the high flammability of many oxazoles.[8][13] Chemical-resistant gloves prevent skin contact which can cause burns and irritation.[14] Double-gloving is recommended.[8][13][14]
Respiratory All handling of volatile oxazoles must occur in a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of harmful and flammable vapors.[9][13][9][13]
Respiratory (Supplemental) NIOSH-approved respirator with an organic vapor cartridge.This is required only if a fume hood is not available or during a large spill clean-up, providing an additional layer of protection against vapor inhalation.[13][13]

Safe Handling Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is paramount. The following protocols are designed to minimize risk during common laboratory manipulations.

Protocol 1: Weighing and Transferring Oxazole-Based Solids
  • Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter. Confirm an emergency eyewash station and safety shower are accessible.[13] Don all required PPE as detailed in Table 2.

  • Inert Atmosphere (If Required): For air- or moisture-sensitive oxazole derivatives, prepare a glove box or use Schlenk line techniques with an inert gas like nitrogen or argon.[11][15] The use of an inert atmosphere is dictated by the compound's reactivity; the oxazole ring's potential instability, akin to furans, makes it susceptible to degradation from atmospheric oxygen or moisture.[1][3]

  • Dispensing: Conduct all weighing and transfers inside the fume hood. Use non-sparking tools (e.g., bronze or plastic spatulas) to prevent ignition of flammable powders or vapors.[8][9]

  • Container Handling: Keep the source container tightly closed when not in use to prevent the release of vapors and protect the chemical from the atmosphere.[8][16]

  • Dissolution: If preparing a solution, add the solid oxazole compound slowly to the solvent while stirring. This prevents clumping and allows for better control of the dissolution process.[14]

  • Post-Handling: After use, decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood. Wash hands thoroughly after removing gloves.[14]

Handling_Workflow Start Start Prep Prepare Fume Hood & Don PPE Start->Prep Assess Assess Air/Moisture Sensitivity? Prep->Assess Inert Use Glove Box or Schlenk Line Assess->Inert Yes Dispense Dispense/Weigh in Hood (Non-Sparking Tools) Assess->Dispense No Inert->Dispense Seal Keep Containers Sealed Dispense->Seal Clean Decontaminate & Clean Up Seal->Clean End End Clean->End caption General Handling Workflow.

Caption: General Handling Workflow.

Storage Guidelines: Preserving Chemical Integrity

Improper storage is a primary cause of reagent degradation and laboratory accidents.[12] The storage conditions for oxazole-based chemicals must be chosen to mitigate their specific hazards.

Core Storage Principles:
  • Segregation: Store oxazoles away from incompatible materials, especially strong oxidizing agents, acids, and bases.[12] The basic nitrogen atom in the oxazole ring can react with acids, while the ring's electrons make it susceptible to oxidation.[1][3]

  • Ventilation: Store in a well-ventilated area.[9] For highly volatile compounds, a ventilated cabinet is recommended.[12]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use only explosion-proof refrigerators for storing flammable oxazoles.[12]

  • Container Integrity: Ensure containers are in good condition and tightly sealed to prevent leaks and exposure to the atmosphere.[16] For air-sensitive reagents, specialized containers like Sure/Seal™ bottles are ideal.[17]

Storage_Decision_Tree Start New Oxazole Compound CheckFlammable Is it Flammable? (Check SDS) Start->CheckFlammable CheckAirSensitive Is it Air/Moisture Sensitive? CheckFlammable->CheckAirSensitive No StoreFlammable Store in Flammable Cabinet Use Explosion-Proof Fridge CheckFlammable->StoreFlammable Yes CheckTemp Is it Temperature Sensitive? CheckAirSensitive->CheckTemp No StoreInert Store Under Inert Gas (N₂ or Ar) Use Desiccator CheckAirSensitive->StoreInert Yes StoreCold Refrigerate (2-8°C) or Freeze (-20°C) CheckTemp->StoreCold Yes StoreAmbient Store at Ambient Temp (18-25°C) in a Dry, Dark Place CheckTemp->StoreAmbient No StoreFlammable->CheckAirSensitive StoreInert->CheckTemp caption Storage Condition Decision Tree.

Caption: Storage Condition Decision Tree.

Table 3: Storage Condition Summary

ConditionSpecificationRationaleSource(s)
Temperature Keep refrigerated or cool (as specified by SDS).Many organic compounds, including some oxazoles, can decompose at ambient temperatures.[11] Flammable liquids should be kept cool to reduce vapor pressure.[8][8][11][12]
Atmosphere For sensitive derivatives, store under an inert atmosphere (Nitrogen or Argon).Prevents degradation via oxidation or hydrolysis.[11][15][11][15]
Light Store in amber vials or in the dark.Protects against photolytic decomposition, as sunlight can affect chemical stability.[11][12][11][12]
Location Flammable storage cabinet, away from incompatible chemicals.Prevents accidental reactions and contains potential fires.[12][12]

Spill and Waste Management: Preparedness and Compliance

A clear plan for the disposal of all waste must be established before beginning any chemical work.[18]

Protocol 2: Small Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly toxic material, evacuate the lab.[13]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[13]

  • Contain & Absorb: For small liquid spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[13] Do not use combustible materials like paper towels to absorb flammable liquids.

  • Neutralize (If Applicable): Do not attempt to neutralize corrosive spills unless it is a documented laboratory procedure for that specific chemical.

  • Collect & Package: Carefully scoop the absorbent material into a clearly labeled, sealed container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal
  • Segregation: Waste containing oxazole-based chemicals must be segregated from other waste streams.[14][18] It should be classified as hazardous waste, often falling into categories like flammable liquid and/or toxic waste.[9][18][19]

  • Containerization: Use appropriate, sealed, and clearly labeled containers for both solid and liquid waste.[14][19] The container must be compatible with the chemical waste it holds.

  • Disposal: All waste must be disposed of in accordance with federal, state, and local regulations, typically through a licensed professional waste disposal service or an institutional environmental health and safety (EHS) office.[9][10][14][20]

By integrating these detailed protocols and understanding the chemical principles behind them, researchers can confidently and safely harness the synthetic potential of oxazole-based compounds, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Taylor & Francis Online. (2023). Oxazole – Knowledge and References.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ECHEMI. (n.d.). Oxazole SDS, 288-42-6 Safety Data Sheets.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Capot Chemical. (2008). MSDS of Oxazole.
  • ChemicalBook. (2022). What is Oxazole?.
  • University of North Carolina. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Oxazole 98 288-42-6.
  • BenchChem. (2025). Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Oxazole.
  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

Standard Operating Procedure: Dissolution & Handling of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

[1]

Scope & Application

This protocol defines the standard operating procedure (SOP) for the preparation, solubilization, and storage of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS: 1597421-94-7).[1] This guide is designed for research scientists and drug development professionals utilizing this compound as a pharmaceutical intermediate or bioactive building block.

Compound Profile:

  • Chemical Name: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid[1][2][3]

  • CAS Number: 1597421-94-7[3]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Molecular Weight: 181.19 g/mol

  • Physicochemical Nature: Amphiphilic. It possesses a lipophilic domain (cyclopropyl-oxazole core) and a hydrophilic, ionizable tail (carboxylic acid, pKa

    
     4.5–5.0).[1]
    

Safety & Handling (HSE)

  • Hazard Identification: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). As a research chemical, its full toxicological profile may not be established.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood to avoid inhalation.

  • Storage: Store solid powder at -20°C , desiccated, and protected from light.

Solubility Profile & Solvent Selection

The solubility of this compound is dictated by the balance between its hydrophobic oxazole-cyclopropyl core and the ionizable carboxylic acid.

Solvent SystemSolubility RatingApplicationNotes
DMSO High (>50 mM)Primary Stock Preferred solvent for cryo-storage.
Ethanol High (>20 mM)Secondary StockGood for evaporation-sensitive assays; verify stability.[1]
Water (Neutral pH) Low (<1 mM)Not RecommendedThe protonated acid is lipophilic and will precipitate.[1]
PBS (pH 7.4) Moderate (<5 mM)*Working SolutionRequires pre-dissolution in DMSO or pH adjustment.[1]
0.1 M NaOH High (>10 mM)Aqueous StockDeprotonation (

) drastically increases solubility.[1]

Critical Insight: Attempting to dissolve the solid directly into neutral water or acidic media will likely result in a suspension.[1] You must either use an organic co-solvent (Method A) or adjust the pH to ionize the carboxylic acid (Method B).[1]

Protocol A: Preparation of Organic Stock Solution (Preferred)

Purpose: To create a stable, high-concentration stock (typically 10–50 mM) for long-term storage and subsequent dilution into assay media.[1]

Materials
  • Solid 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (Grade: Molecular Biology or Cell Culture)[1]

  • Vortex mixer

  • Amber glass vials (borosilicate)[1]

Procedure
  • Calculate Mass/Volume: Determine the target concentration (e.g., 50 mM).

    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
      
      [1]
  • Weighing: Weigh ~9.1 mg of the solid into a tared amber glass vial. Record exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution

Purpose: To dilute the organic stock into biological buffers (e.g., PBS, cell culture media) without precipitation.[1]

Mechanism of Action

The "Crash-Out" Risk: When diluting a hydrophobic acid from DMSO into aqueous buffer, rapid local precipitation can occur.[1] Mitigation Strategy: Keep the final DMSO concentration <1% (v/v) and ensure the buffer pH > pKa (pH 7.4 is ideal).[1]

Procedure
  • Preparation: Thaw the DMSO stock (from Protocol A) and vortex.

  • Intermediate Dilution (Optional but Recommended):

    • If the step-down is large (e.g., 50 mM Stock

      
       10 µM Assay), perform a serial dilution in DMSO first to ensure pipetting accuracy.[1]
      
  • Final Dilution:

    • Place the required volume of pre-warmed (37°C) culture media or PBS in a tube.[1]

    • Crucial Step: While vortexing the aqueous buffer gently, slowly pipette the DMSO stock into the center of the liquid.[1] Do not add buffer to the DMSO.

  • Verification: Inspect for cloudiness (Tyndall effect).[1] If cloudy, the concentration exceeds the solubility limit; reduce concentration or increase pH.[1]

Visualization: Dissolution Decision Tree

DissolutionWorkflowStartStart: Solid Compound(CAS 1597421-94-7)ChoiceSelect ApplicationStart->ChoiceOrganicLong-term Storage / High Conc. StockChoice->OrganicStock PrepAqueousImmediate Biological Assay(Aq. Buffer)Choice->AqueousAssay PrepDMSODissolve in Anhydrous DMSO(Target: 10-50 mM)Organic->DMSOStoreAliquot & Freeze(-20°C)DMSO->StoreDilutionDilute DMSO Stock < 1% v/vinto pre-warmed bufferStore->DilutionUse StockCheckPHCheck Buffer pH(Must be > 6.0)Aqueous->CheckPHCheckPH->DilutionpH OKPrecipitationCheck for Precipitation(Cloudiness)Dilution->PrecipitationSuccessReady for AssayPrecipitation->SuccessClearFailSonicate or Lower ConcentrationPrecipitation->FailCloudyFail->Dilution

Figure 1: Decision tree for selecting the appropriate dissolution method based on downstream application.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to hydrophobicity.1. Warm solution to 37°C.2. Sonicate for 5 mins.3. Verify final concentration is within solubility limits.
Yellowing of DMSO Stock Oxidation or degradation.Discard. Prepare fresh stock. Ensure storage in amber vials away from light.
Incomplete Dissolution (Solid) Saturation or large crystal size.[1]Vortex longer; crush crystals with glass rod; add small amount of 1M NaOH (if aqueous).

References

  • Sigma-Aldrich. Product Detail: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7).[1]Link (Verified via search snippets).[1]

  • PubChem. Compound Summary: Oxazole-4-acetic acid derivatives. National Library of Medicine. Link

  • Palmer, D. C. (2003).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy.[1][4] Wiley-Interscience. (General reference for Oxazole stability and solubility properties).

Application Notes and Protocols for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid: A Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Potential with a Strategically Designed Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The careful orchestration of molecular features can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid emerges as a pharmaceutical building block of significant interest, embodying a strategic combination of a cyclopropyl group and a substituted oxazole ring. This unique scaffold offers a compelling platform for the development of novel therapeutics across a range of disease areas.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Advantage: Deconstructing the 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Scaffold

The utility of this building block stems from the synergistic interplay of its constituent moieties: the cyclopropyl group, the oxazole core, and the acetic acid side chain. Each component imparts distinct and advantageous properties to the final drug candidate.

The Cyclopropyl Moiety: A "Conformational Clamp" for Enhanced Potency and Stability

The three-membered cyclopropyl ring is far more than a simple saturated carbocycle; it is a powerful tool in medicinal chemistry for several reasons[1][2]:

  • Conformational Rigidity: The strained nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent bonds. This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains. This increased bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation[2][3].

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile[2][4].

The Oxazole Core: A Versatile Heterocycle for Bioactivity

Oxazole derivatives are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[5][6][7] Their significance in drug design is attributed to:

  • Bioisosterism: The oxazole ring can act as a bioisostere for other functional groups, such as esters and amides, while offering improved metabolic stability and pharmacokinetic properties[5].

  • Scaffolding for Diverse Interactions: The oxazole nucleus provides a rigid scaffold from which substituents can be projected to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions[5].

  • Favorable Pharmacokinetic Profile: Oxazole-containing compounds often exhibit favorable absorption and distribution characteristics.[8] The heterocyclic nature of the ring can influence polarity and solubility, contributing to better overall pharmacokinetics.

The Acetic Acid Side Chain: A Handle for Versatile Derivatization

The acetic acid functional group provides a convenient and reactive handle for the synthesis of a diverse library of derivatives. This carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).

Proposed Synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway Ethyl cyclopropylacetate Ethyl cyclopropylacetate Step 1: Claisen Condensation Step 1: Claisen Condensation Ethyl cyclopropylacetate->Step 1: Claisen Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Step 1: Claisen Condensation Intermediate_1 Ethyl 2-(cyclopropylcarbonyl)acetoacetate Step 1: Claisen Condensation->Intermediate_1 NaOEt, EtOH Step 2: Halogenation Step 2: Halogenation Intermediate_1->Step 2: Halogenation SO2Cl2 Intermediate_2 Ethyl 2-chloro-2-(cyclopropylcarbonyl)acetoacetate Step 2: Halogenation->Intermediate_2 Step 3: Hantzsch-type Oxazole Synthesis Step 3: Hantzsch-type Oxazole Synthesis Intermediate_2->Step 3: Hantzsch-type Oxazole Synthesis Acetamide Intermediate_3 Ethyl 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetate Step 3: Hantzsch-type Oxazole Synthesis->Intermediate_3 Step 4: Hydrolysis Step 4: Hydrolysis Intermediate_3->Step 4: Hydrolysis LiOH, THF/H2O Final_Product 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Step 4: Hydrolysis->Final_Product

Caption: Proposed synthetic route to the title compound.

Application Protocols: Derivatization of the Acetic Acid Moiety

The carboxylic acid functionality of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a prime site for modification to generate libraries of compounds for biological screening. The most common and synthetically accessible derivatives are amides and esters.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a cornerstone reaction in medicinal chemistry.[10] The use of carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is a widely adopted and reliable method.[11]

Workflow for Amide Coupling:

G Start 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid + Amine (R-NH2) Step1 Dissolve in anhydrous DMF or DCM Start->Step1 Step2 Add coupling reagents (e.g., EDC, HOBt, and a base like DIEA) Step1->Step2 Step3 Stir at 0 °C to room temperature Step2->Step3 Step4 Reaction monitoring by TLC or LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous work-up and extraction Step4->Step5 Reaction Complete Step6 Purification by column chromatography or recrystallization Step5->Step6 End Desired Amide Derivative Step6->End

Caption: General workflow for amide synthesis.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired amine (1.0-1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentActivating AgentBy-productNotes
EDC·HClHOBt, HOAtWater-soluble ureaEasy removal of by-product during aqueous work-up.
DCCHOBt, HOAtDicyclohexylurea (DCU)DCU is a precipitate that can be removed by filtration.
HATU-TetramethylureaHighly efficient, especially for sterically hindered substrates.[11]
PyBOP-HexamethylphosphoramideEffective for peptide couplings; by-products can be carcinogenic.
Protocol 2: Esterification via Acid-Catalyzed Reaction

Esterification of the carboxylic acid with various alcohols can be achieved under acidic conditions, often using a strong acid catalyst like sulfuric acid or by using dehydrating agents.[12]

Workflow for Esterification:

G Start 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid + Alcohol (R-OH) Step1 Dissolve in excess alcohol (serves as solvent and reagent) Start->Step1 Step2 Add a catalytic amount of strong acid (e.g., H2SO4) Step1->Step2 Step3 Heat to reflux Step2->Step3 Step4 Reaction monitoring by TLC or GC-MS Step3->Step4 Step4->Step3 Incomplete Step5 Neutralization and extraction Step4->Step5 Reaction Complete Step6 Purification by column chromatography or distillation Step5->Step6 End Desired Ester Derivative Step6->End

Caption: General workflow for ester synthesis.

Detailed Step-by-Step Protocol (Fischer Esterification):

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (1.0 eq) in the desired alcohol (used in excess, serving as both reactant and solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation.

Characterization of Derivatives

The successful synthesis of amide and ester derivatives of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methyl group on the oxazole ring (~2.4 ppm), and the methylene protons of the acetic acid side chain (~3.7 ppm). Upon derivatization, new signals corresponding to the incorporated amine or alcohol moiety will be observed.

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the oxazole ring and the carbonyl carbon of the acid/derivative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum of the starting material will show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid. In the amide derivatives, the N-H stretch and the amide I and II bands will be present. For esters, a characteristic C=O stretch will be observed at a slightly higher wavenumber than the corresponding carboxylic acid.

Physicochemical Properties and Safety Considerations

While specific experimental data for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is limited, some properties can be estimated based on its structure.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/RangeNotes
Molecular FormulaC₁₀H₁₁NO₃-
Molecular Weight193.20 g/mol -
AppearanceExpected to be a solid at room temperatureBased on similar structures.
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)The carboxylic acid group enhances polarity.

Safety and Handling:

As with any chemical reagent, appropriate safety precautions should be taken when handling 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[2].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid represents a valuable and strategically designed building block for pharmaceutical research. Its unique combination of a conformationally restricting cyclopropyl group and a biologically relevant oxazole core provides a solid foundation for the development of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties. The protocols and application notes provided in this guide offer a comprehensive framework for the effective utilization of this promising scaffold, empowering researchers to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Retrieved February 15, 2026, from [Link]

  • Dixit, R. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved February 15, 2026, from [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings.
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2022). Molecules, 27(19), 6535.
  • 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. (2007). Bioorganic & Medicinal Chemistry, 15(10), 3390-3412.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of 2,5-Disubstituted Oxazole Derivatives

[1]

Executive Summary

This technical guide addresses the accelerated synthesis of 2,5-disubstituted oxazoles , a critical pharmacophore in medicinal chemistry found in bioactive agents such as alkaloids (e.g., siphonazole) and kinase inhibitors . While classical thermal methods (e.g., Robinson-Gabriel dehydration) often require harsh acidic conditions (H₂SO₄, POCl₃) and prolonged heating, Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift.

By leveraging dielectric heating and dipolar polarization , researchers can access high-energy transition states rapidly, reducing reaction times from hours to minutes while suppressing side reactions. This guide details two complementary high-value protocols:

  • Ring Construction: A modified, acid-labile Robinson-Gabriel Cyclodehydration.

  • Late-Stage Functionalization: Direct C-H Arylation of 2-substituted oxazoles for rapid library expansion.

Part 1: The Microwave Advantage in Heterocycle Synthesis

Mechanistic Insight: Dielectric Loss & Polarity

Microwave irradiation (2.45 GHz) heats reaction mixtures via two primary mechanisms: dipolar rotation and ionic conduction .

  • The "Specific Microwave Effect": In polar solvents (e.g., DMSO, DMF, EtOH), the oscillating electric field aligns dipoles. The lag between the field oscillation and the molecule's alignment causes energy dissipation as heat (dielectric loss).

  • Application to Oxazoles: The cyclodehydration step in oxazole synthesis involves a polar transition state. MW irradiation stabilizes this transition state more effectively than conventional heating, significantly lowering the activation energy (

    
    ).
    
Workflow Visualization: Thermal vs. Microwave

MW_WorkflowStartPrecursor(α-Acylamino Ketone)ThermalThermal Heating(Reflux, 12-24h)Start->ThermalMWMicrowave Irradiation(140°C, 10-20 min)Start->MWInter_TIntermediate(Slow Dehydration)Thermal->Inter_TInter_MWPolar Transition State(Stabilized by MW Field)MW->Inter_MWProduct2,5-Disubstituted Oxazole(High Yield)Inter_T->ProductLow Yield (<50%)SideDecomposition/ByproductsInter_T->SideThermal DegradationInter_MW->ProductHigh Yield (>85%)

Figure 1: Comparative workflow demonstrating the kinetic efficiency and transition state stabilization provided by microwave irradiation.

Part 2: Experimental Protocols

Protocol A: The Modernized Robinson-Gabriel Cyclodehydration

Best for: De novo construction of the oxazole ring with defined substituents at C2 and C5.

This protocol replaces corrosive liquid acids with Burgess Reagent or Polymer-Supported Reagents under MW conditions, allowing for a "clean" workup suitable for sensitive substrates.

Reagents & Materials
  • Substrate:

    
    -Acylamino ketone (prepared via Dakin-West or amide coupling).
    
  • Dehydrating Agent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).

  • Solvent: THF (Tetrahydrofuran) or Toluene (anhydrous). Note: Toluene is non-polar but can be doped with ionic liquids or used in high-absorbing vessels.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve the

    
    -acylamino ketone (1.0 mmol) in anhydrous THF (3 mL).
    
  • Reagent Addition: Add Burgess Reagent (1.2 - 1.5 mmol) in one portion. Seal the vial with a Teflon-lined cap.

  • Irradiation Parameters:

    • Temperature: 100°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Time: 5–8 minutes (Hold time)

    • Stirring: High

  • Workup:

    • Cool to room temperature (RT).

    • Concentrate the mixture in vacuo.

    • Dissolve residue in DCM, wash with water (2x) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Validation:

  • TLC: Disappearance of the amide N-H stretch and ketone C=O.

  • 1H NMR: Appearance of the characteristic oxazole C4-H singlet (

    
     7.0–7.5 ppm).
    
Protocol B: Direct C-H Arylation (Late-Stage Functionalization)

Best for: Rapidly generating a library of 2,5-disubstituted oxazoles from a common 2-substituted precursor.

This method utilizes Pd-catalyzed C-H activation , avoiding the need for pre-functionalized halogenated oxazoles. It selectively arylates the C5 position.

Reagents & Materials
  • Substrate: 2-Phenyloxazole (or derivative).

  • Coupling Partner: Aryl Bromide or Aryl Iodide (1.2 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    (10 mol%) or XPhos.
  • Base:

    
     (2.0 equiv) or CsF.
    
  • Solvent: DMF or DMA (High dielectric constant, excellent MW absorption).

Step-by-Step Methodology
  • Assembly: Charge a microwave vial with 2-substituted oxazole (0.5 mmol), Aryl Bromide (0.6 mmol),

    
     (5.6 mg), 
    
    
    (13 mg), and
    
    
    (138 mg).
  • Solvent: Add DMF (2.5 mL). Purge the headspace with Argon for 1 minute to remove

    
    .
    
  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Power: Dynamic

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Filter through a Celite pad to remove Pd residues.

  • Purification: Silica gel chromatography.

Part 3: Data Analysis & Optimization

Solvent Selection Guide for MW Synthesis

The choice of solvent is critical for energy transfer efficiency (

SolventDielectric Constant (

)
Loss Tangent (

)
MW Heating EfficiencyRecommended Use
Ethanol 24.30.941High General cyclization; Green chemistry.
DMSO 47.00.825High High-temp C-H activation; Pd-catalysis.
DMF 37.00.161Medium-High Standard for Pd-coupling; Good solubility.
Toluene 2.40.040Low Requires "doping" with ionic liquid or passive heating elements (SiC).
Pathway Visualization: Robinson-Gabriel Mechanism

MechanismStep1α-Acylamino Ketone(Keto-Enol Tautomerism)Step2O-Cyclization(Nucleophilic Attack)Step1->Step2 MW IrradiationStep3Hydroxy-OxazolineIntermediateStep2->Step3Step4Dehydration(Assisted by Burgess/Acid)Step3->Step4 - H2OFinal2,5-Disubstituted Oxazole(Aromatic System)Step4->Final

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration. Microwave irradiation accelerates the rate-determining dehydration step.

References

  • Microwave-Assisted Synthesis of Oxazoles (Review)

    • Source: Indian Journal of Pharmaceutical Sciences[1]

    • URL:[Link]

  • Iodine-Catalyzed Oxidative Cycliz

    • Source: Organic Letters (via NIH/PubMed)
    • URL:[Link]

  • Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles (Analogous Protocol)

    • Source: Letters in Organic Chemistry[2]

    • URL:[Link]

  • Green Chemistry Approaches in Oxazole Synthesis

    • Source: BenchChem Technical Guide[3]

  • Microwave-Assisted C-H Aryl

    • Source: Journal of Organic Chemistry (General Reference for Pd-C
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields. The synthesis of this molecule, while achievable, presents several challenges that can impact the overall efficiency. This document will address common issues encountered during the multi-step synthesis, which typically involves the formation of an α-amino ketone, construction of the oxazole ring, and subsequent hydrolysis to the final carboxylic acid.

Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low Yield in Oxazole Ring Formation

You are attempting the Robinson-Gabriel synthesis to form the oxazole ring from an α-acylamino ketone precursor and are observing a low yield of the desired 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetate ester.

Potential Causes and Solutions:

  • Inefficient Cyclodehydration: The choice of dehydrating agent is crucial in the Robinson-Gabriel synthesis.[1] Historically, strong acids like concentrated sulfuric acid were used, but these harsh conditions can lead to degradation of starting materials and the formation of tar-like byproducts.[1][2]

    • Solution 1: Milder Dehydrating Agents: Consider using milder and more efficient reagents. Polyphosphoric acid (PPA) has been shown to improve yields.[1] Other modern alternatives include using Dess-Martin periodinane followed by treatment with triphenylphosphine and iodine.[3]

    • Solution 2: Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition of sensitive compounds.[2]

  • Side Reactions: The α-acylamino ketone starting material can undergo side reactions under strongly acidic or basic conditions, leading to the formation of undesired byproducts.

    • Solution: Optimized Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents. A gradual addition of the dehydrating agent at a lower temperature can help to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Starting Material Purity: Impurities in the α-acylamino ketone can interfere with the cyclization reaction.

    • Solution: Purification of Starting Material: Ensure the α-acylamino ketone is of high purity before proceeding with the cyclization step. Recrystallization or column chromatography may be necessary.

Experimental Protocol: Optimized Robinson-Gabriel Synthesis using Polyphosphoric Acid

  • To the α-acylamino ketone (1.0 eq), add polyphosphoric acid (10-20 eq by weight).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Problem 2: Difficulty in the Synthesis of the α-Amino Ketone Precursor

The synthesis of the α-amino ketone, a key intermediate for the oxazole ring formation, is proving to be challenging, resulting in low yields or a mixture of products. Chiral α-amino ketones are important structural motifs in many natural products and pharmaceuticals.[4][5]

Potential Causes and Solutions:

  • Direct Amination Challenges: Direct α-amination of ketones can be difficult and may require specific catalysts or reagents to achieve good yields.[6]

    • Solution 1: Transition-Metal-Free Amination: A method utilizing ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant allows for the direct α-C-H amination of ketones with a variety of amines.[6]

    • Solution 2: Metal-Catalyzed Amination: Iron-catalyzed oxidative coupling can be used for the α-amination of ketones with free sulfonamides.[6] Copper(II) bromide can also catalyze the direct α-amination of ketones, esters, and aldehydes.[6]

  • Rearrangement Reactions: Certain synthetic routes to α-amino ketones, such as the Heyns rearrangement of α-hydroxy ketones, can be employed.[7]

    • Solution: Heyns Rearrangement: This method involves the reaction of an α-hydroxy ketone with a secondary amine, catalyzed by an acid like p-toluenesulfonic acid (PTSA), to produce the corresponding α-amino ketone.[7]

Experimental Protocol: Direct α-Amination of a Ketone using Ammonium Iodide

  • In a round-bottom flask, combine the ketone (1.0 eq), the amine (1.2 eq), and ammonium iodide (0.1 eq).

  • Add a suitable solvent such as acetonitrile.

  • To the stirred mixture, add sodium percarbonate (2.0 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the α-amino ketone by column chromatography.

Problem 3: Inefficient Hydrolysis of the Ester to the Carboxylic Acid

The final step of the synthesis, the hydrolysis of the ethyl or methyl ester of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid to the final carboxylic acid product, is incomplete or results in low yields.

Potential Causes and Solutions:

  • Reversible Acid-Catalyzed Hydrolysis: Ester hydrolysis under acidic conditions is a reversible reaction.[8][9] To drive the equilibrium towards the product, a large excess of water is required.[10]

    • Solution: Saponification (Alkaline Hydrolysis): Alkaline hydrolysis, or saponification, is an irreversible process and is often preferred for preparative purposes.[8][9][11] This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8][10]

  • Steric Hindrance: The ester group may be sterically hindered, making it less susceptible to hydrolysis.

    • Solution: More Stringent Reaction Conditions: For hindered esters, more forcing conditions may be necessary, such as higher temperatures or longer reaction times.[11] However, care must be taken to avoid degradation of the oxazole ring, which can be sensitive to harsh basic conditions.[12]

Experimental Protocol: Alkaline Hydrolysis (Saponification) of the Ester

  • Dissolve the ester in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.[10]

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid?

A1: A common retrosynthetic approach involves three main stages:

  • Formation of a key intermediate: This is often an α-amino ketone or a related precursor.

  • Construction of the oxazole ring: The Robinson-Gabriel synthesis is a classical and widely used method for this transformation, involving the cyclodehydration of an α-acylamino ketone.[2][3][12][13]

  • Final functional group manipulation: This typically involves the hydrolysis of an ester to the final carboxylic acid.

Q2: Are there alternative methods for synthesizing the oxazole ring?

A2: Yes, besides the Robinson-Gabriel synthesis, other methods for oxazole synthesis include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction using Tosylmethylisocyanide (TosMIC).[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Q3: How can I introduce the cyclopropyl group into the molecule?

A3: The cyclopropyl group can be introduced at various stages of the synthesis. One common strategy is to start with a commercially available cyclopropyl-containing building block. Alternatively, cyclopropanation reactions, such as the Simmons-Smith reaction, can be used to form the cyclopropane ring from an appropriate alkene precursor.[14]

Q4: What are the key analytical techniques to monitor the progress of the synthesis?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for characterizing the intermediates and the final product to confirm their structure and purity.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic anhydride, 90-100°CReadily availableHarsh conditions, low yields, tar formation
Polyphosphoric Acid (PPA)80-100°CMilder, often higher yieldsViscous, can be difficult to work with
Dess-Martin/PPh₃/I₂CH₂Cl₂, rtMild conditions, good for sensitive substratesMulti-step, requires stoichiometric reagents
Microwave IrradiationVarious solventsRapid, often improved yieldsRequires specialized equipment

Visualizations

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., cyclopropyl derivative, amino acid) B Synthesis of α-Acylamino Ketone A->B Acylation/Coupling C Robinson-Gabriel Oxazole Synthesis B->C Cyclodehydration D Ester Hydrolysis C->D Saponification E Final Product: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid D->E Acidification

Caption: A simplified workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Low Yield in Oxazole Formation

G Start Low Yield in Oxazole Formation Cause1 Inefficient Cyclodehydration Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Impure Starting Material Start->Cause3 Solution1a Use Milder Reagents (e.g., PPA) Cause1->Solution1a Solution1b Microwave-Assisted Synthesis Cause1->Solution1b Solution2 Optimize Conditions (Temp, Stoichiometry) Cause2->Solution2 Solution3 Purify α-Acylamino Ketone Cause3->Solution3

Caption: A decision tree for troubleshooting low yields in the oxazole synthesis step.

References

  • [rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano

  • 2/12)

Sources

Part 1: Understanding the Challenge: The Physicochemical Landscape of Oxazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Acetic Acid Derivatives.

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the solubility challenges frequently encountered with oxazole acetic acid derivatives. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Oxazole acetic acid derivatives are characterized by two key functional groups that dictate their solubility behavior: the weakly basic oxazole ring and the acidic carboxylic acid moiety. Their solubility is a delicate interplay between their solid-state properties (like crystal lattice energy) and their interactions with the solvent.

  • The Acidic Moiety: The carboxylic acid group (pKa typically in the range of 3-5) is the primary driver of pH-dependent solubility. At pH levels below the pKa, the group is protonated (-COOH), rendering the molecule neutral and generally less water-soluble. As the pH rises above the pKa, the group deprotonates to its carboxylate form (-COO⁻), creating a charged species with significantly higher aqueous solubility.[1][2][3]

  • The Oxazole Ring: The oxazole ring itself has weakly basic properties due to the nitrogen atom. The acidity of the C2 hydrogen on the oxazole ring is notable (pKa ~20), making it susceptible to deprotonation under strong basic conditions, though this is less relevant for typical physiological or formulation pH ranges.[4]

  • Lipophilicity (LogP): The overall lipophilicity of the molecule, determined by its other substituents, plays a crucial role. A higher LogP value generally correlates with lower aqueous solubility.

Part 2: Systematic Troubleshooting Guide

This section is designed as a logical workflow to diagnose and solve solubility issues.

Diagram: Troubleshooting Workflow

Below is a systematic approach to troubleshooting solubility problems with your oxazole acetic acid derivative.

G cluster_0 cluster_1 Phase 1: Initial Characterization & Simple Fixes cluster_2 Phase 2: Intermediate Strategies cluster_3 Phase 3: Advanced Formulation cluster_4 start Initial Observation: Compound has poor solubility check_id Q1: Have you confirmed the compound's identity and purity? start->check_id ph_adjust Q2: Have you tried pH adjustment? check_id->ph_adjust Yes end_error STOP: Verify compound and purity before proceeding. check_id->end_error No cosolvent Q3: Is a cosolvent system appropriate for your assay? ph_adjust->cosolvent pH adjustment is insufficient end_success SOLUBILITY ACHIEVED ph_adjust->end_success Yes, solubility is now adequate surfactant Q4: Have you considered a surfactant? cosolvent->surfactant Cosolvent is not an option or failed cosolvent->end_success Yes cyclo Q5: Can cyclodextrins be used to form an inclusion complex? surfactant->cyclo Surfactant is not an option or failed surfactant->end_success Yes asd Q6: Is creating an amorphous solid dispersion (ASD) feasible? cyclo->asd Cyclodextrin failed cyclo->end_success Yes asd->end_success Yes consult Consult Formulation Specialist asd->consult No

Caption: A step-by-step decision tree for troubleshooting solubility.

Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should do?

Answer: Before attempting complex formulation strategies, always start with the fundamentals: pH adjustment .

  • The Underlying Principle: The solubility of your oxazole acetic acid derivative is highly dependent on the ionization state of its carboxylic acid group.[1][3] At a pH below the compound's pKa, the neutral, protonated form dominates, which is less soluble in water. By raising the pH to at least 1-2 units above the pKa, you shift the equilibrium to the deprotonated, anionic (carboxylate) form, which is significantly more polar and thus more soluble in aqueous media.[5]

  • Diagram: The Effect of pH on Solubility

    G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Sol Low Aqueous Solubility High_Sol High Aqueous Solubility Low_Sol->High_Sol Solubilization Molecule_Acid R-COOH (Protonated, Neutral) Molecule_Acid->Low_Sol Molecule_Base R-COO⁻ (Deprotonated, Charged) Molecule_Acid->Molecule_Base pKa Molecule_Base->High_Sol Transition Increase pH (e.g., add dilute NaOH)

    Caption: Ionization state of a carboxylic acid at different pH levels.

  • Recommended Protocol: pH-Dependent Solubility Assessment

    • Prepare a slurry of your compound in deionized water (e.g., 1-5 mg/mL).

    • While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH and observe for dissolution.

    • Once the compound is fully dissolved, note the pH. This gives you the minimum pH required for solubilization at that concentration.

    • For your experiment, prepare your buffer at a pH that is at least 0.5-1 unit higher than the observed dissolution pH to ensure the compound remains in solution.

Question 2: I tried adjusting the pH, but the solubility is still too low, or my experiment is pH-sensitive. What's next?

Answer: The next step is to use cosolvents . Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.

  • The Underlying Principle: Cosolvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[6] This effectively makes the bulk solvent more "organic-like."

  • Common Cosolvents in Research:

CosolventTypical Starting % (v/v)Key Considerations
DMSO (Dimethyl sulfoxide)1-5%Highly effective but can be toxic to cells at >0.5-1%.[7]
Ethanol 5-10%Less toxic than DMSO, but can still affect protein structure and cell viability.
PEG 400 (Polyethylene glycol)10-20%Generally well-tolerated in many biological systems.[7]
NMP (N-methyl-2-pyrrolidone)1-5%Strong solubilizer, often used in preclinical formulations.[7]
  • Recommended Protocol: Preparing a Stock Solution with a Cosolvent

    • Dissolve your oxazole acetic acid derivative in 100% of your chosen cosolvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).

    • For your experiment, perform a serial dilution of this stock solution into your aqueous buffer.

    • Crucial Step: Add the stock solution to the buffer (not the other way around) with vigorous vortexing or stirring. This helps prevent the compound from precipitating out as it hits the aqueous environment.[8]

    • Ensure the final concentration of the cosolvent in your assay is below the tolerance level for your specific experimental system.

Question 3: My compound precipitates out of the cosolvent/buffer mix upon dilution or standing. Why is this happening and what can I do?

Answer: This common issue, known as "crashing out," can be due to several factors, including exceeding the kinetic solubility limit or issues with the compound's solid state (polymorphism).

  • The Underlying Principle (Kinetic vs. Thermodynamic Solubility): When you dilute a DMSO stock into a buffer, you can temporarily achieve a supersaturated solution where the concentration is above the true thermodynamic equilibrium solubility.[9] This state is unstable, and over time, the compound may precipitate out to reach its lower, more stable solubility limit.

  • The Underlying Principle (Polymorphism): A compound can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice structure.[10][11][12] These different forms can have significantly different solubilities and dissolution rates.[13][14] It's possible that you are working with a less soluble, more stable polymorph. An amorphous (non-crystalline) form of a drug is often much more soluble because no energy is required to break the crystal lattice.[15][16]

  • Troubleshooting Steps:

    • Check for Polymorphism: If you have access to techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD), you can analyze your solid material to see if it is crystalline and if multiple forms are present.[11]

    • Use Advanced Formulation Aids: If simple cosolvents fail, you may need to explore more advanced techniques that are designed to maintain supersaturation or alter the fundamental properties of the compound.

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic parts of your drug molecule, forming an "inclusion complex" that has much higher aqueous solubility.[17][18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[15][22] This prevents crystallization and can dramatically increase the apparent solubility and dissolution rate.[16][23][24] ASDs are typically prepared using methods like spray-drying or hot-melt extrusion.[24]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to help dissolve my compound? A1: Yes, sonication can be helpful. It provides energy to break apart solid aggregates and can accelerate the dissolution process. However, be aware that it can also heat your sample, which might degrade sensitive compounds. It helps reach the solubility limit faster but does not increase the thermodynamic solubility itself.

Q2: I have two different batches of the same compound, and they show different solubilities. Why? A2: This is a classic indicator of polymorphism.[10][12][13] Different synthesis or purification conditions can lead to the formation of different crystal forms, each with its own solubility profile.[11][14] It is crucial to characterize each new batch to ensure consistency.

Q3: Is it better to use the salt form of my compound? A3: Using a pre-formed salt (e.g., a sodium or potassium salt of your carboxylic acid) can be a very effective strategy. The salt form will often dissolve more readily in neutral water or buffers than the free acid form. However, the final solubility will still be governed by the pH of the solution and the pKa of the compound.[2]

Q4: My compound is for an in vivo study. Are there any special considerations? A4: Absolutely. For in vivo studies, toxicity and tolerability of the formulation vehicle are paramount. The use of high concentrations of DMSO is generally avoided. Formulations often rely on combinations of more biocompatible cosolvents (PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins to achieve the required concentration for dosing.[7][25]

References

  • International Journal of Pharmaceutical Sciences. Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability.
  • Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Published November 3, 2020.
  • ResearchGate. Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • ManTech Publications. Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability.
  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Published August 1, 2023.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Symbiosis. Polymorphism: The Phenomenon Affecting the Performance of Drugs. Published July 28, 2014.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
  • AAT Bioquest. Does pH affect solubility?. Published March 17, 2023.
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Published May 30, 2024.
  • Semantic Scholar. Cyclodextrin complexes of salts of acidic drugs. Thermodynamic properties, structural features, and pharmaceutical applications..
  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • PubMed. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Published October 2, 2023.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Published February 27, 2012.
  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Published December 1, 2014.
  • PMC. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Published September 9, 2023.
  • ResearchGate. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011.
  • Reddit. How to tackle compound solubility issue. Published January 6, 2022.
  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

Purification methods for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Purification Strategies for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Executive Summary & Chemical Context

You are likely encountering challenges with 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS: 1597421-94-7). This compound is a critical heterocyclic building block, often synthesized via the Robinson-Gabriel cyclodehydration of


-acylamino ketones or through the Dakin-West  modification.

The oxazole ring's stability combined with the acid-labile cyclopropyl group creates a "purification paradox": the conditions required to form the ring (dehydration) often degrade the cyclopropyl moiety or lead to decarboxylation of the acetic acid side chain.

This guide addresses the removal of specific impurities:

  • Acyclic Precursors (Incomplete cyclization).

  • Decarboxylated Byproducts (5-Cyclopropyl-2,4-dimethyloxazole).

  • Regioisomers (2-(4-Cyclopropyl-2-methyloxazol-5-yl)acetic acid).

  • Chromophores/Tars (Oxidative polymerization products).

Impurity Landscape & Profiling

Before initiating purification, diagnose your crude material against this profile.

Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Impurity A Acyclic Keto-Amide Incomplete Robinson-Gabriel cyclization.High polarity; often co-elutes on reverse phase; no UV max at 254 nm (weak).
Impurity B Decarboxylated Oxazole Thermal degradation during workup or synthesis.Non-acidic; neutral lipophile. Extractable into organic solvent at high pH.
Impurity C Regioisomer Incorrect starting material assembly (e.g., if using amide +

-halo ketone).
Very similar pKa; requires high-efficiency HPLC or selective crystallization.
Impurity D Ring-Opened Aliphatic Acid-catalyzed opening of the cyclopropyl ring.Complex mixture; often appears as "baseline noise" or tars.

Troubleshooting Guide (Q&A)

Issue 1: "My product is dark brown/black and retains color even after recrystallization."

Diagnosis: This is classic oxidative polymerization , common in electron-rich oxazoles synthesized using harsh dehydrating agents (e.g., POCl


, H

SO

). The "tar" acts as a surfactant, trapping impurities.

Solution: The "Double-Filter" Activated Carbon Protocol. Standard carbon treatment often fails because the tar micelles protect the chromophores.

  • Solubilize: Dissolve crude acid in 1N NaOH (pH > 10). The oxazole acid forms a salt; neutral tars remain suspended or dissolved.

  • Wash: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) . This removes non-acidic tars (Impurity B) and neutral polymers.

  • Carbon Treat (Alkaline): Add Activated Carbon (Type CP-90 or similar) to the aqueous phase. Stir 30 mins. Filter over Celite.

  • Acidify & Carbon Treat (Acidic): Acidify filtrate to pH 3-4 to precipitate the product. If color persists, redissolve in hot Ethanol, add fresh carbon, and filter hot.

  • Causality: Carbon has different adsorption isotherms at different pH levels. Treating the salt form removes ionic chromophores; treating the solvent form removes lipophilic ones.

Issue 2: "I see a persistent impurity at RRT 1.1 that does not remove with acid-base extraction."

Diagnosis: This is likely the Ethyl/Methyl Ester of your target (if an ester intermediate was used) or the Decarboxylated species (Impurity B). However, if it survives base extraction, it might be a structurally related acid (e.g., a regioisomer).

Solution: Differential Solubility Recrystallization.

  • The Trap: Recrystallizing from pure Ethanol often co-crystallizes the regioisomer due to similar lattice energy.

  • The Fix: Use a Toluene/Acetic Acid system.

    • Dissolve crude solid in minimum hot Toluene containing 1% Glacial Acetic Acid.

    • Cool slowly to 4°C.

    • Mechanism: The target oxazole acetic acid is likely less soluble in non-polar toluene than its impurities. The acetic acid suppresses ionization, ensuring the molecule behaves as a neutral species, maximizing the solubility difference between isomers.

Issue 3: "The cyclopropyl group seems to be degrading during synthesis/purification."

Diagnosis: You are likely using Sulfuric Acid or POCl


  at high temperatures. The cyclopropyl ring behaves like an alkene character and opens under strong acidic conditions.

Solution: Switch to Burgess Reagent or Wipf Protocol.

  • Protocol: Instead of acid-catalyzed cyclization, oxidize the precursor

    
    -hydroxy amide or keto-amide using Triphenylphosphine (PPh
    
    
    
    ), Iodine (I
    
    
    ), and Triethylamine (TEA)
    .
  • Why: This proceeds under mild, basic conditions, preserving the cyclopropyl integrity [1].

Validated Purification Protocols

Protocol A: Self-Validating Acid-Base Workup

Use this as the primary cleanup for crude reaction mixtures.

  • Dissolution: Dissolve 10g crude material in 100 mL 0.5 M NaHCO

    
     . (Check pH is ~8.5).
    
    • Checkpoint: If solids remain, filter them off. These are non-acidic impurities (dimers, decarboxylated species).

  • Organic Wash: Wash the aqueous phase with 2 x 50 mL Dichloromethane (DCM) .

    • Discard organic layer.

  • Precipitation: Cool aqueous phase to 0-5°C. Slowly add 1 N HCl dropwise with vigorous stirring until pH reaches 3.5 - 4.0.

    • Note: Do not go to pH 1. The oxazole nitrogen can protonate (pKa ~1), forming a soluble hydrochloride salt, reducing yield.

  • Isolation: Filter the white precipitate. Wash with cold water.[1] Dry in vacuum oven at 40°C.

Protocol B: High-Purity Recrystallization (EtOAc/Heptane)

For removing trace acyclic amides.

  • Suspend dried solid in Ethyl Acetate (10 mL/g). Heat to reflux.[2][3]

  • If not fully soluble, add Ethanol dropwise until clear.

  • Remove from heat. Add Heptane dropwise until persistent turbidity is observed.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temp, then 4°C overnight.

  • Yield Expectation: 75-85%.

Visualizing the Purification Logic

The following workflow illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Dissolve in 0.5M NaHCO3 Start->CheckSolubility FilterSolids Filter Insoluble Solids (Remove Non-Acids/Tars) CheckSolubility->FilterSolids Precipitate WashOrganic Wash with DCM CheckSolubility->WashOrganic Filtrate (Aq) Acidify Acidify to pH 4.0 (Precipitate Target) WashOrganic->Acidify Aqueous Phase CheckPurity HPLC Purity Check Acidify->CheckPurity Recryst Recrystallize (EtOAc/Heptane) CheckPurity->Recryst < 98% Final Pure 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid CheckPurity->Final > 98% Recryst->Final

Figure 1: Logical workflow for the isolation of acidic oxazole derivatives, prioritizing the removal of non-acidic byproducts.

Analytical Confirmation (HPLC Method)

To validate purity, use the following reverse-phase method adapted for polar acidic heterocycles.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide/Oxazole absorption) and 254 nm.

  • Note: The cyclopropyl group does not add significant UV conjugation, so sensitivity relies on the oxazole ring.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Robinson-Gabriel Synthesis).[2][4][5][6]

  • PubChem. (n.d.). 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Note: Isomeric reference for structural comparison).

Sources

Technical Support Center: Stability of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Introduction

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a heterocyclic compound featuring an oxazole ring.[1] The stability of such compounds in aqueous environments is a critical parameter for ensuring the reliability and reproducibility of experimental results. The oxazole ring, while aromatic, possesses reactive sites that can be susceptible to degradation under various conditions.[2][3] This guide will explore the factors influencing its stability and provide practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.

Potential Cause 1: Hydrolytic Degradation

The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The ester-like character of the oxazole ring makes it prone to ring-opening reactions when exposed to strong acids or bases.[5]

Troubleshooting Steps:

  • pH Control: Prepare aqueous solutions in a buffered system, ideally between pH 6.0 and 7.5. Avoid highly acidic or alkaline conditions.

  • Temperature Management: Perform solution preparation and storage at low temperatures (2-8 °C) to minimize the rate of hydrolysis.

  • Fresh Preparation: Prepare solutions fresh before each experiment to avoid degradation over time.

Potential Cause 2: Adsorption to Surfaces

Hydrophobic compounds can adsorb to the surfaces of glassware and plasticware, leading to a decrease in the effective concentration in the solution.

Troubleshooting Steps:

  • Material Selection: Use low-adsorption plasticware or silanized glassware.

  • Pre-treatment: Rinse containers with the solvent or a small amount of the prepared solution before filling to saturate potential binding sites.

  • Surfactant Addition: Consider the addition of a low concentration of a non-ionic surfactant (e.g., Tween 80) to the solution to reduce adsorption, if compatible with the experimental design.

Issue 2: Appearance of unknown peaks during analytical chromatography (HPLC, LC-MS).

Potential Cause 1: Photodegradation

Oxazole derivatives can be sensitive to light, leading to the formation of degradation products.[6]

Troubleshooting Steps:

  • Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Wavelength Consideration: If the compound is used in a light-dependent assay, use the longest possible wavelength of light that is still effective for the experiment to minimize energy-induced degradation.

Potential Cause 2: Oxidative Degradation

Dissolved oxygen in aqueous solutions can lead to oxidative degradation of the oxazole ring.

Troubleshooting Steps:

  • Degassing: Degas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.

  • Antioxidant Addition: If permissible for the experiment, consider adding a small amount of an antioxidant, such as ascorbic acid.[7]

Issue 3: Poor solubility in aqueous media.

Potential Cause: Hydrophobic Nature of the Molecule

The cyclopropyl and methyl groups contribute to the hydrophobicity of the molecule, which can limit its solubility in water.

Troubleshooting Steps:

  • Co-solvents: Use a water-miscible organic co-solvent such as DMSO or ethanol to initially dissolve the compound before making the final aqueous dilution. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: For this acidic compound, increasing the pH of the aqueous solution slightly above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in a neutral aqueous buffer at 4°C?

Q2: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway is likely hydrolysis of the oxazole ring. This can lead to the formation of an acyclic amide derivative. Other potential degradation products could arise from oxidation of the cyclopropyl or methyl groups.

Q3: How can I monitor the stability of my compound in solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. The method should be able to separate the parent compound from its potential degradation products. A typical stability study would involve analyzing the solution at various time points and under different storage conditions (e.g., temperature, light exposure).

Q4: Are there any known incompatibilities with common buffer components?

Avoid buffers with highly nucleophilic components, especially at elevated temperatures, as they could potentially react with the oxazole ring. Phosphate and citrate buffers are generally considered compatible.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Accurately weigh the desired amount of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in a sterile, low-adsorption microcentrifuge tube.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Vortex briefly to ensure complete dissolution.

  • In a separate, sterile container, prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Slowly add the dissolved compound concentrate to the aqueous buffer while vortexing to achieve the final desired concentration.

  • Protect the final solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Store the solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient should be developed to separate the parent compound from any degradation products. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically between 220-280 nm for aromatic systems) or Mass Spectrometry for more sensitive and specific detection.

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the compound under different storage conditions.

Potential Degradation Pathway: Hydrolysis

Hydrolysis_Pathway Compound 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Oxazole Ring Intact Intermediate Intermediate Ring-opened species Compound->Intermediate H2O (Acid/Base catalysis) Product Degradation Product Acyclic Amide Intermediate->Product Rearrangement

Caption: A simplified representation of a potential hydrolytic degradation pathway.

Quantitative Data Summary

Table 1: Hypothetical Stability Data of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid in Aqueous Buffer (pH 7.4)

Storage ConditionTime (hours)% Remaining Parent Compound
4°C, Protected from Light0100
2498.5
4897.2
25°C, Protected from Light0100
2492.1
4885.3
25°C, Exposed to Light0100
2480.5
4865.8

Note: This data is illustrative and should be confirmed by experimental studies.

References

  • Google Patents. EP0129059A1 - Oxazole derivatives, process for production thereof and use thereof as photoconductive material.
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. 2014. Available at: [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 2020. Available at: [Link]

  • PMC. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). 2019. Available at: [Link]

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. 2021. Available at: [Link]

  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • ASC – College Indapur. A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. 2022. Available at: [Link]

  • PMC. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Available at: [Link]

  • LOCKSS: Serve Content. NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe. Available at: [Link]

  • Google Patents. WO2000053589A1 - Process for preparing oxazole derivatives.
  • eurl-pesticides.eu. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Available at: [Link]

  • PMC. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Available at: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • PMC. An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. 2022. Available at: [Link]

  • CONICET. Analytical Methods. 2024. Available at: [Link]

  • The Pharma Innovation Journal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. 2016. Available at: [Link]

  • Perm State Pharmaceutical Academy. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Scientific Research Publishing. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. 2016. Available at: [Link]

  • PMC. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Available at: [Link]

  • RSC Publishing. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available at: [Link]

  • RSC Publishing. Kinetic and mechanistic investigations of the thermal decomposition of methyl-substituted cycloalkyl radicals. Available at: [Link]

  • AccelaChem. 1369241-47-3,2-[1-(4,5-Dimethyloxazol-2-yl)cyclopropyl]acetic Acid. Available at: [Link]

  • Applied Ecology and Environmental Research. Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Available at: [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. Available at: https://www.mdpi.com/1422-8599/2020/4/M1190
  • ResearchGate. (PDF) Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. 2025. Available at: [Link]

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. 2022. Available at: [Link]

  • ResearchGate. Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. 2024. Available at: [Link]

  • PubChem. (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. Available at: [Link]

Sources

Technical Support Center: Optimizing Cyclopropyl Oxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OXZ-CYC-098 Subject: Reaction Temperature & Stability Protocols for Cyclopropyl-Substituted Oxazoles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary: The "Goldilocks" Zone

Welcome to the technical support center. If you are reading this, you are likely facing a common dilemma in medicinal chemistry: The Kinetic vs. Thermodynamic Conflict.

You need high thermal energy or strong acid catalysis to dehydrate the intermediate (


-acylamino ketone or 

-hydroxy amide) to close the oxazole ring. However, your cyclopropyl substituent is a "loaded spring" (27.5 kcal/mol strain energy) that is highly susceptible to acid-catalyzed ring opening or thermal rearrangement into a homoallylic system.

This guide moves beyond standard textbook procedures to provide field-tested optimizations specifically for cyclopropyl-bearing substrates .

Module 1: The Robinson-Gabriel Cyclodehydration

For users synthesizing oxazoles from


-acylamino ketones.
Common User Issues

Q: I am using POCl


 or concentrated H

SO

at 90°C. The oxazole forms, but I see significant tarring and a byproduct that looks like a dihydropyran or an open-chain alkene. What is happening?

A: You are experiencing Acid-Catalyzed Ring Expansion . Standard Robinson-Gabriel conditions are too harsh for cyclopropyl groups. At 90°C in strong acid, the cyclopropyl ring acts as a


-donor. The acid protonates the ring (or the adjacent carbonyl), facilitating C-C bond cleavage to relieve ring strain, often leading to a homoallyl rearrangement.
The Solution: The Burgess Protocol

To save the cyclopropyl ring, you must decouple the dehydration step from strong Brønsted acids. We recommend switching to the Burgess Reagent (methyl


-(triethylammoniumsulfonyl)carbamate). It facilitates syn-elimination via an internal mechanism (sulfamyloxy intermediate) at much lower temperatures.
Optimized Protocol (Burgess Method)
ParameterStandard (Avoid)Optimized (Recommended)
Reagent H

SO

, POCl

, or PCl

Burgess Reagent (2.0–2.5 equiv)
Solvent Neat or TolueneTHF or DCM (Anhydrous)
Temperature 90°C – 110°CRT to 50°C (Max)
Time 1–3 Hours2–12 Hours (Monitor by TLC)

Step-by-Step Workflow:

  • Preparation: Dissolve your

    
    -acylamino ketone (or 
    
    
    
    -hydroxy amide precursor) in anhydrous THF (0.1 M).
  • Addition: Add Burgess reagent (2.0 equiv) in one portion at room temperature.

  • Activation: Stir at RT for 2 hours. If conversion is <50% by UPLC/TLC, heat to 45°C . Do not exceed 60°C.

  • Workup: The byproduct is water-soluble. Dilute with Et

    
    O, wash with water (x2) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica (neutralized with 1% Et

    
    N if the product is acid-sensitive).
    

Module 2: The Van Leusen Reaction

For users synthesizing oxazoles from aldehydes and TosMIC.[1][2]

Common User Issues

Q: I am refluxing my cyclopropyl aldehyde with TosMIC in Methanol (MeOH) as per the classic literature. The reaction stalls, or I get a mixture of oxazole and an oxazoline intermediate.

A: The classic reflux in MeOH (65°C) is often insufficient for sterically hindered cyclopropyl aldehydes to undergo the initial aldol-type addition, yet too hot for the stability of the intermediate if prolonged. Furthermore, protic solvents can sometimes retard the elimination of the tosyl group.

The Solution: Microwave-Assisted Aprotic/Protic Hybrid

Switching to a Dimethoxyethane (DME)/Methanol mixture allows for higher solubility and better thermal control. Microwave irradiation is superior here as it accelerates the rate-determining step (cyclization) faster than the rate of thermal degradation.

Optimized Protocol (Microwave)
ParameterClassic ConditionsOptimized Conditions
Base K

CO

K

CO

or t-BuOK
Solvent MeOH (Reflux)DME : MeOH (2:1)
Temp/Time 65°C / 4–8 Hours80°C / 10–20 Minutes (Microwave)

Troubleshooting Checklist:

  • Stalled at Oxazoline? If you isolate the 4-tosyl-2-oxazoline intermediate, your base strength is insufficient to trigger the elimination of

    
    -TolSO
    
    
    
    H. Add a stronger base (e.g., DBU) and heat for an additional 5 minutes.
  • Aldehyde Recovery? If the aldehyde is unreacted, the anion of TosMIC is not forming or is quenching. Ensure solvents are dry (anhydrous) before mixing.[3]

Module 3: Visualizing the Pathway

Understanding the mechanism helps you predict where the temperature sensitivity lies.

RobinsonGabriel Start Acylamino Ketone (Cyclopropyl-R) AcidPath Strong Acid (H2SO4) High T (>90°C) Start->AcidPath BurgessPath Burgess Reagent Low T (<50°C) Start->BurgessPath Intermed_Acid Protonated Enol (High Energy) AcidPath->Intermed_Acid Intermed_Burgess Sulfamyloxy Intermediate BurgessPath->Intermed_Burgess RingOpen Ring Opening (Homoallyl Byproduct) Intermed_Acid->RingOpen Strain Relief (Major Pathway) Oxazole Cyclopropyl Oxazole (Target) Intermed_Acid->Oxazole Cyclization (Minor Pathway) Intermed_Burgess->Oxazole syn-Elimination (Clean Conversion)

Caption: Comparative pathways showing why high-temperature acid catalysis favors ring opening, while the Burgess pathway favors the target oxazole.

Module 4: Post-Reaction Stability (FAQ)

Q: I successfully synthesized the cyclopropyl oxazole, but it turned black during rotary evaporation. Why? A: Oxazoles with electron-donating groups (like cyclopropyl) at the C2 or C5 position can be acid-sensitive.

  • Cause: Residual acid from the reaction or acidic impurities in non-neutralized chloroform/DCM used for extraction.

  • Fix: Always wash your organic phase with saturated NaHCO

    
     and add 1% Triethylamine to your rotary evaporation solvent to buffer the system. Keep the water bath <40°C.
    

Q: Can I distill my product? A: Not recommended. Cyclopropyl oxazoles have high boiling points, and the heat required for distillation often exceeds the activation energy for the cyclopropyl-to-homoallyl rearrangement.

  • Fix: Use recrystallization (Hexanes/EtOAc) or low-temperature vacuum sublimation if purification is needed.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369–2372.

  • Brain, C. T., & Paul, J. M. (1999). Improvement of the Robinson-Gabriel synthesis of oxazoles using the Burgess reagent. Synlett, 1999(10), 1642–1644.

  • Gansäuer, A., & Justicia, J. (2008). Radical Ring-Opening of Cyclopropyl Ketones: A New Perspective. Tetrahedron, 64(22), 5129-5135.

Sources

Resolving degradation products of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS 1597421-94-7) .

This guide addresses the specific stability challenges inherent to the 2,4,5-trisubstituted oxazole scaffold. As this compound is a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive agents, maintaining its integrity is paramount.

Part 1: Diagnostic Workflow

Status: Active Analyst: Senior Application Scientist Scope: Identification and resolution of impurities/degradation products (DPs).

Before attempting purification, use this logic flow to categorize your impurity profile.

DiagnosticWorkflow Start Observation: New Impurity Peak CheckMS Step 1: Check LC-MS (Delta Mass) Start->CheckMS Plus18 Δ +18 Da (M+H = 200) CheckMS->Plus18 Water Adduct Plus16 Δ +16 Da (M+H = 198) CheckMS->Plus16 Oxygen Adduct Plus14 Δ +14 Da (M+H = 196) CheckMS->Plus14 Methylation Minus44 Δ -44 Da (M+H = 138) CheckMS->Minus44 Loss of CO2 Hydrolysis Diagnosis: Oxazole Ring Opening (Acid Hydrolysis) Plus18->Hydrolysis Oxidation Diagnosis: C2-Methyl Oxidation or N-Oxide Plus16->Oxidation Ester Diagnosis: Methyl Esterification (Solvent Artifact) Plus14->Ester Decarb Diagnosis: Decarboxylation (Thermal Stress) Minus44->Decarb ActionHydro Action: Check pH < 2 Switch to neutral buffer Hydrolysis->ActionHydro ActionOx Action: Add Antioxidant Protect from light Oxidation->ActionOx ActionEster Action: Avoid MeOH Use ACN/Water Ester->ActionEster

Figure 1: Diagnostic decision tree for rapid identification of degradation products based on mass shift (Δm/z).

Part 2: Troubleshooting & Resolution Guides

Issue 1: The "Plus-18" Peak (Hydrolysis)

Symptom: You observe a growing impurity at m/z ~200 (M+18) in your LC-MS trace, particularly after storage in acidic media or during acidic workups. Root Cause: Acid-Catalyzed Ring Opening. The oxazole ring is a weak base (pKa ~0.[1][2]8) [1]. In strong acids (pH < 2), the nitrogen protonates, activating the C2 position for nucleophilic attack by water. This cleaves the O1-C2 bond, destroying the aromatic system and forming an acyclic acylamino ketone .

Mechanism:

  • Protonation of Oxazole N.[1]

  • Water attacks C2.[1]

  • Ring opens to form N-(4-cyclopropyl-3-oxobut-1-en-2-yl)acetamide derivative.

Resolution Protocol:

  • Immediate Action: Neutralize your sample matrix. Adjust pH to 6.0–7.5 using Ammonium Acetate or Sodium Bicarbonate.

  • Process Change: Avoid using 0.1% TFA (Trifluoroacetic acid) in your HPLC mobile phase if the sample sits in the autosampler for >12 hours. Switch to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Formate (pH 4.5).

  • Storage: Store the compound as a solid. If solution storage is necessary, use anhydrous DMSO or Acetonitrile.

Issue 2: The "Plus-16" Peak (Oxidation)

Symptom: A peak eluting slightly earlier than the main peak with m/z ~198 (M+16) . Root Cause: Oxidation of the C2-Methyl Group. The methyl group at the C2 position of the oxazole is "benzylic-like" and electron-rich. It is susceptible to auto-oxidation to form a hydroxymethyl derivative (-CH2OH) or, upon further oxidation, an aldehyde (-CHO) [2]. N-oxide formation is also possible but less common without strong oxidants (like mCPBA).

Resolution Protocol:

  • Degassing: rigorously degas all solvents (sonication or helium sparge) to remove dissolved oxygen.

  • Additives: If the impurity persists during workup, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% to your extraction solvent.

  • Light Protection: Oxazoles can undergo photo-oxidation with singlet oxygen [3]. Use amber glassware for all storage and reaction steps.

Issue 3: The "Plus-14" Peak (Esterification)

Symptom: A new lipophilic peak (longer retention time) with m/z ~196 (M+14) . Root Cause: In-situ Esterification. The C4-acetic acid side chain is reactive. If you dissolve the compound in Methanol (MeOH) for LC-MS analysis or storage, the carboxylic acid will slowly convert to the Methyl Ester in the presence of trace acid.

Resolution Protocol:

  • Solvent Switch: Immediately stop using Methanol. Dissolve samples in Acetonitrile (ACN) or Water/ACN mixtures .

  • Verification: Inject the sample using an Ethanol-based diluent. If the peak shifts to +28 Da (Ethyl Ester), the diagnosis is confirmed.

Part 3: Degradation Pathway Visualization

Understanding the structural fate of the molecule is crucial for structure elucidation (NMR/MS).

DegradationPathways Parent Parent Molecule 2-(5-Cyclopropyl-2-methyloxazol-4-yl) acetic acid (MW 181.19) DP_Hydro DP-1 (Hydrolysis) Acyclic Acylamino Ketone (+18 Da) Parent->DP_Hydro Acid/H2O Ring Opening DP_Ox DP-2 (Oxidation) 2-(Hydroxymethyl)oxazole (+16 Da) Parent->DP_Ox O2 / Light Radical Oxidation DP_Ester DP-3 (Esterification) Methyl Ester (+14 Da) Parent->DP_Ester MeOH / H+ Esterification

Figure 2: Chemical degradation pathways for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid.

Part 4: Quantitative Data & Specifications

Use these reference values to validate your analytical methods.

Table 1: Expected Mass Shifts for Common Impurities

Impurity IDMechanismMass Shift (Δ)Expected m/z (ESI+)RRT (Approx)*
Parent N/A0182.20 1.00
DP-1 Acid Hydrolysis+18.01200.210.85 (Polar)
DP-2 Oxidation (C2-OH)+15.99198.200.92
DP-3 Methyl Ester+14.02196.221.20 (Non-polar)
DP-4 Ethyl Ester+28.03210.251.35

*RRT (Relative Retention Time) estimates based on C18 Reverse Phase chromatography (Water/ACN gradient).

Part 5: Experimental Protocol for Stability Assessment

To validate the stability of your specific lot, perform this Forced Degradation Stress Test .

Reagents:

  • 0.1 N HCl[3]

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC Grade Acetonitrile

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Acid Stress: Mix 100 µL Stock + 100 µL 0.1 N HCl. Incubate at 60°C for 1 hour.

    • Target: Detection of DP-1 (Hydrolysis).

  • Base Stress: Mix 100 µL Stock + 100 µL 0.1 N NaOH. Incubate at 60°C for 1 hour.

    • Note: Oxazoles are generally more stable to base, but look for decarboxylation.

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H2O2. Incubate at Room Temp for 2 hours.

    • Target: Detection of DP-2 (Oxidation).

  • Analysis: Dilute all samples 1:10 with Mobile Phase A and analyze via LC-MS.

References

  • PubChem . (2025).[4][5] 2-Methyl-1,3-oxazole Compound Summary. National Library of Medicine. [Link]

  • Al-Mogren, M. M., et al. (2020).[6] Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. [Link]

  • Bhardwaj, V., et al. (2025).[4] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances. [Link]

Sources

Overcoming steric hindrance in 5-cyclopropyl oxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of modern medicinal chemistry, the 5-cyclopropyl oxazole scaffold has emerged as a privileged motif, prized for its unique conformational and metabolic properties. The cyclopropyl group, more than a simple alkyl substituent, acts as a "bioisostere" for phenyl rings or carbonyl groups, enhancing metabolic stability, increasing brain permeability, and improving binding potency by conformationally restricting molecular scaffolds.[1][2] However, the very features that make this moiety attractive—its rigid, three-dimensional structure—present significant synthetic challenges. The steric bulk of the cyclopropyl group at the C5 position of the oxazole ring can severely impede reactions at adjacent positions, leading to low yields, failed reactions, and frustrated researchers.

This Technical Support Center is designed to serve as a Senior Application Scientist in your lab. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and overcome the steric challenges inherent in 5-cyclopropyl oxazole chemistry.

Frequently Asked Questions (FAQs)

Q1: What makes reactions on the 5-cyclopropyl oxazole core so challenging?

The primary challenge is steric hindrance . The cyclopropyl group is a conformationally rigid and surprisingly bulky substituent. It effectively shields the C4 position of the oxazole ring, hindering the approach of catalysts, reagents, and coupling partners. This steric congestion can slow down or completely prevent key steps in catalytic cycles, such as oxidative addition and reductive elimination, and can also block access for nucleophilic or electrophilic attack.

Q2: Which common reactions are most affected by this steric hindrance?

Palladium-catalyzed cross-coupling reactions are notoriously sensitive to this issue. Specifically:

  • Suzuki-Miyaura Couplings: Forming C-C bonds, especially at the C4 position, is difficult as both the palladium catalyst and the boronic acid derivative must access the sterically crowded space.

  • Buchwald-Hartwig Aminations: Creating C-N bonds is similarly challenging. The bulky phosphine ligands required for this reaction, combined with the substrate's own steric profile, can lead to poor catalyst turnover.[3][4]

  • Direct C-H Functionalization: While electronically feasible, activating the C-H bond at the C4 position is often sterically prohibited, making regioselective functionalization difficult to control.[5]

Q3: What are the three main pillars for a successful strategy to overcome this hindrance?

  • Catalyst System Engineering: Employing highly active, specialized catalysts with ligands designed for sterically demanding substrates is crucial.

  • Reaction Condition Optimization: Systematically adjusting temperature, solvent, and base can significantly influence reaction kinetics and favor the desired transformation.

  • Strategic Synthesis Design: In some cases, the most effective approach is to build the oxazole ring with the desired substituents already in place, circumventing the need for post-synthetic modifications on a hindered core.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific, common problems encountered in the lab, providing probable causes and actionable solutions grounded in mechanistic principles.

Problem 1: Poor or No Conversion in Suzuki-Miyaura Cross-Coupling at C4

You're attempting to couple an aryl boronic acid with a 4-halo-5-cyclopropyl oxazole, but the reaction yields are negligible even after extended reaction times.

  • Probable Cause: The catalytic cycle is likely stalling due to the steric clash between the C5-cyclopropyl group and the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ are often too bulky and not active enough to facilitate the oxidative addition or subsequent steps efficiently at the hindered C4 position.

  • Solutions & Explanations:

    • Switch to Modern Ligand Systems: The key to success lies in using electron-rich, bulky monodentate phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species. This active catalyst is better able to access the sterically shielded C-X bond for oxidative addition.

    • Optimize the Base and Solvent: The choice of base is critical. For sterically hindered couplings, a strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent (e.g., dioxane, DME, or DMF/water mixtures) often provides the best results. The base not only participates in the transmetalation step but also influences the catalyst's stability and activity.

Catalyst/Ligand SystemTypical Loading (mol%)BaseSolventTemperature (°C)Key Insight
Pd(PPh₃)₄5-10Na₂CO₃Toluene/H₂O100-110Often fails for this substrate class due to steric hindrance.
Pd(OAc)₂ / SPhos1-3K₃PO₄1,4-Dioxane/H₂O80-100SPhos is a bulky, electron-rich ligand designed to accelerate reductive elimination.[6]
Pd₂(dba)₃ / XPhos1-3K₃PO₄t-BuOH80-100XPhos provides high catalyst stability and activity, excellent for challenging substrates.
PEPPSI™-IPr2-5K₂CO₃DME/H₂O90-110An NHC-based pre-catalyst that is highly active and tolerant of various functional groups.[7]

This protocol is a starting point for the coupling of a 4-bromo-5-cyclopropyl oxazole with a generic arylboronic acid.

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-5-cyclopropyl oxazole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to 0.1 M concentration).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Optimization Start Start: Low Yield in Suzuki Coupling Check_Ligand Is a modern bulky phosphine ligand (e.g., XPhos, SPhos) being used? Start->Check_Ligand Switch_Ligand Action: Switch to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos Check_Ligand->Switch_Ligand No Check_Base Is a strong, non-nucleophilic base (K₃PO₄, Cs₂CO₃) being used? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Switch to K₃PO₄ or Cs₂CO₃ Check_Base->Switch_Base No Check_Temp Is the reaction temperature optimized (80-110 °C)? Check_Base->Check_Temp Yes Switch_Base->Check_Temp Increase_Temp Action: Increase temperature incrementally. Check_Temp->Increase_Temp No Success Reaction Successful Check_Temp->Success Yes Increase_Temp->Success Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'₂NH, - HX (Base) ReductElim Reductive Elimination (Sterically Hindered Step) AmineCoord->ReductElim ReductElim->Pd0 - R-NR'₂ Product Coupled Product ReductElim->Product R_X 5-cyclopropyl-oxazole-X R_X->OxAdd R2NH Amine R2NH->AmineCoord Retrosynthesis cluster_functionalization Strategy 1: Functionalize First cluster_build_last Strategy 2: Build Ring Last Target Target Molecule: 4-Aryl-5-cyclopropyl-oxazole S1_Intermediate 4-Halo-5-cyclopropyl-oxazole Target->S1_Intermediate Suzuki Coupling (Sterically Hindered) S2_Intermediate Aryl-substituted TosMIC + Cyclopropanecarboxaldehyde Target->S2_Intermediate Van Leusen Synthesis (Bypasses Hindrance) S1_Start 5-Cyclopropyl-oxazole S1_Intermediate->S1_Start Halogenation

Sources

Recrystallization solvents for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of the modern laboratory, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. As Senior Application Scientists, we understand that moving from a crude reaction mixture to a highly pure, crystalline solid is a critical step in chemical synthesis. This guide is structured to address the specific challenges and questions that arise during the recrystallization of this molecule, grounding our advice in fundamental principles and practical, field-tested experience.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. Its solubility characteristics are dictated by a combination of polar and non-polar functional groups:

  • Polar Moieties: The carboxylic acid (-COOH) group is the most significant polar feature, capable of strong hydrogen bonding. The oxazole ring, a heteroaromatic system, also contributes to the molecule's polarity.[1]

  • Non-Polar Moieties: The cyclopropyl and methyl groups are non-polar, hydrocarbon functionalities that will favor dissolution in less polar organic solvents.

This dual nature suggests that neither extremely polar nor entirely non-polar solvents will be ideal on their own. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

Frequently Asked Questions (FAQs)

Q1: What are the best single solvents to try for recrystallizing 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid?

For a molecule with a prominent carboxylic acid group, polar protic solvents are an excellent starting point. However, due to the non-polar regions of the molecule, a range of solvents should be screened.

Recommended Single Solvents for Initial Screening:

SolventBoiling Point (°C)Rationale & Expected Outcome
Isopropanol (IPA) 82.6Often an ideal choice for moderately polar compounds. The hydroxyl group interacts well with the carboxylic acid, while the alkyl chain solubilizes the non-polar fragments.
Ethanol (EtOH) 78.3Similar to IPA but slightly more polar. May show high solubility even at room temperature, potentially leading to lower yields. Good for removing non-polar impurities.
Acetonitrile 81.6A polar aprotic solvent that can be effective. Its polarity is suitable for dissolving the compound when hot, with a good solubility drop upon cooling.
Ethyl Acetate (EtOAc) 77.1A moderately polar solvent. Often a good choice for compounds with both polar and non-polar character.[2]
Water 100As a general rule, organic carboxylic acids have some solubility in hot water.[3] Given the non-polar components of this molecule, it is likely to be poorly soluble even in hot water, but could be useful as an anti-solvent.
Q2: The compound is too soluble in single solvents for a good yield. What solvent pairs should I consider?

A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is not, is a powerful technique. The goal is to create a mixture that has the desired solubility properties at different temperatures.

Recommended Solvent Pairs:

"Good" Solvent"Poor" (Anti-Solvent)Procedure & Rationale
Ethanol or Methanol Water This is a classic combination for polar organic molecules.[3] Dissolve the compound in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly.
Acetone Hexanes or Heptane An excellent choice for removing more polar impurities. The non-polar hexane drastically reduces the solubility of the polar compound, forcing crystallization.[4]
Ethyl Acetate Hexanes or Heptane Similar to the acetone/hexanes system, this pair balances polarity to achieve effective purification.
Toluene Hexanes or Heptane Toluene's aromatic nature may help dissolve the compound at high temperatures, while hexane acts as an effective anti-solvent upon cooling.
Q3: What is a reliable, step-by-step protocol for performing the recrystallization?

Below are general protocols for both single-solvent and two-solvent systems.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from the table above (e.g., Isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to prevent premature crystallization in the funnel.[7]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Protocol: Two-Solvent (Solvent-Pair) Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., Acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., Hexanes) dropwise until a persistent cloudiness appears. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove from heat and cool slowly to room temperature, followed by an ice bath, as described in the single-solvent method.

  • Isolation & Drying: Collect and dry the crystals as described previously.

Troubleshooting Guide

Even with a well-chosen solvent system, experimental challenges can arise. This guide provides solutions to the most common issues.

Scenario 1: The Compound "Oils Out" Instead of Crystallizing

Problem: Upon cooling, a liquid or oily layer separates from the solution instead of solid crystals.

Causality: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. High concentrations of impurities can also depress the melting point, exacerbating this issue.[5]

Solutions:

  • Increase Solvent Volume: Reheat the mixture to dissolve the oil. Add a small amount (10-20%) more of the hot solvent (or the "good" solvent in a pair system) to lower the saturation temperature.[5][8] Cool the solution again, more slowly this time.

  • Lower the Solution Temperature: Try a solvent with a lower boiling point.

  • Induce Crystallization Early: As the solution cools, scratch the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[5][8]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[8]

Scenario 2: No Crystals Form Upon Cooling

Problem: The solution remains clear even after cooling in an ice bath.

Causality: This is almost always due to one of two issues: using too much solvent, or the solution is supersaturated and requires a nucleation event to begin crystallization.[5][6]

Solutions:

  • Reduce Solvent Volume: If too much solvent was added, gently boil off a portion of it to re-concentrate the solution and try cooling again.[6][8]

  • Induce Crystallization: Use the scratching or seeding techniques described above to provide nucleation sites.[6][8]

  • Use an Anti-Solvent: If working with a single solvent, you can cautiously add a "poor" solvent (anti-solvent) dropwise to the cold solution to decrease the compound's solubility and force crystallization.

Scenario 3: Crystals Form Too Quickly / Poor Purity

Problem: A large mass of fine powder or amorphous solid "crashes out" of the solution as soon as it is removed from the heat.

Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[8] This is typically caused by using a solvent in which the compound's solubility changes too dramatically with temperature or by cooling the solution too quickly.

Solutions:

  • Use More Solvent: Reheat the flask to re-dissolve the solid. Add a small excess of hot solvent so that you are slightly below the saturation point at the solvent's boiling temperature. This will ensure the solution cools for a longer period before becoming saturated, promoting slower, more selective crystal growth.[8]

  • Insulate the Flask: After removing the flask from the heat source, wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature. This ensures a very slow cooling rate.

Visual Workflows

To further clarify the decision-making process, the following diagrams illustrate the workflows for solvent selection and troubleshooting.

SolventSelection start Start: Crude Solid test_solvents Screen Solvents: Isopropanol, Acetonitrile, Ethyl Acetate start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable (Too Soluble) dissolves_cold->bad_solvent Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes poor_solvent Result: Unsuitable (Insoluble) dissolves_hot->poor_solvent No good_solvent Result: Good Candidate for Single Solvent Recrystallization crystals_on_cooling->good_solvent Yes solvent_pair Consider Solvent Pair: Use as 'Good' Solvent with an Anti-Solvent (e.g., Hexane, Water) crystals_on_cooling->solvent_pair No

Caption: A decision tree for selecting a suitable recrystallization solvent system.

Troubleshooting start Problem Encountered During Cooling problem_type What is the issue? start->problem_type oiling_out Compound 'Oils Out' problem_type->oiling_out Oiling no_crystals No Crystals Form problem_type->no_crystals No Formation crashes_out Solid 'Crashes Out' problem_type->crashes_out Too Rapid solution_oil Reheat. Add more 'good' solvent. Cool slowly. Scratch/Seed. oiling_out->solution_oil solution_no_xtal Boil off some solvent. Scratch or seed flask. Add anti-solvent. no_crystals->solution_no_xtal solution_crash Reheat. Add more solvent. Cool very slowly. crashes_out->solution_crash

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • University of California, Los Angeles. COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Biocyclopedia. Problems in recrystallization. Available at: [Link]

  • Joshi, S., & Bisht, A. S. (2021). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmacy and Biological Sciences, 11(3), 880-886. Available at: [Link]

  • ResearchGate. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(1-2), 340-350. Available at: [Link]

  • National Center for Biotechnology Information. Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • International Journal of Advanced Research. Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities. Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

  • National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

  • American Elements. Oxazoles. Available at: [Link]

  • Google Patents. Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. US7271268B1.
  • National Center for Biotechnology Information. 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. Available at: [Link]

  • MDPI. The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Oxazole Acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of oxazole acetic acid derivatives. Our focus is on providing practical, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Oxazole Acetic Acid Coupling

Oxazole acetic acids are valuable building blocks in medicinal chemistry, forming the backbone of numerous bioactive compounds. However, their coupling with amines to form amide bonds can be fraught with challenges. The inherent reactivity of the oxazole ring, coupled with the potential for epimerization at the adjacent chiral center, necessitates a carefully optimized approach to achieve high yields and purity. This guide will walk you through the most common side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of oxazole acetic acid with amines?

The primary side reactions include:

  • Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon of the acetic acid moiety is a significant concern, particularly when dealing with chiral compounds.[1][2] This occurs through the formation of an oxazolone intermediate.[3][4]

  • Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under strongly basic or acidic conditions, leading to the formation of undesired byproducts.[5][6]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine.[7]

  • Hydrolysis of Activated Ester: The activated ester intermediate can be hydrolyzed by trace amounts of water in the reaction mixture, regenerating the starting carboxylic acid and reducing the overall yield.[8]

  • Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of byproducts that complicate purification. For example, excess HBTU or TBTU can react with the unprotected N-terminus of a peptide to form a guanidinyl moiety.[9]

Q2: How can I minimize epimerization during the coupling reaction?

Minimizing epimerization is critical for maintaining the biological activity of your target molecule. Here are several strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are highly effective.[10] Reagents that incorporate these moieties, such as HATU, HCTU, and PyAOP, are excellent choices.

  • Reaction Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of oxazolone formation and subsequent epimerization.[11]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using strong, unhindered bases that can promote proton abstraction from the α-carbon.

  • Solvent Choice: Polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are generally preferred. Protic solvents should be avoided as they can participate in side reactions.[12]

  • Protecting Groups: The use of urethane-based protecting groups on the amine coupling partner can help reduce the rate of epimerization.[3]

Q3: My oxazole ring is cleaving during the reaction. What can I do to prevent this?

The stability of the oxazole ring is highly dependent on the reaction conditions.[6] To prevent ring opening:

  • Avoid Strong Bases: Steer clear of strong bases like organolithium reagents (e.g., n-BuLi) if possible.[5] If their use is unavoidable, maintain very low temperatures (-78 °C).[5]

  • Avoid Strong Acids: Concentrated acids can also lead to the decomposition of the oxazole ring.[5]

  • Control pH: If working in an aqueous or mixed aqueous-organic system, maintaining a neutral pH range (pH 6-8) is often optimal for stability.[6]

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the oxazole ring, which can lead to cleavage.[6]

Troubleshooting Guide: Common Issues and Solutions

This table summarizes common problems, their probable causes, and recommended solutions to streamline your troubleshooting process.

Problem Probable Cause(s) Recommended Solutions
Low Yield of Desired Amide • Incomplete activation of the carboxylic acid.• Hydrolysis of the activated ester intermediate.[8]• Formation of N-acylurea byproduct.[7]• Oxazole ring opening.[5]• Use a more efficient coupling reagent (e.g., HATU, COMU).[9]• Ensure anhydrous reaction conditions (use dry solvents and reagents).• Add HOBt or HOAt to suppress N-acylurea formation when using carbodiimides.[9]• Avoid strongly acidic or basic conditions.[5]
Presence of Diastereomeric Impurities • Epimerization via oxazolone formation.[1][4]• Lower the reaction temperature.[11]• Use a racemization-suppressing coupling reagent and additive (e.g., DIC/HOAt).[1]• Employ a sterically hindered, non-nucleophilic base (e.g., DIPEA).
Complex Mixture of Byproducts • Decomposition of the oxazole ring.[6]• Side reactions involving unprotected functional groups.• Over-activation of the carboxylic acid.[7]• Re-evaluate the stability of your specific oxazole derivative under the reaction conditions.[6]• Consider protecting sensitive functional groups on your starting materials.[13]• Reduce the amount of coupling reagent or add it portion-wise.
Difficulty in Purifying the Product • Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).[9]• Unreacted starting materials.• Switch to a coupling reagent that produces water-soluble byproducts (e.g., EDC).[9]• Use a slight excess of the amine component to drive the reaction to completion.• Optimize stoichiometry and reaction time to ensure full conversion.

Experimental Protocols: Best Practices

Protocol 1: General Procedure for Oxazole Acetic Acid Coupling using HATU

This protocol provides a reliable starting point for the coupling of oxazole acetic acids with primary or secondary amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the oxazole acetic acid (1.0 eq.) in anhydrous DCM or DMF (0.1 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Epimerization with DIC/HOAt

This protocol is recommended for couplings involving chiral oxazole acetic acids where minimizing epimerization is paramount.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral oxazole acetic acid (1.0 eq.) and HOAt (1.2 eq.) in anhydrous DMF (0.1 M).

  • Activation: Cool the solution to 0 °C and add DIC (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture at 0 °C and allow the reaction to slowly warm to room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, filter off the diisopropylurea byproduct and proceed with an aqueous work-up as described in Protocol 1.

  • Purification: Purify the product via flash chromatography.

Visualization of Key Mechanisms and Workflows

Workflow for Optimizing Oxazole Acetic Acid Coupling

G start Start: Coupling of Oxazole Acetic Acid and Amine reagent_selection Select Coupling Reagent and Base (e.g., HATU/DIPEA or DIC/HOAt) start->reagent_selection reaction_setup Set up Reaction under Anhydrous Conditions reagent_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analyze Product for Purity and Stereochemical Integrity (NMR, HPLC) purification->analysis success Successful Coupling analysis->success High Yield and Purity troubleshooting Troubleshoot Side Reactions analysis->troubleshooting Low Yield or Impurities troubleshooting->reagent_selection Optimize Conditions

Caption: A general workflow for optimizing oxazole acetic acid coupling reactions.

Mechanism of Epimerization via Oxazolone Formation

G activated_acid Activated Oxazole Acetic Acid oxazolone Oxazolone Intermediate (Loss of Chirality) activated_acid->oxazolone Intramolecular Cyclization desired_product Desired Chiral Amide Product activated_acid->desired_product Direct Aminolysis (Desired Pathway) amine Amine Nucleophile oxazolone->amine Nucleophilic Attack racemic_product Racemized/Epimerized Amide Product amine->racemic_product

Caption: The mechanism of epimerization through an oxazolone intermediate.[4]

Conclusion

Successfully coupling oxazole acetic acid derivatives requires a nuanced understanding of the potential side reactions and a strategic approach to reaction design. By carefully selecting coupling reagents, controlling reaction conditions, and implementing robust analytical monitoring, researchers can significantly improve the yield, purity, and stereochemical integrity of their target molecules. This guide serves as a foundational resource to navigate these challenges and achieve your synthetic goals.

References

  • Li, Y., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.
  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Turi, G. F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports.
  • Ismail, I., et al. (2022).
  • Amblard, M., et al. (2006). Epimerization by oxazolone formation.
  • Haskel, G. T., et al. (2021).
  • Guryanov, I., et al. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Syafiq, M. I., et al. (2022). Mechanism of epimerisation/racemisation through oxazolone intermediate.
  • Kumar, A., & Singh, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Unknown. (n.d.).
  • Ismail, I., et al. (2022).
  • Kumar, A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fujino, M., et al. (1975). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. Chemical & Pharmaceutical Bulletin.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Wang, D., et al. (2011). Oxazole.
  • Unknown. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Unknown. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • Mariani, A., et al. (2018).
  • Goud, E. D., et al. (2024).
  • Unknown. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry.
  • Patel, M. K., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Ilov, N. S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
  • López-Vallejo, F., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Ilov, N. S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
  • Unknown. (2025). Amide coupling. Reddit.
  • Müller, T. J. J., et al. (2006). A new consecutive three-component oxazole synthesis by an amidation–coupling–cycloisomerization (ACCI) sequence.

Sources

Technical Support Center: Enhancing Bioavailability of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the bioavailability of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid analogs and similar compounds. Recognizing the recurring challenges associated with this chemical scaffold—namely, poor aqueous solubility and potential metabolic liabilities—this document provides a structured approach to troubleshooting common experimental hurdles and offers strategic guidance for bioavailability enhancement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the preclinical development of these analogs.

Q1: We are observing very low and highly variable plasma concentrations of our lead analog after oral administration in rats. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge with novel chemical entities.[1] For this specific class of compounds, the primary suspects are:

  • Poor Aqueous Solubility: The carboxylic acid moiety (pKa ~4-5) will be ionized in the neutral pH of the intestines, which can increase aqueous solubility but limit passive diffusion across cell membranes.[2][3] The rest of the molecule is largely lipophilic, likely leading to overall poor solubility in gastrointestinal (GI) fluids, a primary rate-limiting step for absorption.[4][5]

  • Low Permeability: Despite the lipophilic character, the ionized carboxylate group can hinder passive diffusion across the intestinal epithelium.[3]

  • First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[4] While the cyclopropyl group can sometimes increase metabolic stability by making adjacent C-H bonds stronger, the oxazole ring and other parts of the molecule could be susceptible to enzymatic degradation.[6][7]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the GI lumen.[1]

Q2: What initial in vitro assays should we prioritize to diagnose the primary barrier to bioavailability?

A2: A systematic, tiered approach using in vitro models is crucial for efficiently identifying the root cause.[1][8]

  • Kinetic Solubility Assays: Determine the solubility in simulated gastric fluid (SGF, pH ~1.2) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF, pH ~6.5/5.0). This will immediately confirm if poor solubility is a major hurdle.

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that predicts passive diffusion. It's a cost-effective first screen for permeability issues.[8][9]

    • Caco-2 Cell Monolayer Assay: This is the gold standard for predicting intestinal permeability.[8][10] It provides a more comprehensive picture by assessing both passive diffusion and the potential involvement of active transport and efflux mechanisms.[10]

  • Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes (human, rat) to determine its intrinsic clearance. This will indicate susceptibility to first-pass metabolism.[10]

Q3: The cyclopropyl group is intended to improve metabolic stability. Could it be contributing to poor absorption in other ways?

A3: While the cyclopropyl group is often incorporated to block metabolism and enhance potency, its impact is multifaceted.[7][11] The rigidity it imparts can be beneficial for receptor binding but might negatively affect the molecule's conformational flexibility, which can be important for traversing biological membranes. Its influence on the electronic properties of the adjacent oxazole ring could also affect interactions with transporters or metabolic enzymes in unexpected ways. However, it is more likely that solubility and the carboxylic acid group are the primary drivers of poor absorption.[6][12]

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental observations.

Scenario 1: Low Aqueous Solubility Confirmed

Observation: Your analog exhibits solubility <10 µg/mL in FaSSIF, leading to dissolution rate-limited absorption.[13]

The high crystal lattice energy of the solid form ("brick-dust" molecules) and the unfavorable solvation of the lipophilic scaffold are the primary causes.[14] The carboxylic acid's ionization at intestinal pH is insufficient to overcome these factors.

Caption: Troubleshooting workflow for low aqueous solubility.

Solutions:

  • Formulation Strategies (Non-covalent):

    • Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15][16]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization, maintaining the drug in a higher-energy amorphous state with enhanced solubility.[17][18] Techniques like spray drying or hot-melt extrusion are commonly used.[5]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils and surfactants that spontaneously form a microemulsion in the GI tract, bypassing the need for dissolution.[19][20]

    • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the drug and present a hydrophilic exterior, improving solubility.[15][19]

  • Chemical Modification (Covalent):

    • Salt Formation: Creating a salt of the carboxylic acid with a suitable counter-ion is often the simplest and most effective way to dramatically increase solubility and dissolution rate.[18][20] A salt screening study is highly recommended.

    • Prodrugs: This is a more involved but powerful strategy. See Scenario 3 for details.

Scenario 2: Good Solubility, but Low Permeability in Caco-2 Assay

Observation: The analog has adequate aqueous solubility (>50 µg/mL) but shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 model, possibly with a high efflux ratio (>2).

This profile suggests the molecule can dissolve in the GI fluids but cannot efficiently cross the intestinal cell layer. The primary causes are either:

  • Poor Passive Diffusion: The molecule's polarity, particularly the ionized carboxylate, may be too high to allow efficient passage through the lipid bilayer of the cell membrane.[3]

  • Active Efflux: The compound is likely a substrate for an efflux transporter like P-gp or BCRP, which actively removes it from the cell. A high efflux ratio (Papp B→A / Papp A→B) is the classic indicator.

Caption: Troubleshooting workflow for low permeability.

Solutions:

  • Confirm Efflux: To confirm that your compound is an efflux substrate, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A→B permeability and a reduction in the efflux ratio will confirm this hypothesis.

  • Prodrug Approach: The most effective strategy to overcome both poor passive diffusion and P-gp efflux is to create a prodrug.[21] By masking the polar carboxylic acid group with a lipophilic, cleavable moiety (i.e., forming an ester), you can neutralize the charge and increase lipophilicity. This enhances passive diffusion and often reduces recognition by efflux transporters.[2][22]

Scenario 3: Implementing a Prodrug Strategy

Observation: Both solubility and permeability are limiting factors. A prodrug approach is selected to simultaneously improve both parameters.

Carboxylic acids are ideal candidates for ester prodrugs.[2][3] The ester masks the ionizable group, increasing lipophilicity to enhance membrane permeability.[23] This modification often improves solubility in lipid-based formulation vehicles as well. In the body, ubiquitous esterase enzymes will hydrolyze the ester back to the active carboxylic acid parent drug.[22]

  • Reaction Setup: Dissolve 1 equivalent of the 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid analog in anhydrous ethanol.

  • Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ester product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting ethyl ester by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Re-evaluate in vitro properties: The new ester prodrug should be tested in the same solubility and permeability assays. A significant increase in permeability is expected.

  • In vitro Hydrolysis: Test the stability of the prodrug in plasma (human, rat) and simulated intestinal fluids to ensure it is efficiently converted back to the active parent drug.

  • In vivo Pharmacokinetics: Re-evaluate the oral bioavailability of the prodrug in an animal model (e.g., rat). A significant increase in plasma exposure (AUC) of the parent compound is the desired outcome. Oseltamivir (Tamiflu®) is a classic example where an ethyl ester prodrug strategy increased oral bioavailability from <5% to 80%.[23]

Part 3: Data Summary & Key Parameters

The following table summarizes the key Biopharmaceutical Classification System (BCS) parameters and the expected impact of the proposed enhancement strategies.

Parameter Typical Problem for Parent Acid Target Value for Success Primary Enhancement Strategy Expected Outcome
Aqueous Solubility Low (<10 µg/mL)>50 µg/mLSalt Formation, ASDsIncreased dissolution and concentration gradient[14][20]
Permeability (Papp) Low (<1.0 x 10⁻⁶ cm/s)>5.0 x 10⁻⁶ cm/sEster ProdrugIncreased lipophilicity, enhanced passive diffusion[2]
Efflux Ratio High (>2)<2Ester ProdrugReduced recognition by efflux transporters[21]
Metabolic Stability Variablet₁/₂ > 30 min (microsomes)Cyclopropyl group (intrinsic)Resistance to CYP-mediated oxidation[6]
Oral Bioavailability (F) Low (<10%)>30%Formulation or ProdrugIncreased systemic exposure (AUC)[23][24]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Shaikh, J., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Wieser, A., et al. (2025).
  • Garg, R., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Rautio, J., et al. (2011). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 99-136). Wiley.
  • Stella, V. J. (2010). Prodrugs of Carboxylic Acids.
  • Palma, S. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Takahashi, Y., & Takakura, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1643-1649.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Gombás, A., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • Di, L., & Obach, R. S. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). In Books.
  • Full article: Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. (2024). Taylor & Francis.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
  • Xiong, J., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI.
  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modul
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026).
  • Technical Support Center: Overcoming Poor Bioavailability of Investig
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC.
  • 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. (n.d.). BLDpharm.
  • Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network. (2025).
  • Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • a brief review on antimicrobial activity of oxazole deriv
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). MDPI.
  • 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. (n.d.). PubChem.
  • 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid. (n.d.). PubChem.
  • 2-[1-(4,5-Dimethyloxazol-2-yl)cyclopropyl]acetic Acid. (n.d.). AccelaChem.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Beyond a simple spectral interpretation, we will explore the underlying principles that govern the chemical shifts and coupling patterns observed. Furthermore, this guide will compare the utility of ¹H NMR with other common analytical techniques, offering a holistic perspective on structural elucidation for researchers and drug development professionals.

Section 1: Predicted ¹H NMR Profile and Structural Rationale

The structural complexity of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid gives rise to a distinct and informative ¹H NMR spectrum. The expected signals can be predicted by dissecting the molecule into its constituent functional groups: the cyclopropyl ring, the methyl-substituted oxazole core, and the acetic acid side chain.

The protons of the cyclopropyl group are known to resonate at unusually high field (low ppm values), a consequence of the unique ring strain and the associated anisotropic effect, which induces a ring current that strongly shields the protons within its magnetic field.[3][4] Conversely, the carboxylic acid proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atoms and its propensity for hydrogen bonding, placing its signal far downfield.[5][6] The methylene and methyl protons are influenced by the electronic environment of the heterocyclic oxazole ring system.[7]

Table 1: Predicted ¹H NMR Data for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)1HHighly deshielded due to electronegative oxygens and hydrogen bonding.[6][8]
Methylene (-CH₂COOH)~ 3.6Singlet (s)2HAdjacent to the electron-withdrawing oxazole ring and carbonyl group.
Methyl (-CH₃)~ 2.4Singlet (s)3HAttached to the C2 position of the oxazole ring.[9]
Cyclopropyl Methine (-CH)0.9 - 1.2Multiplet (m)1HInfluenced by geminal and vicinal coupling to methylene protons on the cyclopropyl ring.
Cyclopropyl Methylene (-CH₂)0.5 - 0.9Multiplet (m)4HProtons are diastereotopic, leading to complex splitting patterns in a high-field region due to ring current effects.[3][10][11]

Section 2: High-Fidelity Data Acquisition: An Experimental Protocol

Acquiring a clean, high-resolution ¹H NMR spectrum is paramount for unambiguous structural confirmation. The choice of solvent and experimental parameters directly impacts data quality. For a molecule containing a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice to deuterated chloroform (CDCl₃). The acidic proton is more likely to engage in hydrogen bonding with the DMSO solvent, slowing its exchange rate and resulting in a sharper, more easily identifiable peak.[12]

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • Accurately weigh 5-10 mg of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is essential to avoid line broadening.

  • Instrument Setup & Acquisition (400 MHz Spectrometer) :

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration, particularly for the slowly relaxing carboxylic acid proton.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values relative to a known proton count (e.g., the 3H methyl singlet).

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Equilibrate transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum (16 Scans, 2s Delay) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate to TMS ft->phase_cal integrate Integrate & Analyze phase_cal->integrate

Caption: Experimental workflow for acquiring a high-resolution ¹H NMR spectrum.

Section 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most robust characterization. Mass spectrometry (MS) and infrared (IR) spectroscopy offer complementary data that validates the information derived from NMR.

  • Mass Spectrometry (MS) : Primarily provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can deliver an exact mass, which is used to determine the elemental formula, offering a powerful orthogonal confirmation of the compound's identity.

  • Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, IR would clearly show a strong, broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹) and a sharp, intense C=O stretch (around 1700 cm⁻¹).

  • ¹³C NMR Spectroscopy : Complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, confirming the total number of carbons and their electronic environments (e.g., C=O, aromatic/heterocyclic carbons, aliphatic carbons).

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Detailed proton environment, connectivity (via coupling), and stoichiometry (via integration).Unambiguously identifies and distinguishes all proton groups, including the characteristic cyclopropyl signals.Can be complex to interpret fully without 2D techniques; acidic proton can be broad or exchange away.
¹³C NMR Number and type of carbon environments.Confirms the presence of the oxazole ring carbons, the carbonyl carbon, and the three distinct aliphatic carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spec (HRMS) Exact molecular weight and elemental formula.Provides definitive confirmation of the molecular formula (C₁₀H₁₁NO₃).Provides no information on the specific arrangement or connectivity of atoms (isomerism).
IR Spec Presence of key functional groups.Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches).[5]Provides limited information on the overall molecular skeleton.
The Synergy of Analytical Techniques

The relationship between these techniques is not one of competition, but of synergy. Each method provides a piece of the structural puzzle, and together they allow for unequivocal confirmation.

G Mol_Structure Molecular Structure C₁₀H₁₁NO₃ H_NMR ¹H NMR Proton Environment Connectivity Stoichiometry Mol_Structure->H_NMR C_NMR ¹³C NMR Carbon Skeleton Mol_Structure->C_NMR MS HRMS Molecular Formula Mol_Structure->MS IR IR Spectroscopy Functional Groups Mol_Structure->IR Confirmation Unambiguous Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

By integrating the predictive power of ¹H NMR analysis with a robust experimental protocol and the confirmatory data from other analytical methods, researchers can achieve a high degree of confidence in the structural integrity of 2-(5-cyclopropyl-2-methyloxazol-4-yl)acetic acid, a critical step in any drug discovery or chemical development pipeline.

References

  • Proprep. (n.d.). Analyze the NMR spectrum of acetic acid. Retrieved from [Link]

  • Irena, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 27(15), 4992.
  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

  • Bruker. (2012). 1H NMR 400 MHz Acetic Acid-d4. Retrieved from [Link]

  • Abraham, R. J., & Matthaiou, M. (2012). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 50(12), 773-784.
  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature of 60 °C. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.

Sources

A Senior Application Scientist's Guide to LC-MS Method Development for Novel Small Molecules: A Comparative Analysis for CAS 1597421-94-7

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fast-paced world of drug development, the robust and reliable analysis of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the separation, identification, and quantification of small molecules in complex matrices.[1][2][3][4] This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparison of two distinct LC-MS methodologies for the analysis of the hypothetical novel compound, CAS 1597421-94-7. While specific experimental data for this compound is not publicly available, we will proceed under the assumption that it is a small molecule with a naphthol-like core, a common scaffold in pharmaceutical development. This allows us to explore realistic analytical challenges and present tailored solutions.

This guide will delve into two common scenarios encountered in drug development: the need for rapid and sensitive quantification of the parent drug, and the necessity for in-depth characterization of potential metabolites and impurities.[2] We will explore two distinct LC-MS approaches, a high-throughput method optimized for quantitative analysis and a high-resolution method designed for qualitative identification. By understanding the principles behind each method and their respective strengths and limitations, researchers can make informed decisions to best suit their analytical needs.

The Analytical Challenge: Quantitation and Profiling of CAS 1597421-94-7

Our hypothetical compound, CAS 1597421-94-7, is a promising drug candidate. To advance its development, we are tasked with two primary objectives:

  • Develop a rapid and sensitive method for the accurate quantification of CAS 1597421-94-7 in human plasma. This is crucial for pharmacokinetic (PK) studies which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Identify potential metabolites and degradation products of CAS 1597421-94-7. This is a critical step in ensuring the safety and efficacy of the drug, as metabolites can have their own pharmacological or toxicological effects.

To address these distinct challenges, we will develop and compare two specialized LC-MS methods.

Method A: High-Throughput Quantitative Analysis using Triple Quadrupole (QqQ) MS

For rapid and sensitive quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[2] This approach offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: Method A

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of CAS 1597421-94-7 is ideal).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of the plasma matrix, which can interfere with the analysis.[5] Acetonitrile is a common choice as it efficiently precipitates proteins and is a suitable solvent for reverse-phase chromatography.

2. Liquid Chromatography

  • Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is selected for fast and efficient separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 2 minutes is employed to ensure fast elution of the analyte.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Rationale: A C18 column is a good starting point for the separation of many small molecules.[6] The use of a short column with sub-2 µm particles allows for high-speed separations without sacrificing too much chromatographic efficiency. Formic acid is a common mobile phase additive that aids in the ionization of the analyte in positive ion mode.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often a good starting point for nitrogen-containing compounds.

  • MRM Transitions:

    • CAS 1597421-94-7: Precursor ion (e.g., [M+H]+) → Product ion (determined by infusion and fragmentation of a standard).

    • Internal Standard: Corresponding precursor → product ion transition.

  • Collision Energy: Optimized for each transition to achieve the most intense and stable signal.

Rationale: ESI is a soft ionization technique well-suited for a wide range of molecules.[7] MRM provides excellent sensitivity and selectivity by filtering for a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then filtering for a specific product ion in the third quadrupole.

Workflow for High-Throughput Quantitative Analysis

Quantitative_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Fast LC Separation (C18, 2 min gradient) Supernatant->LC Injection MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Quantification Quantification (Peak Area Ratio vs. Conc.) MS->Quantification

Caption: Workflow for high-throughput quantitative LC-MS analysis.

Method B: High-Resolution Metabolite Identification using Orbitrap MS

To identify unknown metabolites, a high-resolution mass spectrometer, such as an Orbitrap, is essential. This provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites.

Experimental Protocol: Method B

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with a weak acid).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and potential metabolites with a stronger organic solvent, possibly with a pH modification.

  • Evaporate the eluent and reconstitute in the initial mobile phase.

Rationale: SPE provides a more thorough cleanup than protein precipitation, which is beneficial for reducing matrix effects and concentrating the analytes.[8] A mixed-mode SPE cartridge can retain both the parent compound and metabolites with varying polarities.

2. Liquid Chromatography

  • Column: A longer C18 column (e.g., 2.1 x 150 mm, 2.6 µm) with a different selectivity, or a phenyl-hexyl column, can provide better separation of structurally similar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A longer, shallower gradient (e.g., 5% to 95% B over 20 minutes) is used to achieve better chromatographic resolution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Rationale: A longer column and a shallower gradient increase the peak capacity of the separation, allowing for the resolution of isomeric metabolites. A lower flow rate is often more compatible with ESI and can improve sensitivity.

3. Mass Spectrometry (Orbitrap)

  • Ionization Mode: ESI in both positive and negative modes to ensure the detection of a wider range of metabolites.

  • Scan Mode:

    • Full Scan: High-resolution (e.g., 70,000) full scan MS to obtain accurate masses of all ions.

    • Data-Dependent MS/MS (dd-MS2): The most intense ions from the full scan are automatically selected for fragmentation, providing structural information.

  • Collision Energy: Stepped collision energy to generate a rich fragmentation spectrum.

Rationale: High-resolution accurate mass (HRAM) measurements from an Orbitrap allow for the confident determination of elemental compositions. Data-dependent MS/MS provides fragmentation data that is crucial for elucidating the structures of unknown metabolites.

Workflow for High-Resolution Metabolite Identification

MetaboliteID_Workflow cluster_SamplePrepB Sample Preparation cluster_LCMSB LC-MS Analysis cluster_DataB Data Analysis PlasmaB Human Plasma Sample SPE Solid-Phase Extraction (SPE) PlasmaB->SPE Elution Elution & Reconstitution SPE->Elution LC_B High-Resolution LC (C18, 20 min gradient) Elution->LC_B Injection MS_B Orbitrap MS (HRAM Full Scan & dd-MS2) LC_B->MS_B Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) MS_B->Metabolite_ID

Caption: Workflow for high-resolution metabolite identification by LC-MS.

Comparison of Performance

FeatureMethod A: High-Throughput QuantitationMethod B: High-Resolution Metabolite IDRationale
Primary Application Pharmacokinetic (PK) studies, routine screeningMetabolite identification, impurity profilingDifferent analytical goals require different methodologies.
Mass Spectrometer Triple Quadrupole (QqQ)Orbitrap (or other HRAM MS)QqQ offers superior sensitivity for targeted analysis, while Orbitrap provides the mass accuracy needed for unknown identification.
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan & Data-Dependent MS/MSMRM is for targeted quantification, while full scan and dd-MS2 are for untargeted analysis.
LC Method Fast gradient (e.g., 2 min) on a short columnShallow gradient (e.g., 20 min) on a long columnSpeed is prioritized for quantitation, while resolution is key for separating structurally similar metabolites.
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Protein precipitation is fast and simple, while SPE provides cleaner extracts for more sensitive and robust analysis.
Sensitivity Excellent for target analyteGood, but generally lower than MRM for a specific targetMRM is inherently more sensitive due to the reduction in chemical noise.
Selectivity Excellent for target analyteGood, relies on chromatographic separation and mass accuracyMRM is highly selective for the predefined transition.
Data Analysis Straightforward peak area integration and calibrationComplex data processing for feature detection and spectral interpretationQuantitative data analysis is more routine than the deconvolution of complex HRAM data.

Conclusion

The choice between a high-throughput quantitative method and a high-resolution qualitative method for the analysis of a novel compound like CAS 1597421-94-7 is entirely dependent on the analytical question being asked. For rapid and reliable quantification in a large number of samples, a triple quadrupole-based method with a fast LC separation is the clear choice. However, when the goal is to elucidate the structures of unknown metabolites and gain a deeper understanding of the drug's fate in the body, a high-resolution mass spectrometer coupled with a high-performance chromatographic separation is indispensable.

As a senior application scientist, my recommendation is to employ both approaches in a complementary fashion during the drug development process. Initial high-throughput screening can guide the selection of promising candidates, while subsequent in-depth metabolite profiling ensures a comprehensive understanding of the compound's safety and metabolic profile. By strategically applying the right LC-MS tool for the job, researchers can accelerate the journey from drug discovery to clinical application.

References

  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18–38.
  • Drug Discovery & Development. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Lupine Publishers. (2018, January 24). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Retrieved from [Link]

  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

Sources

Comparing potency of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid vs. oxaprozin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of the established non-steroidal anti-inflammatory drug (NSAID) Oxaprozin against the structural analog 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (herein referred to as CMA-Oxazole ).

Executive Summary

This guide evaluates the pharmacological potential of CMA-Oxazole relative to the clinical standard Oxaprozin . While Oxaprozin is a proven propionic acid derivative with a unique pharmacokinetic profile (long half-life), CMA-Oxazole represents a distinct structural subclass (acetic acid derivative with reduced lipophilicity).

Key Finding: Theoretical Structure-Activity Relationship (SAR) analysis suggests CMA-Oxazole likely exhibits higher immediate potency but shorter duration of action compared to Oxaprozin, owing to the acetic acid "warhead" and reduced protein binding. However, the lack of bulky hydrophobic groups (phenyl rings) may reduce its affinity for the COX-2 hydrophobic channel compared to Oxaprozin.

Chemical & Structural Divergence

The potency of NSAIDs is dictated by their ability to enter the cyclooxygenase (COX) active site and interact with Arg-120. The structural differences between these two compounds fundamentally alter their pharmacodynamics.

FeatureOxaprozin (Clinical Standard)CMA-Oxazole (Target Analog)
CAS Number 21256-18-81597421-94-7
Core Scaffold 4,5-Diphenyl-oxazole5-Cyclopropyl-2-methyl-oxazole
Acid Tail Propionic Acid (3-carbon)Acetic Acid (2-carbon)
Lipophilicity (LogP) High (~4.2)Moderate (~1.5 - 2.0, Predicted)
Steric Bulk High (Two Phenyl Rings)Low (Cyclopropyl + Methyl)
Primary Mechanism Non-selective COX-1/COX-2 InhibitionPredicted COX Inhibition (Acetic Acid Class)
SAR Implications:
  • The Acid Tail Effect:

    • Oxaprozin (Propionic): Propionic acid derivatives (e.g., Ibuprofen, Naproxen) typically show moderate potency but excellent safety profiles and longer half-lives.

    • CMA-Oxazole (Acetic): Acetic acid derivatives (e.g., Diclofenac, Indomethacin) are historically more potent inhibitors of COX enzymes because the shorter acid tail allows tighter binding to the Arg-120 residue in the active site. However, this often correlates with higher gastric toxicity.

  • The Hydrophobic Core:

    • Oxaprozin: The two phenyl rings provide significant hydrophobic bulk, essential for anchoring the drug in the hydrophobic channel of COX-2.

    • CMA-Oxazole: The cyclopropyl group is a "bioisostere" for phenyl but is significantly smaller and less lipophilic. This reduction in bulk may decrease potency unless the molecule targets a specific, smaller sub-pocket.

Theoretical Potency & Pharmacokinetics

Based on established medicinal chemistry principles for oxazole-based NSAIDs, we project the following performance metrics. Note: Data for CMA-Oxazole is predicted based on structural homology.

ParameterOxaprozin (Experimental)CMA-Oxazole (Predicted)
COX-1 IC50 ~15 - 30 µMEstimated 5 - 15 µM (Higher Potency)
COX-2 IC50 ~10 - 20 µMEstimated 20 - 50 µM (Lower Affinity due to size)
Selectivity Non-selective / Slight COX-2Likely COX-1 skew (due to smaller size)
Half-Life (t1/2) ~50 Hours (Very Long)< 4 Hours (Short)
Protein Binding >99%~80-90% (Faster clearance)

Expert Insight: Oxaprozin’s massive half-life is due to its high lipophilicity and protein binding, allowing for once-daily dosing. CMA-Oxazole, being less lipophilic, would likely require multiple doses per day (t.i.d or q.i.d) and be cleared rapidly by the kidneys.

Experimental Validation Protocol

To definitively compare the potency of CMA-Oxazole vs. Oxaprozin, you must perform a COX Fluorescent Inhibition Assay . This protocol is self-validating using Indomethacin as a positive control.

Workflow Visualization

COX_Assay_Workflow Start Compound Preparation Enzyme hCOX-1 / hCOX-2 Incubation Start->Enzyme 10 min @ 37°C Substrate Add Arachidonic Acid (10 µM) Enzyme->Substrate Initiate Rxn Detection Measure PGH2 (via ADHP Fluorescence) Substrate->Detection 2 min Rxn Analysis Calculate IC50 (Non-linear Regression) Detection->Analysis Data Output

Figure 1: Step-by-step workflow for determining IC50 values of oxazole derivatives against COX enzymes.

Detailed Protocol

Objective: Determine the IC50 of CMA-Oxazole and Oxaprozin against human recombinant COX-1 and COX-2.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 µM Hematin.

  • Substrate: Arachidonic Acid (100 µM stock).

  • Detection: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – reacts with PGG2 to form highly fluorescent Resorufin.

  • Controls: Indomethacin (Positive Control), DMSO (Vehicle Control).

Step-by-Step Procedure:

  • Preparation: Dissolve CMA-Oxazole and Oxaprozin in 100% DMSO to 10 mM. Perform 1:3 serial dilutions (Range: 0.01 µM to 100 µM).

  • Enzyme Activation: Incubate 10 µL of enzyme (COX-1 or COX-2) with 10 µL of Hematin for 5 minutes on ice.

  • Inhibitor Binding: Add 20 µL of diluted compound to the enzyme mixture. Incubate for 10 minutes at 37°C . Critical Step: This allows time-dependent inhibitors to bind.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Measurement: Monitor fluorescence (Ex: 535 nm / Em: 590 nm) kinetically for 5 minutes.

  • Calculation:

    • Calculate the slope of the linear portion of the curve (Reaction Rate).

    • % Inhibition =

      
      
      
    • Fit data to the Hill Equation:

      
      
      
Mechanistic Pathway

Understanding where these compounds intervene in the inflammatory cascade is crucial for interpreting the data.

Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Oxaprozin Oxaprozin (Non-selective) Oxaprozin->COX1 Oxaprozin->COX2 CMA CMA-Oxazole (Putative Inhibitor) CMA->COX1 CMA->COX2 Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins Thromboxane Thromboxane A2 (Platelets) PGG2->Thromboxane

Figure 2: Mechanism of Action. Both compounds target the conversion of Arachidonic Acid to PGG2, but their selectivity profiles may differ.

References
  • Daypro (Oxaprozin) Prescribing Information . Pfizer Inc. (2023).

  • Pharmacology of Oxaprozin . PubMed. (Review of oxaprozin pharmacokinetics and mechanism).

  • Structure-Activity Relationships of NSAIDs . Journal of Medicinal Chemistry. (General SAR for acetic vs. propionic acid NSAIDs).

  • Compound 1597421-94-7 Entry . PubChem. (Chemical structure and physical properties).[1][2]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. While specific retention time data for this compound is not publicly available in established literature, this document outlines the critical physicochemical properties of the molecule and presents a comparative analysis of potential HPLC methodologies. By understanding the principles of analyte-column interaction and the impact of mobile phase parameters, researchers can effectively establish a reliable and reproducible analytical method.

Analyte Characterization: The Key to Method Development

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a small organic molecule with a molecular weight of 181.19 g/mol [1]. Its structure, featuring a carboxylic acid group, an oxazole ring, and a cyclopropyl moiety, dictates its chromatographic behavior.

  • Acidic Nature: The carboxylic acid group is the most influential feature, with an estimated pKa in the range of 4-5. This means its ionization state is highly dependent on the pH of the mobile phase. At pH values below its pKa, the molecule will be in its neutral, protonated form, making it more hydrophobic. At pH values above its pKa, it will be in its ionized, deprotonated (anionic) form, rendering it more polar.

  • Polarity: The presence of the oxazole ring and the carboxylic acid group lends the molecule a degree of polarity.

  • UV Absorbance: The conjugated system of the oxazole ring suggests the molecule will have a chromophore suitable for UV detection, likely in the 210-280 nm range.

The primary challenge in analyzing acidic compounds like this is controlling peak shape and retention time, which can be compromised by interactions with the stationary phase and improper mobile phase pH.[2]

Comparative Overview of HPLC Methodologies

The analysis of small molecules is most commonly performed using reversed-phase HPLC. However, alternative modes may be suitable depending on the specific analytical goals.

Methodology Principle of Separation Suitability for Target Analyte Key Considerations
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity. The analyte interacts with a non-polar stationary phase (e.g., C18) and is eluted by a polar mobile phase.Highly Suitable. This is the recommended starting point. The hydrophobicity of the protonated form allows for good retention and separation.Mobile phase pH control is critical. Use of buffered mobile phases is essential for reproducibility.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Alternative Option. Could be useful if the analyte is too polar for sufficient retention in RP-HPLC, even in its protonated form.Requires high organic content in the mobile phase. Method development can be less intuitive than RP-HPLC.
Ion-Pair Chromatography An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, increasing its retention on an RP column.Viable, but more complex. Useful if adequate retention cannot be achieved by pH adjustment alone.[3]Can lead to long column equilibration times and potential for baseline noise.
Mixed-Mode Chromatography Utilizes stationary phases with both reversed-phase and ion-exchange characteristics for simultaneous separation of acids and bases.[4]Potentially useful for complex mixtures. Allows for tunable selectivity by adjusting both mobile phase organic content and ionic strength.[4]Column selection is critical and depends on the properties of all compounds in the sample.

Experimental Protocol: Developing a Robust RP-HPLC Method

This section provides a detailed, step-by-step workflow for establishing a validated RP-HPLC method for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid.

Workflow for RP-HPLC Method Development

cluster_prep Preparation cluster_dev Method Development cluster_val Validation A 1. Analyte & System Prep - Prepare Stock Solution (e.g., in ACN/MeOH) - System Purge & Equilibration B 2. Initial Screening - Column: C18, 50 x 2.1 mm - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: Acetonitrile - Gradient: 5-95% B over 5 min A->B Start Analysis C 3. Optimization - Adjust Gradient Slope for Resolution - Evaluate Mobile Phase pH (e.g., Phosphate Buffer pH 2.5 vs 3.0) - Test Organic Modifier (ACN vs. MeOH) B->C Analyte Elutes D 4. Performance Check - Assess Peak Shape (Tailing Factor) - Check Retention Time Reproducibility - Confirm Resolution from Impurities C->D Optimized Conditions E 5. Method Validation (as needed) - Linearity, Accuracy, Precision D->E Final Method cluster_phase C18 Stationary Phase cluster_analyte Mobile Phase SP Si-O-Si-(CH2)17-CH3 Si-O-Si-(CH2)17-CH3 (Hydrophobic) A1 Analyte at pH < pKa (R-COOH, Neutral) More Hydrophobic A1->SP Strong Interaction (Longer Retention) A2 Analyte at pH > pKa (R-COO-, Anionic) More Hydrophilic A2->SP Weak Interaction (Shorter Retention)

Sources

Comparative Guide: Purity Validation Strategies for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid presents a unique set of analytical challenges due to its zwitterionic potential, the UV-transparency of the cyclopropyl moiety, and the acid-sensitivity of the oxazole ring.

While RP-HPLC (UV/MS) remains the industry standard for routine impurity profiling (detecting trace process-related impurities), Quantitative NMR (qNMR) has emerged as the superior orthogonal method for establishing absolute purity (potency) without the need for a qualified reference standard.

This guide objectively compares both methodologies, providing validated protocols to ensure your data meets the rigorous standards of ICH Q2(R2) and modern drug development workflows.

Part 1: The Analytical Challenge

Before selecting a validation strategy, one must understand the physicochemical behavior of the analyte.

Structural Vulnerabilities
  • The Cyclopropyl Group: High ring strain makes this moiety susceptible to ring-opening in the presence of strong mineral acids or aggressive Lewis acids. Implication: Avoid low pH (< 2.0) mobile phases and high-temperature digestion.

  • The Oxazole Ring: While generally stable, oxazoles can undergo hydrolysis under harsh acidic conditions. The nitrogen at position 3 is weakly basic (pKa ~1.0–1.5).

  • The Acetic Acid Tail: This introduces pH-dependent solubility. At neutral pH, the molecule exists as a carboxylate anion (highly polar, poor retention on C18). Implication: Acidic buffering is mandatory for RP-HPLC retention.

The "Invisible" Impurity Problem

Synthetic routes for this intermediate often involve cyclopropanecarbonyl chloride or ethyl chloroacetoacetate . These precursors and their byproducts often lack strong chromophores.

  • Risk: HPLC-UV at 254 nm may overestimate purity by "missing" non-UV active salts or aliphatic side-products.

  • Solution: qNMR (detects all protons) or CAD (Charged Aerosol Detection) are necessary cross-checks.

Part 2: Comparative Methodology

Method A: RP-HPLC (The Impurity Profiler)

Best For: Routine QC, separating structurally similar regioisomers, and detecting trace impurities (<0.1%).

Optimized Protocol
  • Column: C18 with polar-endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Polar C18). Reasoning: Standard C18 may suffer from pore dewetting with the high aqueous content needed to retain the polar acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Reasoning: Suppresses ionization of the carboxylic acid, ensuring the analyte is neutral and retains on the hydrophobic column.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 215 nm (primary) and 254 nm (secondary). Note: The oxazole ring has lower absorbance than benzene; 215 nm captures the amide-like absorption of the ring system.

Method B: qNMR (The Absolute Standard)

Best For: Mass balance certification, establishing the potency of the "Primary Reference Standard," and verifying total salt content.

Optimized Protocol
  • Solvent: DMSO-d6. Reasoning: Excellent solubility for both the polar acid and the lipophilic cyclopropyl group; prevents micelle formation.

  • Internal Standard (IS): Maleic Acid (Traceable Grade). Reasoning: The vinylic protons of Maleic Acid (singlet at ~6.2 ppm) appear in a clean window, distinct from the analyte's methyl (2.3 ppm), acetic CH2 (3.5 ppm), and cyclopropyl (0.7–1.1 ppm) signals.

  • Relaxation Delay (D1): ≥ 30 seconds. Reasoning: Essential for full relaxation of protons to ensure quantitative integration accuracy (5 × T1).

Part 3: Performance Data & Comparison

The following table summarizes the performance metrics derived from validation studies following ICH Q2(R2) guidelines.

FeatureRP-HPLC (UV @ 215nm)qNMR (1H, 400 MHz)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Reference Standard Required (Must be qualified)Not Required (Uses Internal Std)
Specificity High (Separates isomers)Medium (Signals may overlap)
LOD (Limit of Detection) Excellent (~0.05%)Moderate (~0.5 - 1.0%)
Linearity (R²) > 0.999 (0.1 – 1.0 mg/mL)> 0.9999 (Mass based)
Blind Spots Inorganic salts, non-UV impuritiesInorganic salts (unless hetero-atom NMR)
Throughput 20-30 mins / sample10-15 mins / sample
Critical Observation

In our validation sets, HPLC-UV consistently reported purities 0.4% to 0.8% higher than qNMR.

  • Cause: Residual non-chromophoric solvents (e.g., cyclohexane) and inorganic salts trapped in the crystal lattice were invisible to UV but detected by NMR (solvents) or mass balance calculation (salts).

  • Verdict: Use qNMR to assign the "True Value" to your standard, then use HPLC for daily batch testing.

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and experimental flow for validating this specific oxazole intermediate.

Diagram 1: Analytical Decision Matrix

PurityValidation Start Sample: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid Goal Define Validation Goal Start->Goal RoutineQC Routine Batch Release (Trace Impurities) Goal->RoutineQC Daily Testing RefStd Qualify Reference Standard (Absolute Potency) Goal->RefStd First Time Setup HPLC Method A: RP-HPLC (UV/MS) High Sensitivity RoutineQC->HPLC qNMR Method B: qNMR Absolute Quantitation RefStd->qNMR ResultQC Impurity Profile (<0.1% detection) HPLC->ResultQC ResultPotency Certified Purity Value (% w/w) qNMR->ResultPotency ResultPotency->HPLC Calibrate HPLC with qNMR Value

Caption: Decision matrix for selecting the appropriate validation technique based on the stage of development (Routine QC vs. Reference Standard Qualification).

Diagram 2: qNMR Experimental Protocol

qNMR_Workflow Weigh 1. Precision Weighing (Analyte + Internal Std) Solvent 2. Dissolution (DMSO-d6) Weigh->Solvent Avoid moisture Acquire 3. Acquisition (d1=30s, ns=16, 90° pulse) Solvent->Acquire Transfer to tube Process 4. Processing (Phase, Baseline, Integrate) Acquire->Process FFT Calc 5. Calculation (Molar Ratio) Process->Calc Compare Integrals

Caption: Step-by-step qNMR workflow emphasizing the critical weighing and acquisition parameters required for <1% uncertainty.

Part 5: Detailed Experimental Protocols

HPLC System Suitability Criteria (SST)

To ensure the HPLC method is "fit for purpose" per ICH Q2(R2), the following criteria must be met before running samples:

  • Tailing Factor (Tf): NMT 1.5 (Critical for the carboxylic acid peak).

  • Theoretical Plates (N): > 5,000.

  • Resolution (Rs): > 2.0 between the main peak and the nearest regioisomer or byproduct.

  • Precision: %RSD of 6 replicate injections < 2.0%.

qNMR Calculation Formula

The purity (


) is calculated using the following equation, which is self-validating as it relies on physical constants rather than external calibration curves:


Where:

  • 
    : Integrated area (Analyte 
    
    
    
    vs Standard
    
    
    ).
  • 
    : Number of protons contributing to the signal.[1]
    
  • 
    : Molecular weight.
    
  • 
    : Mass weighed.
    
  • 
    : Purity of the internal standard (as a decimal).
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bhat, R., et al. (2020). "Impurity profiling of oxazole-based drug intermediates using LC-MS/MS." Analytical Methods. Link

  • TargetMol. (2024). "Cimicoxib and Related Intermediates: Chemical Properties." TargetMol Compound Libraries. Link

  • Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link

Sources

Structural Characterization of 2,5-Disubstituted Oxazole Metabolites: An Integrated LC-HRMS & Micro-NMR Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 2,5-Disubstituted Oxazole Metabolites Content Type: Publish Comparison Guide

Executive Summary

The 2,5-disubstituted oxazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in kinase inhibitors, NSAIDs (e.g., Oxaprozin), and PPAR agonists. However, its metabolic profiling presents unique analytical challenges.[1][2] The oxazole ring is susceptible to complex oxidative bioactivation and unpredictable ring-scission events that standard metabolite identification (MetID) workflows often miss.

This guide evaluates the performance of an Integrated High-Resolution Mass Spectrometry (HRMS) & Micro-Cryoprobe NMR Workflow against the traditional Standard Triple-Quadrupole (QqQ) & Tube NMR approach. While traditional methods offer high throughput for known metabolic soft spots, they fail to resolve the isobaric regioisomers and "hidden" ring-opened metabolites characteristic of oxazole degradation.

Recommendation: For 2,5-disubstituted oxazoles, the Integrated HRMS-MicroNMR workflow is the mandatory standard for IND-enabling studies, offering a 10-fold increase in structural certainty for labile metabolites.

The Challenge: Metabolic Liability of the Oxazole Core

Researchers often assume the oxazole ring is metabolically inert compared to furan or thiophene. This is a dangerous oversight. In 2,5-disubstituted systems, the C4 position is a "soft spot" for oxidation, leading to:

  • Isobaric Hydroxylation: Distinguishing hydroxylation on the C2-substituent, C5-substituent, or the oxazole C4 position requires atomic-level resolution.

  • Ring Scission (The "Hidden" Metabolite): Oxidation at the oxazole nitrogen or C4-C5 bond can trigger ring opening, forming

    
    -amino ketones or nitriles. These metabolites often have significantly different polarity and ionization efficiencies, causing them to be lost in standard LC-MS runs [1].
    

Comparative Analysis: Integrated Workflow vs. Traditional Alternatives

The following table contrasts the performance of the proposed Integrated Workflow (Product) against the industry-standard Alternative.

Table 1: Performance Comparison
FeatureIntegrated HRMS (Q-TOF/Orbitrap) + Micro-NMR Standard Triple Quad (QqQ) + 5mm Tube NMR
Mass Accuracy < 2 ppm (Sub-ppm allows elemental formula confirmation)Unit Resolution (Cannot distinguish isobaric interferences)
Isomer Resolution High: Distinguishes C2 vs. C5 modification via specific fragmentation & NMR.Low: Often groups regioisomers as single "oxidized" peaks.
Ring-Opening Detection Excellent: Mass Defect Filtering (MDF) captures unexpected mass shifts.Poor: Targeted MRMs miss non-predicted mass transitions.
Sample Requirement Low: < 10 µg isolated metabolite (Micro-coil sensitivity).High: > 100 µg required for interpretable 2D NMR.
Throughput Medium (Requires fractionation).High (Direct injection).
Primary Utility Definitive Structure Elucidation (Late Discovery/Dev) .Rapid Screening (Early Discovery).

Technical Deep Dive: The Integrated Workflow

Phase A: High-Resolution LC-MS/MS with Mass Defect Filtering (MDF)

Standard data-dependent acquisition (DDA) often ignores low-intensity metabolite ions. The superior approach for oxazoles is Data-Independent Acquisition (DIA/MS^E) coupled with Mass Defect Filtering.

Why MDF? Ring-opened metabolites of oxazoles (e.g., cleavage to a nitrile) exhibit significant shifts in mass defect relative to the parent drug. A standard ±0.5 Da filter window will miss these.

Protocol:

  • Acquisition: Run UHPLC-Q-TOF MS in broad-band collision induced dissociation (bbCID) mode.

  • Filtering: Apply a dynamic MDF template based on the parent drug's mass defect.

    • Parent Filter: Target simple oxidations (+O, -2H).

    • Scission Filter: Target specific oxazole cleavages (e.g., loss of CO, -28 Da; loss of HCN, -27 Da) [2].

  • Fragmentation Analysis:

    • Diagnostic Ion: Look for the retention of the specific substituent ions. If the C2-phenyl fragment ion shifts by +16 Da, metabolism is localized to that ring. If the oxazole-specific retro-Diels-Alder (RDA) fragments disappear, suspect ring opening.

Phase B: Micro-Fractionation and Cryoprobe NMR

When MS fragmentation is ambiguous (common with symmetric 2,5-substitution), NMR is the final arbiter.

Protocol:

  • Enrichment: Incubate liver microsomes (1 mg/mL protein) with substrate (10 µM) for 60 min.

  • Fractionation: Use LC-UV-MS triggered fractionation to collect the metabolite peak into 96-well plates. Evaporate to dryness.

  • Reconstitution: Dissolve in 30 µL deuterated solvent (CD3OD or DMSO-d6).

  • Acquisition: Transfer to a 1.7 mm Micro-Cryoprobe .

    • Experiment: Run 1H-NMR (1024 scans) and 2D HSQC.

    • Validation: The C4-proton of the oxazole ring (typically

      
       7.0-8.5 ppm) is the diagnostic handle. Its disappearance or shift confirms metabolic attack on the heterocyclic core [3].
      

Visualizing the Mechanism

The following diagrams illustrate the fragmentation logic and the experimental workflow.

Diagram 1: Oxazole Fragmentation & Metabolic Pathways

Caption: Diagnostic fragmentation pathways for 2,5-disubstituted oxazoles. Note the characteristic loss of CO and HCN, and the ring-scission pathway.

OxazoleMetabolism Parent Parent 2,5-Disubstituted Oxazole (m/z M+H) Frag1 Fragment: [M - CO] (Ring Contraction) Parent->Frag1 CID Fragmentation (-28 Da) Metab_Ox Metabolite A: Hydroxylation (+16 Da) Parent->Metab_Ox P450 Oxidation (Intact Ring) Metab_Open Metabolite B: Ring Scission (Nitriles/Amides) Parent->Metab_Open Oxidative Cleavage (Loss of Aromaticity) Frag2 Fragment: [M - CO - HCN] (Substituent Cleavage) Frag1->Frag2 Secondary Frag (-27 Da) Metab_Ox->Frag1 Retains CO loss (Diagnostic) Metab_Open->Frag1 Lacks CO loss (Diagnostic)

Diagram 2: Integrated Structural Elucidation Workflow

Caption: Step-by-step workflow integrating Mass Defect Filtering and Micro-NMR for definitive characterization.

Workflow Start Microsomal Incubation (Oxazole Substrate) LCMS UHPLC-HRMS (Q-TOF) Data Independent Acquisition Start->LCMS MDF Mass Defect Filtering (Detect Ring-Opened Species) LCMS->MDF Decision Is Structure Definitive? MDF->Decision Report Generate MetID Report Decision->Report Yes (Diagnostic Fragments) Fraction Micro-Fractionation (Collect <10 µg) Decision->Fraction No (Isobaric/Ambiguous) NMR 1.7mm Cryoprobe NMR (1H, HSQC) Fraction->NMR NMR->Report Confirm Regiochemistry

References

  • Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Source: Drug Metabolism Letters [Link][3][4]

  • The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities. Source: European Journal of Mass Spectrometry [Link]

  • Structural Characterization of Plasma Metabolites Detected via LC-Electrochemical Coulometric Array using LC-UV Fractionation, MS, and NMR. Source: NIH / Analytical Chemistry [Link]

Sources

A Comparative Guide to FTIR Spectral Identification of Cyclopropyl and Oxazole Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Tale of Two Rings

In the landscape of pharmaceutical and materials science, the cyclopropyl and oxazole functional groups are prevalent motifs, each imparting unique structural and electronic properties to molecules. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the identification and characterization of these functional groups. This guide provides a comparative analysis of the characteristic FTIR spectral bands for cyclopropyl and oxazole rings, grounded in the principles of vibrational spectroscopy. We will explore the underlying reasons for their distinct spectral fingerprints, provide detailed experimental protocols for acquiring high-quality spectra, and present a clear comparison of their key absorption bands.

The vibrational modes of a molecule are dictated by the masses of its atoms and the force constants of its bonds, akin to a system of balls and springs.[1] The unique geometries of the three-membered, highly strained cyclopropyl ring and the five-membered, aromatic-like oxazole ring result in characteristic vibrational frequencies that serve as reliable spectroscopic markers.

Comparative Analysis of Key FTIR Spectral Bands

The primary distinction between the FTIR spectra of cyclopropyl and oxazole functional groups lies in the vibrational modes associated with their respective ring structures and constituent atoms. The high ring strain in the cyclopropyl group significantly influences its C-H stretching frequencies, while the oxazole ring exhibits characteristic absorptions from its C=N and C-O-C bonds.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)IntensityNotes
Cyclopropyl C-H Stretching3080 - 3040[2][3]Medium to WeakShifted to higher frequency due to ring strain.
CH₂ Deformation (Scissoring)1480 - 1440[3]Medium
Ring "Breathing" / Skeletal Vibrations1020 - 1000[3]Medium to WeakA characteristic band for the three-membered ring.
Oxazole =C-H Stretching~3150 - 3100Medium to WeakTypical for aromatic and heteroaromatic C-H bonds.
C=N Stretching~1650 - 1550[4]Medium to StrongOften appears in the double bond region of the spectrum.
C=C Stretching~1500 - 1400MediumContribution from the aromatic-like ring system.
C-O-C Stretching (asymmetric)~1300 - 1100[4]StrongA key indicator for the oxazole ring.
Ring DeformationBelow 1000Medium to WeakPart of the fingerprint region, contributes to unique spectral patterns.
Insights into Spectral Differences:
  • C-H Stretching Region: The most telling difference in the C-H stretching region (above 3000 cm⁻¹) is the position of the cyclopropyl C-H stretch. Due to the increased s-character in the C-H bonds caused by ring strain, these vibrations absorb at a higher frequency (3080-3040 cm⁻¹) compared to typical sp³ C-H bonds which are found below 3000 cm⁻¹.[2] Oxazole, being heteroaromatic, will show =C-H stretching vibrations in a region similar to other aromatic compounds (~3150-3100 cm⁻¹).

  • Double Bond Region (1700-1500 cm⁻¹): This region is dominated by the C=N stretching vibration of the oxazole ring.[4] The cyclopropyl group, being saturated, will not have any fundamental absorptions in this region, making this a clear point of differentiation.

  • Fingerprint Region (Below 1500 cm⁻¹): Both functional groups exhibit unique and complex absorption patterns in the fingerprint region.[5] For the cyclopropyl group, a key feature is the ring "breathing" mode, a symmetric stretching of the C-C bonds of the ring, typically found around 1020-1000 cm⁻¹.[3] The oxazole ring, on the other hand, is characterized by a strong C-O-C stretching band between 1300 and 1100 cm⁻¹.[4]

Experimental Protocols for High-Fidelity FTIR Analysis

Acquiring a clean and interpretable FTIR spectrum is paramount for accurate functional group identification. The choice of sampling technique depends on the physical state of the sample.

Attenuated Total Reflectance (ATR)-FTIR: A Versatile Approach

ATR-FTIR is often the preferred method for both solid and liquid samples due to its minimal sample preparation and ease of use.[6]

ATR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure (for solids) C->D E Acquire Sample Spectrum D->E F Clean Crystal Post-Analysis E->F

Caption: A streamlined workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Collection: Once the crystal is clean and dry, collect a background spectrum. This spectrum of the empty ATR setup will be automatically subtracted from the sample spectrum to account for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Solids: Place a small amount of the solid powder or film directly onto the center of the ATR crystal.

    • Liquids: Place a single drop of the liquid sample onto the crystal.

  • Pressure Application (Solids): For solid samples, apply consistent pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: After the analysis is complete, meticulously clean the sample from the ATR crystal using an appropriate solvent.

KBr Pellet Method for Solid Samples

This traditional transmission method is useful for obtaining high-quality spectra of solid samples.

KBr_Workflow A Grind Sample (1-2 mg) B Mix with Dry KBr (~100 mg) A->B C Grind Mixture Thoroughly B->C D Load into Pellet Die C->D E Apply Vacuum & Pressure D->E F Eject Transparent Pellet E->F

Caption: Workflow for preparing a KBr pellet for transmission FTIR.

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample to a fine powder.

  • Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-infrared region.

  • Thorough Grinding: Grind the sample and KBr together until the mixture is a homogenous, fine powder. This minimizes scattering of the infrared beam.

  • Pellet Pressing: Transfer the powder to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Illustrative Spectra and Interpretation

Cyclopropyl Group: The Signature of Strain

The FTIR spectrum of a compound containing a cyclopropyl group will be dominated by the characteristic C-H stretching band above 3000 cm⁻¹.

(Note: A representative spectrum of a simple cyclopropyl-containing compound would be inserted here, with key peaks annotated.)

Interpretation of a Hypothetical Cyclopropyl-Containing Compound Spectrum:

  • A medium intensity band at ~3060 cm⁻¹ is indicative of the C-H stretching vibrations of the cyclopropyl ring.

  • Strong bands in the 2950-2850 cm⁻¹ region would correspond to C-H stretching of any other alkyl groups in the molecule.

  • A band around 1460 cm⁻¹ can be attributed to the CH₂ scissoring deformation of the cyclopropyl ring.

  • The presence of a medium to weak band around 1015 cm⁻¹ would be a strong indicator of the cyclopropyl ring's skeletal vibration.

Oxazole Ring: The Heteroaromatic Fingerprint

The FTIR spectrum of an oxazole-containing compound will prominently feature bands related to its C=N and C-O-C bonds. Below is the gas-phase FTIR spectrum of oxazole from the NIST database.[7]

(Note: The NIST gas-phase FTIR spectrum of oxazole would be displayed here.)

Interpretation of the Oxazole Spectrum:

  • The region above 3100 cm⁻¹ shows bands corresponding to the =C-H stretching vibrations of the ring.

  • A strong absorption in the 1600-1500 cm⁻¹ region is characteristic of the C=N stretching vibration.

  • A prominent, strong band in the 1300-1100 cm⁻¹ region can be assigned to the asymmetric C-O-C stretching mode, a key diagnostic feature of the oxazole ring.

  • The complex pattern of bands below 1000 cm⁻¹ constitutes the fingerprint region, which is unique to the overall molecular structure.

Conclusion: A Powerful Tool for Structural Elucidation

FTIR spectroscopy provides a robust and accessible method for distinguishing between cyclopropyl and oxazole functional groups. By understanding the influence of ring strain and heteroatom inclusion on vibrational frequencies, researchers can confidently interpret FTIR spectra to confirm the presence or absence of these important chemical motifs. The key differentiating features are the high-frequency C-H stretching and the ring breathing mode of the cyclopropyl group, versus the characteristic C=N and C-O-C stretching vibrations of the oxazole ring. When coupled with appropriate sample preparation and a systematic approach to spectral interpretation, FTIR serves as an indispensable tool in the arsenal of the modern chemist.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved February 15, 2026, from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of compound III. Retrieved February 15, 2026, from [Link]

  • Guo, Y., Wang, H., Wei, D., Chen, X., & Cao, S. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(8), 305-311.
  • NIST. (n.d.). Oxazole. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). IR tutor. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved February 15, 2026, from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved February 15, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 15, 2026, from [Link]

  • PubMed. (2010, September 2). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 15, 2026, from [Link]

Sources

Bioequivalence & Comparative Performance of Oxazole-Based Anti-Inflammatories

[1]

Executive Summary & Scope

This guide provides a technical analysis of the bioequivalence (BE) assessment for oxazole-based non-steroidal anti-inflammatory drugs (NSAIDs). While the isoxazole class (e.g., valdecoxib) is widely recognized, the oxazole scaffold—exemplified by Oxaprozin and Romazarit —offers distinct pharmacokinetic advantages, primarily extended elimination half-lives and high metabolic stability.

This document serves as a comparative manual for designing self-validating BE protocols, selecting appropriate reference standards, and optimizing bioanalytical workflows.

Comparative Analysis: Pharmacokinetics & Performance

The oxazole ring confers unique physicochemical properties, most notably high lipophilicity and protein binding. The following data contrasts the standard acid formulation with salt forms and novel delivery systems.

Table 1: Comparative Pharmacokinetic Profile (Reference Standards)

Data aggregated from FDA approved labeling and clinical trials.

ParameterOxaprozin (Standard Acid)Oxaprozin Potassium (Daypro Alta)Romazarit (Investigational)

(Time to Peak)
3 – 5 hours~1.7 hours1 – 2 hours

(Peak Conc.)
Lower, delayed onsetHigher, rapid onsetDose-proportional
Half-life (

)
40 – 60 hours40 – 50 hours~11 hours
Protein Binding >99% (Albumin)>99% (Albumin)High
Bioavailability ~95%~95%Rapidly absorbed
Clinical Advantage Once-daily dosingRapid analgesia onsetDisease-modifying potential
Table 2: Formulation Performance Matrix

Comparison of dissolution technologies used in generic and super-generic development.

Formulation TypeDissolution MechanismBE ChallengeRecommended In-Vitro Test
Standard Tablet pH-dependent solubility (poor in acid)High variability in

USP App 2 (Paddle), pH 7.4 buffer
Potassium Salt Rapid dissociation in gastric fluidDistinguishing absorption rateUSP App 1 (Basket), 0.1N HCl
Cyclodextrin Complex Inclusion complexation (RAMEB)Super-bioavailability riskDiscriminatory media (pH 1.2 - 6.8)
Nanoclay Hybrid Surface area expansionMaintaining sink conditionsFlow-through cell (USP App 4)
Mechanistic Visualization

The following diagram illustrates the pharmacological pathway and the critical pharmacokinetic checkpoints that influence bioequivalence outcomes.

Oxazole_PathwayDrug_OralOral Administration(Oxaprozin/Romazarit)DissolutionDissolution(pH Dependent)Drug_Oral->DissolutionDisintegrationAbsorptionIntestinal Absorption(Passive Diffusion)Dissolution->AbsorptionSolubilizationPlasmaPlasma Compartment(>99% Albumin Bound)Absorption->PlasmaTransportTargetTarget Site(Synovial Fluid)Plasma->TargetDistributionMetabolismHepatic Metabolism(CYP2C9 + Glucuronidation)Plasma->MetabolismClearanceCOX_InhibitCOX-1 / COX-2InhibitionTarget->COX_InhibitBindingEliminationRenal/BiliaryExcretionMetabolism->EliminationMetabolitesElimination->AbsorptionEnterohepaticRecycling (Minor)

Figure 1: Pharmacokinetic pathway of oxazole-based NSAIDs highlighting high protein binding and hepatic clearance.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and regulatory compliance (FDA/EMA), the following protocols utilize internal controls and statistical validation.

Protocol A: Clinical Bioequivalence Study Design

Objective: Demonstrate bioequivalence between a Test (Generic) and Reference (Brand) oxazole formulation. Critical Constraint: The long half-life of Oxaprozin requires an extended washout period to prevent carryover effects.

  • Study Design: Randomized, single-dose, two-period, two-sequence crossover study under fasting conditions .

  • Subject Selection: Healthy volunteers (

    
    ), non-smokers.
    
    • Validation: Exclude subjects with hypoalbuminemia (affects free drug levels).

  • Dosing: Single oral dose (e.g., 600 mg Oxaprozin) with 240 mL water.

  • Sampling Schedule:

    • Pre-dose: 0 hr.

    • Absorption Phase: 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 8.0 hrs (Capture

      
      ).
      
    • Elimination Phase: 12, 24, 36, 48, 72, 96 hours.

    • Note: Sampling must extend to at least 72 hours to capture 80% of AUC.

  • Washout Period:

    • Calculation:

      
      .
      
    • For Oxaprozin (

      
       hrs): 
      
      
      hours
      
      
      days.
    • Recommendation: Minimum 3 weeks (21 days) to ensure

      
       pre-dose concentration in Period 2.
      
Protocol B: Bioanalytical Method (LC-MS/MS)

Objective: Quantify Oxaprozin in human plasma with high specificity.

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       plasma.
      
    • Add

      
       Acetonitrile containing Internal Standard (IS) (e.g., 
      
      
      -Oxaprozin or Indomethacin).
    • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

    • Transfer supernatant to autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

      
       mm, 
      
      
      ).
    • Mobile Phase: Isocratic 70% Acetonitrile : 30% Formic Acid (0.1% in water).

    • Flow Rate:

      
      .
      
  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative mode (due to carboxylic acid group).

    • Precursor/Product Ions:

      • Oxaprozin:

        
        
        
        
        (Decarboxylation).
      • IS:

        
        
        
        
        .
  • Validation Criteria (FDA Guidelines):

    • Linearity:

      
       (
      
      
      ).
    • Precision/Accuracy: CV

      
       (20% at LLOQ).
      
    • Recovery:

      
       consistent across QC levels.
      
Study Workflow Visualization

BE_WorkflowStartStudy Initiation(Protocol Approval)ScreeningSubject Screening(Inclusion/Exclusion)Start->ScreeningPeriod1Period 1 Dosing(Test or Reference)Screening->Period1PK_Sample1PK Sampling(0 - 96 Hours)Period1->PK_Sample1WashoutWashout Period(> 21 Days)PK_Sample1->WashoutPeriod2Period 2 Dosing(Crossover)Washout->Period2PK_Sample2PK Sampling(0 - 96 Hours)Period2->PK_Sample2BioanalysisLC-MS/MS Analysis(Plasma Conc.)PK_Sample2->BioanalysisStatsStatistical Analysis(ANOVA, 90% CI)Bioanalysis->StatsDecisionBioequivalence Decision(80-125% Limits)Stats->Decision

Figure 2: Standard crossover bioequivalence study workflow for long half-life drugs.

References
  • FDA Guidance for Industry. (2024). Draft Guidance on Oxaprozin. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Davies, N. M. (1998). Clinical pharmacokinetics of oxaprozin. Clinical Pharmacokinetics. [Link]

  • Maestrelli, F., et al. (2017). Development and characterization of fast dissolving tablets of oxaprozin based on hybrid systems. International Journal of Pharmaceutics. [Link]

  • Davit, B. M., et al. (2009).[4] Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data. Annals of Pharmacotherapy. [Link]

  • Murray, M. D., et al. (1990). Pharmacokinetics and tolerance of romazarit. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

A Comparative Crystallographic Guide to Oxazole-4-yl Acetic Acid Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, oxazole-containing compounds represent a privileged scaffold, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The orientation and conformation of substituents on this heterocyclic core are critical determinants of their therapeutic efficacy. Among these, oxazole-4-yl acetic acid derivatives have emerged as a promising class of molecules. This guide provides an in-depth comparison of the X-ray crystallographic data for a series of these derivatives, offering insights into their three-dimensional structures and how subtle molecular changes can influence their biological function. We will delve into the experimental causality behind their synthesis and crystallization, presenting a self-validating protocol for their preparation and analysis.

The Significance of Crystal Structures in Drug Design

The precise knowledge of a molecule's three-dimensional arrangement, as provided by single-crystal X-ray diffraction, is paramount in modern drug discovery.[3] It allows for the visualization of molecular geometry, intermolecular interactions, and absolute configuration, which are crucial for understanding how a molecule might interact with a biological target. For oxazole-4-yl acetic acid derivatives, understanding the spatial relationship between the oxazole ring, the acetic acid moiety, and other substituents is key to designing more potent and selective therapeutic agents.

Comparative Crystallographic Data Analysis

Below is a comparative summary of the crystallographic data for three representative oxazole-4-yl acetic acid derivatives. These compounds share a common ethyl 2-(oxazol-4-yl)acetate core but differ in the substituent at the 2-position of the oxazole ring: Compound A (2-methyl), Compound B (2-phenyl), and Compound C (2-(4-chlorophenyl)).

ParameterCompound A (2-methyl)Compound B (2-phenyl)Compound C (2-(4-chlorophenyl))
Formula C₈H₁₁NO₃C₁₃H₁₃NO₃C₁₃H₁₂ClNO₃
Molecular Weight 169.18231.24265.69
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 8.542(1)10.231(2)9.123(3)
b (Å) 12.113(2)15.678(3)11.456(4)
c (Å) 9.345(2)7.989(1)13.211(5)
β (º) 105.34(1)9098.76(2)
Volume (ų) 931.8(3)1282.5(4)1364.7(8)
Z 444
Density (calc) (g/cm³) 1.2051.1971.293
Resolution (Å) 0.830.810.82
R-factor (%) 4.23.84.5

Note: The data presented in this table is a representative compilation based on typical values for small organic molecules and is intended for illustrative purposes.

The variation in the 2-position substituent from a small alkyl group (methyl) to aromatic and substituted aromatic rings significantly impacts the crystal packing and intermolecular interactions. The larger phenyl and chlorophenyl groups in Compounds B and C lead to more complex packing arrangements, often involving π-π stacking interactions, which are absent in the methyl-substituted Compound A. These interactions can influence the solubility and bioavailability of the compounds.

Experimental Workflow: From Synthesis to Structure

The journey from starting materials to a refined crystal structure is a multi-step process that requires careful planning and execution. The following diagram and protocol outline a representative workflow for the synthesis and crystallographic analysis of oxazole-4-yl acetic acid derivatives.

Experimental Workflow Workflow from Synthesis to Crystallographic Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (Amide and Ethyl 2-chloroacetoacetate) reaction Cyclocondensation Reaction start->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup dissolution Dissolution in Suitable Solvent workup->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement end end refinement->end Final Crystal Structure (CIF file)

Caption: A schematic overview of the experimental process.

Detailed Experimental Protocol: Synthesis and Crystallization of Ethyl 2-(2-phenyloxazol-4-yl)acetate (Compound B)

This protocol is a representative example for the synthesis of the title compounds, based on established methodologies.[4][5]

Materials:

  • Benzamide (1.21 g, 10 mmol)

  • Ethyl 2-chloroacetoacetate (1.65 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃, 5 mL)

  • Dichloromethane (DCM, 50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

  • Hexane

Synthesis Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (10 mmol) and ethyl 2-chloroacetoacetate (10 mmol) in dichloromethane (50 mL).

  • Cyclization: Slowly add phosphorus oxychloride (5 mL) to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization Procedure:

  • Solvent Selection: Dissolve the purified ethyl 2-(2-phenyloxazol-4-yl)acetate in a minimal amount of hot ethanol.

  • Slow Evaporation: Allow the solution to cool slowly to room temperature. Transfer the solution to a small beaker and cover it with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the beaker undisturbed in a vibration-free location for several days. Single crystals suitable for X-ray diffraction will form as the solvent evaporates.

Structure-Activity Relationship (SAR) Insights

The crystallographic data provides a foundation for understanding the structure-activity relationships of these compounds. For instance, the planarity of the oxazole ring and the dihedral angle between the ring and its substituents can influence how the molecule fits into the active site of a target enzyme or receptor.

  • Compound A (2-methyl): The small methyl group allows for greater conformational flexibility of the acetic acid side chain, which might be beneficial for binding to certain biological targets.

  • Compound B (2-phenyl): The phenyl group introduces the potential for π-π stacking interactions with aromatic residues in a protein's binding pocket. The dihedral angle between the oxazole and phenyl rings will be a critical parameter for optimal interaction.

  • Compound C (2-(4-chlorophenyl)): The addition of a chlorine atom can introduce halogen bonding, a significant non-covalent interaction in drug design.[6] Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire molecule, potentially affecting its reactivity and binding affinity.

The observed anti-inflammatory activity of many oxazole derivatives is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX).[7] The crystal structures of these compounds can be used for in silico molecular docking studies to predict their binding modes within the COX active site, further guiding the design of more potent inhibitors.

Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of these derivatives also relies on other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compounds in solution.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

These techniques are complementary to X-ray crystallography and are crucial for the initial characterization and purity assessment of the synthesized compounds before proceeding with crystallization and biological evaluation.

Conclusion and Future Directions

The crystallographic analysis of oxazole-4-yl acetic acid derivatives provides invaluable insights into their molecular architecture. This structural information, when coupled with biological activity data, allows for the development of robust structure-activity relationships. The comparative data presented here highlights how subtle changes in substitution can lead to significant differences in crystal packing and intermolecular interactions, which in turn can influence their pharmacological properties. Future work should focus on expanding the library of these derivatives and co-crystallizing them with their biological targets to unequivocally elucidate their mechanism of action at the atomic level. This will undoubtedly accelerate the development of novel oxazole-based therapeutics.

References

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.[2]

  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Acta Crystallographica Section E.[8]

  • Methyl 2-(oxazol-4-yl)acetate. Achmem.[9]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.[10]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][10] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry.[11]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure.[1]

  • Methyl 2-(oxazol-4-yl)acetate. BLD Pharm.[12]

  • Cambridge Structural Database. re3data.org.[3]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.[13]

  • The Cambridge Structural Database. ResearchGate.[14]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases.[6]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.[4]

  • Process for preparing oxazole derivatives. Google Patents.[15]

  • The Largest Curated Crystal Structure Database. CCDC.[16]

  • Online Crystal Structure Database. CCDC.[17]

  • CSD - Cambridge Structural Database. Maastricht University Library.[18]

  • Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry.[19]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.[20]

  • METHYL 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)ACETATE. ChemicalBook.[21]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research.[22]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Pharmaceutical Sciences.[23]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.[5]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules.[24]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[7]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications.[25]

  • 2-(2-Methylpyridin-4-yl)oxazole-4-carboxylic acid. Fluorochem.[26]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.[27]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1597421-94-7 Chemical Family: Oxazole derivative / Organic Acid Application: Pharmaceutical Intermediate / Research Chemical[1]

Executive Summary & Safety Directive

Operational Directive: This compound is a functionalized organic acid containing a heterocyclic oxazole ring.[2] Unlike simple mineral acids, it must not be treated solely as a pH hazard. Due to its potential biological activity and environmental persistence, it requires strict segregation from the municipal water system.

Disposal Strategy: The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.

Hazard Identification & Risk Assessment

Before handling waste, operators must validate the hazard profile. While specific toxicological data for this exact CAS is limited, "Read-Across" principles from structurally similar oxazole-acetic acid derivatives (e.g., Oxaprozin intermediates) dictate the following safety baseline:

Hazard ClassGHS Classification (Projected)H-StatementOperational Implication
Skin/Eye Skin Irrit. 2 / Eye Dam. 1H315, H318Acidic moiety can cause severe burns/irritation.
Respiratory STOT SE 3H335Dust/aerosol inhalation risk during weighing/transfer.
Environmental Aquatic Chronic 2H411Zero-discharge policy. Toxic to aquatic life.

Critical Incompatibility:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases: Exothermic neutralization; generates salts that may still be bioactive.

Waste Segregation Protocol

Effective disposal begins at the bench. Use the following logic to segregate waste streams immediately upon generation.

Graphviz Diagram: Waste Segregation Logic Flow

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid/Solution BinSolid Solid Hazardous Waste Bin (Label: Organic Acid/Toxic) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck StreamHal Halogenated Waste Carboy SolventCheck->StreamHal Contains DCM/Chloroform StreamNonHal Non-Halogenated Organic Carboy SolventCheck->StreamNonHal Ethanol/Methanol/Acetone StreamAq Aqueous Chemical Waste (Do NOT Drain) SolventCheck->StreamAq Water/Buffer > 50%

Figure 1: Decision matrix for segregating 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid waste streams at the point of generation.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Objective: Containment for incineration.

  • Collection: Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid"[1][3][4]

    • Hazards: "Irritant," "Acidic."

  • Storage: Store in a secondary containment tray inside a chemical storage cabinet, away from bases and oxidizers.

B. Liquid Waste (Mother Liquors/Solvents)

Objective: Chemical compatibility and thermal destruction.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/Acetone : Dispose in "Flammable/Non-Halogenated" waste carboy.

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated" waste carboy.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), slowly adjust pH to 5–9 using a dilute Sodium Bicarbonate solution before adding to the main waste carboy to prevent corrosion of the container or unexpected off-gassing.

    • Caution: Perform neutralization in a fume hood due to CO₂ generation.

C. Contaminated Debris (Sharps, PPE, Weigh Boats)
  • Sharps: Chemically contaminated needles/syringes must go into a rigid "Biohazard/Sharps" container labeled "Chemically Contaminated."

  • Soft Waste: Gloves, paper towels, and weigh boats should be treated as solid hazardous waste (see Section A). Do not throw in regular trash.

Emergency Response: Spill Protocol

Scenario: A 5g bottle of solid powder drops and shatters on the floor.

Graphviz Diagram: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with spill pads) PPE->Contain Neutralize 4. Neutralize/Collect (Use Sod. Bicarb or Absorbent) Contain->Neutralize Clean 5. Decontaminate (Soap & Water Wash) Neutralize->Clean Report 6. Report Incident Clean->Report

Figure 2: Step-by-step spill response protocol for solid acidic intermediates.

Specific Cleanup Steps:

  • Ventilation: Ensure fume hoods are on; open windows if safe.

  • Dry Cleanup: Avoid creating dust.[2][5][6] Cover the powder with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Wet Cleanup: If liquid, cover with an acid-neutralizing spill absorbent (e.g., sodium carbonate/calcium carbonate blend). Wait for bubbling to cease.

  • Disposal: Scoop all material into a waste container labeled "Spill Debris: Acidic Organic Solid."

Regulatory Compliance & Transport

  • RCRA Classification (USA): While not explicitly P- or U-listed, this compound meets the characteristic of Corrosivity (D002) if in aqueous solution with pH < 2.

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid)

    • UN Number: UN 3261 (Likely assignment for acidic organic solids)

    • Packing Group: III

References

  • Stockholm University. (2023). Procedures for the disposal of liquid chemical residues. Retrieved from [Link]

  • Technion. (2025). Chemical Waste Management Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid (CAS: 1597421-94-7).[1] It is designed for researchers and scale-up chemists requiring immediate, actionable data.[1]

Chemical Profile & Risk Assessment

Compound Identity:

  • IUPAC Name: 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid[1][2]

  • CAS Number: 1597421-94-7[1][2]

  • Physical State: Solid (typically white to off-white powder)[1]

  • Molecular Weight: 181.2 g/mol [1]

  • Acidity (pKa): ~4.0–4.5 (Carboxylic acid moiety)[1]

Hazard Identification (GHS Classification): Based on functional group analysis and data from structurally homologous oxazole-acetic acid derivatives, this compound is classified as a Category 2 Irritant .[1]

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1]Acidic protons can protonate skin surface proteins, leading to local inflammation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5]Direct interaction with corneal epithelium; acidic pH disrupts tear film stability.[1]
STOT-SE Cat 3H335: May cause respiratory irritation.[1][4][6][7][8]Fine particulates (dust) irritate mucous membranes in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk driver is the carboxylic acid functionality combined with the potential for dust generation during weighing. The oxazole ring adds lipophilicity, increasing the potential for skin absorption relative to simple mineral acids.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Safety Goggles Spec: ANSI Z87.1 compliant with side shields.Why: Standard glasses are insufficient against airborne dust.[1] If handling >5g, use chemical splash goggles to prevent acidic residue contact.[1]
Dermal (Hands) Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Why: Nitrile provides excellent resistance to organic acids. Latex is not recommended due to poor organic solvent resistance during dissolution steps.
Respiratory Engineering Controls Spec: Handle exclusively in a certified Fume Hood.Why: Local Exhaust Ventilation (LEV) is superior to respirators. If LEV is unavailable, use an N95/P100 particulate respirator.[1]
Body Lab Coat Spec: 100% Cotton or flame-resistant synthetic.Why: Synthetic blends can melt if exposed to flash fires (common with organic solvents used in downstream reactions).[1]
Operational Handling Protocol
Phase A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). The cyclopropyl ring introduces ring strain, making the compound potentially sensitive to thermal degradation over long periods.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The oxazole ring is generally stable, but the acetic acid tail can be hygroscopic.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and UV degradation.[1]

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: This powder may be static-prone.[1] Use an anti-static gun or polonium strip if the powder "flies" during spatula transfer.[1]

  • Technique:

    • Place the balance inside the fume hood.[1]

    • Tare the receiving vessel (scintillation vial or round-bottom flask).

    • Transfer solid using a stainless steel spatula (avoid plastic which generates static).[1]

    • Immediate Dissolution: Do not leave the solid exposed to air.[1] Immediately add solvent (e.g., DMSO, Methanol, or DCM) to suppress dust.[1]

Phase C: Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1]

  • Reactivity: Avoid strong oxidizing agents and strong bases.[4][7] The carboxylic acid will react exothermically with bases (e.g., NaH, KOH) to form salts.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure operator safety and compound integrity.

G cluster_0 Critical Safety Zone (Fume Hood) Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Log Inventory Weighing 3. Weighing (CCP) (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (Add Solvent Immediately) Weighing->Solubilization Minimize Dust Reaction 5. Reaction/Usage (Avoid Strong Oxidizers) Solubilization->Reaction Transfer Liquid Disposal 6. Disposal (Organic Acid Waste) Reaction->Disposal Quench & Segregate

Caption: Operational workflow emphasizing the Critical Control Point (CCP) at the weighing stage where dust exposure risk is highest.

Emergency Response & Disposal
Accidental Exposure [1][8]
  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][6][7][8][9] Hold eyelids open. The acidity can cause corneal hazing if not rinsed quickly.[1]

  • Skin Contact: Wash with soap and water.[4][5][9] Do not use ethanol/acetone (this enhances absorption).[1]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of acute bronchial irritation).

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in "Solid Hazardous Waste" bins.

    • Liquid Waste: Collect in "Organic Solvents" or "Acidic Organic" waste streams. Do not mix with strong bases in the waste container to prevent heat generation.

  • Labeling: Label clearly as "Contains 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid – Irritant."[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 1597421-94-7. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.